Oxolinic Acid

Catalog No.
S538400
CAS No.
14698-29-4
M.F
C13H11NO5
M. Wt
261.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxolinic Acid

CAS Number

14698-29-4

Product Name

Oxolinic Acid

IUPAC Name

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)

InChI Key

KYGZCKSPAKDVKC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Acid, Oxolinic, Gramurin, Oxolinate, Sodium, Oxolinic Acid, Sodium Oxolinate

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O

The exact mass of the compound Oxolinic acid is 261.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758177. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - 4-Quinolones. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Structural Basis of Inhibition and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

DNA gyrase, an essential bacterial enzyme, functions as an A₂B₂ tetramer [1] [2]. The mechanism by which oxolinic acid inhibits this complex is highly specific.

  • Quinolone-Binding Pocket: this compound does not bind strongly to DNA or gyrase alone. Instead, it binds to a transient pocket formed when the enzyme is covalently attached to DNA at the cleavage site [3]. This pocket involves the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit and the distorted DNA itself [3].
  • Role of GyrB Subunit: Mutations in the GyrB subunit (e.g., Asp426→Asn, Lys447→Glu) can also confer resistance to this compound, suggesting that these residues form part of the extended drug-binding pocket during the enzyme's catalytic cycle [3].
  • Induced DNA Cleavage: By stabilizing this complex, this compound prevents the religation of the cleaved DNA backbone, effectively converting DNA gyrase into a cellular toxin [1] [2]. Studies show this induced cleavage occurs at specific sites, approximately every 100,000 base pairs on the E. coli chromosome [4].

G Start Double-Stranded DNA with Positive Supercoil Step1 DNA Gyrase (GyrA₂GyrB₂) binds DNA (G-segment) Start->Step1 Supercoiling Cycle Step2 This compound Binds Gyrase-DNA Complex Step1->Step2 DNA Cleavage Initiated Step3 Stabilized Cleavage Complex (Double-Strand Break Formed) Step2->Step3 Prevents DNA Religation Consequence Lethal Double-Stranded DNA Breaks Accumulate Step3->Consequence Irreversible Complex

This compound inhibition mechanism of DNA gyrase.

Quantitative Activity and Resistance Data

The following table compiles key quantitative data from research, particularly on mutant enzymes, showing how specific genetic changes affect this compound's potency.

Organism / Enzyme Type Mutation Effect on this compound (vs. Wild-Type) Key Finding
Mycobacterium tuberculosis GyrA G88A IC₅₀ unchanged [5] No resistance conferred
Mycobacterium tuberculosis GyrA G88C IC₅₀ unchanged [5] No resistance conferred
Mycobacterium tuberculosis GyrA D94G IC₅₀ > 3,200 µg/mL [5] High-level resistance conferred
E. coli GyrB Asp426→Asn Decreased drug binding to complex [3] Confers resistance
E. coli GyrB Lys447→Glu Decreased drug binding to complex [3] Confers resistance to acidic quinolones

The data demonstrates that mutations at position 88 in M. tuberculosis GyrA do not confer resistance to this compound, unlike mutations at other positions (e.g., D94) or those in the GyrB subunit [3] [5]. This is likely because this compound, as a first-generation quinolone, interacts primarily with residues like Ala83 and Asp87, and its activity is less affected by changes at position 88 [5].

Key Experimental Protocols

To study the inhibitory effects of this compound in a laboratory setting, DNA supercoiling inhibition and DNA cleavage assays are fundamental methods.

DNA Gyrase Supercoiling Inhibition Assay

This assay tests a compound's ability to prevent gyrase from introducing negative supercoils into relaxed DNA.

  • Procedure: A reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol), relaxed plasmid DNA, and DNA gyrase is prepared [6]. The test compound (e.g., this compound dissolved in DMSO) is added, and the reaction is incubated at 37°C for 30 minutes [6].
  • Analysis: The reaction is stopped, and samples are analyzed by agarose gel electrophoresis. Inhibition is visualized by the failure of the enzyme to convert the relaxed DNA (slower migrating) into supercoiled DNA (faster migrating) [6] [7].
Quinolone-Induced DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the gyrase-DNA cleavage complex.

  • Procedure: The assay is set up similarly to the supercoiling assay but typically omits ATP [3]. Gyrase is incubated with supercoiled DNA in the presence of this compound.
  • Analysis: The reaction is terminated by adding a denaturant like Sodium Dodecyl Sulfate (SDS), which traps the cleaved DNA complexes. Proteinase K is often added to digest the gyrase, releasing the cleaved DNA strands. The resulting DNA fragments are visualized by agarose gel electrophoresis. An increase in linear DNA (the cleaved product) correlates with the drug's poisoning strength [3].

Contemporary Research Context

While this compound was a pioneer in its class, it has largely been superseded by fluoroquinolones (e.g., ciprofloxacin, moxifloxacin), which have a fluorine atom at the C-6 position and a broader spectrum of activity [3] [2]. Resistance to all quinolones is a significant clinical problem, driving ongoing research to discover new gyrase inhibitors with novel chemical scaffolds and modes of action, such as the novel bacterial topoisomerase inhibitors (NBTIs) [2] [7].

References

oxolinic acid synthesis and production methods

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Pathway of Oxolinic Acid

The synthesis of this compound is a multi-step chemical process. The workflow below outlines the key stages from starting material to the final product.

G start 1,2-methylenedioxybenzene (Starting Material) step1 Nitration (Reaction with nitric acid) start->step1 step2 Hydrogenation (Reduction with H₂) step1->step2 Produces 3,4-methylenedioxy-1-nitrobenzene step3 Substitution (Reaction with ethoxymethylenemalonic ester) step2->step3 Produces 3,4-methylenedioxyaniline step4 Cyclization (Heating) step3->step4 Forms substitution product step5 Hydrolysis (Base, e.g., DMF) step4->step5 Cyclizes to ethyl ester of 4-hydroxy-6,7-methylenedioxy- quinoline-3-carboxylic acid step6 Alkylation (Treatment with ethyl iodide) step5->step6 Hydrolyzes ester to carboxylic acid end This compound (Final Product) step6->end Introduces ethyl group finalizing structure

Figure 1: The multi-step chemical synthesis workflow of this compound [1].

Detailed Reaction Parameters

The table below expands on the key transformations involved in the synthesis.

Step Process Description Key Reagents & Conditions Intermediate/Product Formed
1. Nitration Electrophilic aromatic substitution introducing a nitro group [1] Nitrating agent (e.g., nitric acid/sulfuric acid mixture) [1] 3,4-methylenedioxy-1-nitrobenzene [1]
2. Hydrogenation Reduction of the nitro group to an amino group [1] Hydrogen gas (H₂), catalyst (e.g., Raney Nickel, Palladium on Carbon) [1] 3,4-methylenedioxyaniline [1]
3. Substitution Reaction of the aniline with an active methylene compound [1] Ethoxymethylenemalonic ester [1] Substitution product (precursor for cyclization) [1]
4. Cyclization Ring closure to form the core quinolone structure [1] Heating [1] Ethyl ester of 4-hydroxy-6,7-methylenedioxyquinoline-3-carboxylic acid [1]
5. Ester Hydrolysis Cleavage of the ester to the carboxylic acid [1] Basic medium (e.g., NaOH, KOH), dimethylformamide (DMF) as solvent [1] Carboxylic acid intermediate [1]
6. N-Alkylation Introduction of the ethyl group on the quinoline nitrogen [1] Ethyl iodide (alkylating agent) [1] This compound (5-ethyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid) [1]

Key Physicochemical Properties of the Final Product

Understanding the properties of the final compound is crucial for purification, analysis, and formulation.

Property Value / Description Citation
Chemical Formula C₁₃H₁₁NO₅ [1] [2]
Molecular Weight 261.23 g/mol [1] [2]
Physical Appearance White to pale yellow crystalline solid [1]
Melting Point 315 °C [1]
pKa 6.3 [1]
Minimum Purity >98% [1]

Production and Regulatory Context

  • Production Status: this compound was first introduced in 1989 in Japan and has been manufactured by companies like Sumitomo Chemical Co. [1]. It is typically synthesized via the described chemical process rather than fermentation [1].
  • Regulatory Status: The compound is not approved for veterinary use in the UK or the European Union [1]. Its human use has been limited and largely superseded by other agents [3].

References

Pharmacokinetic Parameters of Oxolinic Acid in Aquatic Species

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key pharmacokinetic data from recent studies, highlighting the significant variation in drug disposition across different species, administration routes, and environmental conditions.

Table 1: Plasma/Serum and Tissue Pharmacokinetics in Various Fish Species

Species & Administration Route Matrix Cmax (μg/mL or μg/g) Tmax (h) Elimination Half-life (t₁/₂β, h) Reference
Lumpfish (Oral, 25 mg/kg, 12°C) Plasma 2.12 μg/mL 10.3 21 [1] [2]
Lumpfish (Oral, 25 mg/kg, 12°C) Muscle 4.01 μg/g 11.1 Information missing [1] [2]
Lumpfish (Oral, 25 mg/kg, 12°C) Liver 3.04 μg/g 9.2 Information missing [1] [2]
Lumpfish (Oral, 25 mg/kg, 12°C) Head Kidney 4.68 μg/g 10.0 Information missing [1] [2]
Silver Pompano (In-feed, 12 mg/kg) Plasma 99.77 μg/kg 6 Information missing [3]
Silver Pompano (In-feed, 12 mg/kg) Kidney 1783.33 μg/kg 6 Longest T½ [3]
Silver Pompano (In-feed, 12 mg/kg) Intestine 1764.67 μg/kg 6 Information missing [3]
Corkwing Wrasse (IP injection) Plasma 2.0 μg/mL 12 16 (t₁/₂β), 57 (t₁/₂γ) [4]
Corkwing Wrasse (IP injection) Muscle 6.7 μg/g 12 15 (t₁/₂β), 59 (t₁/₂γ) [4]
Corkwing Wrasse (IP injection) Liver 7.0 μg/g 12 20 (t₁/₂β), 72 (t₁/₂γ) [4]
Corkwing Wrasse (Bath, 200 mg/L, 72 h) Muscle 2.5 μg/g Post-treatment Information missing [4]

Table 2: Key Influencing Factors and Withdrawal Times

Factor / Species Key Finding / Parameter Value / Withdrawal Time Reference
Water Temperature (Japanese eel, 10 mg/L bath) Withdrawal Time (20°C) 78.8 days [5]
Water Temperature (Japanese eel, 10 mg/L bath) Withdrawal Time (28°C) 27.4 days [5]
Dosage (Japanese eel, 20 mg/L bath, 28°C) Withdrawal Time 55.9 days [5]
Field Validation (Japanese eel, farm conditions) Withdrawal Time 47.3 days [5]
Silver Pompano (In-feed, 12 mg/kg) Withdrawal Time (with 30% safety margin) 31.2 hours (37.7°C-days) [3]
Tissue Affinity (Silver Pompano) Tissue/Plasma Ratio (Cmax): Kidney 13.95 [3]
Tissue Affinity (Silver Pompano) Tissue/Plasma Ratio (Cmax): Intestine 17.12 [3]

Detailed Experimental Protocols

The data presented above were generated using rigorous and standardized methodologies. The following workflow outlines the general experimental process, with specific details for key steps provided thereafter.

G Animal Acquisition & Acclimation Animal Acquisition & Acclimation Drug Administration Drug Administration Animal Acquisition & Acclimation->Drug Administration Biological Sampling Biological Sampling Drug Administration->Biological Sampling Oral (Gavage/Medicated Feed) Oral (Gavage/Medicated Feed) Drug Administration->Oral (Gavage/Medicated Feed) Intraperitoneal (IP) Injection Intraperitoneal (IP) Injection Drug Administration->Intraperitoneal (IP) Injection Bath Immersion Bath Immersion Drug Administration->Bath Immersion Sample Analysis Sample Analysis Biological Sampling->Sample Analysis Plasma/Serum Plasma/Serum Biological Sampling->Plasma/Serum Muscle+Skin Muscle+Skin Biological Sampling->Muscle+Skin Liver Liver Biological Sampling->Liver Kidney Kidney Biological Sampling->Kidney Other Tissues Other Tissues Biological Sampling->Other Tissues PK Modeling & WT Estimation PK Modeling & WT Estimation Sample Analysis->PK Modeling & WT Estimation LC-MS/MS LC-MS/MS Sample Analysis->LC-MS/MS Non-Compartmental Analysis Non-Compartmental Analysis PK Modeling & WT Estimation->Non-Compartmental Analysis WT 1.4 Software WT 1.4 Software PK Modeling & WT Estimation->WT 1.4 Software Statistical Tolerance Limits Statistical Tolerance Limits PK Modeling & WT Estimation->Statistical Tolerance Limits

Diagram of the standard workflow for pharmacokinetic and withdrawal time studies in fish.

Here is a detailed breakdown of the key methodological steps illustrated above:

  • Animal Acquisition & Acclimation: Studies used healthy, farm-sourced fish acclimated for approximately two weeks in flow-through tanks with controlled temperature and salinity. Fish were typically starved 24 hours pre-administration [3] [6].
  • Drug Administration: Protocols involved:
    • Oral Administration: A single dose of 25 mg/kg for lumpfish [1] [2] or 12 mg/kg for silver pompano [3] via gavage or voluntary intake of medicated feed.
    • Bath Treatment: Japanese eel were exposed to oxolinic acid at 10 or 20 mg/L for 12 hours [5].
  • Biological Sampling: Sequential sacrifice of fish (n=6 per time point) to collect plasma, muscle (often with skin), liver, and kidney [3] [1]. Sampling schedules spanned from hours to several weeks to fully characterize drug absorption and elimination [5] [6].
  • Sample Analysis: Tissue and plasma concentrations were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive method [3] [5] [1].
  • Pharmacokinetic Modeling & Withdrawal Time (WT) Estimation: Plasma concentration-time data were analyzed via non-compartmental methods to determine key parameters (Cmax, Tmax, half-life, AUC) [6]. Withdrawal times were calculated using statistical tolerance limit methods (e.g., with WT 1.4 software) to ensure residue levels fall below the Maximum Residue Limit (MRL) with 95% confidence [5] [6].

Conclusion for Researchers

The pharmacokinetics of this compound are highly species-specific and significantly influenced by environmental factors like water temperature and administration method. This variability underscores the necessity of conducting species-specific studies under relevant conditions to establish effective and safe dosing regimens and withdrawal periods, which are critical for both clinical efficacy in aquaculture and public food safety.

References

oxolinic acid quinolone antibiotic class

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Resistance

Understanding how oxolinic acid works and how bacteria resist it is fundamental for research and development.

  • Molecular Mechanism: this compound poisons the bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. It binds non-covalently to the enzyme-DNA complex at the point where the DNA is cleaved, stabilizing this "cleavage complex" and acting as a physical barrier to DNA relegation. This results in the accumulation of double-stranded DNA breaks, which are fatal to the bacterial cell [1]. The process can be visualized as follows:

G A This compound Enters Bacterial Cell B Binds DNA Gyrase/Topo IV Enzyme-DNA Complex A->B C Stabilizes Cleavage Complex (Blocks DNA Re-ligation) B->C D Double-Stranded DNA Breaks Accumulate C->D E Bacterial Cell Death D->E

This compound mechanism of action leading to bacterial cell death.

  • Resistance Mechanisms: The effectiveness of this compound is threatened by several resistance pathways [1] [2]:
    • Target-Mediated Resistance: This is the most common and clinically significant form. Mutations in the genes encoding DNA gyrase (primarily gyrA) and topoisomerase IV (primarily parC) alter the drug-binding site, reducing the antibiotic's affinity for its target [1].
    • Efflux Pumps: Bacteria can overexpress membrane proteins that actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels [1].
    • Plasmid-Mediated Resistance: Mobile genetic elements can encode proteins that protect the target enzymes from the drug or further enhance efflux and drug modification [1].

Pharmacokinetic Data in Fish Species

This compound is widely used in aquaculture. Its pharmacokinetic properties vary significantly between species, which is critical for determining effective dosing regimens [3] [4]. The table below summarizes key parameters from recent studies.

Species Dosage (mg/kg) Cmax (Plasma, μg/mL) Tmax (h) Elimination Half-Life (t₁/2β, h) Bioavailability (%) Citation
Lumpfish (Cyclopterus lumpus) 25 (oral) 2.12 10.3 21 Not specified [4]
Atlantic Salmon (Salmo salar) Not specified Not specified Not specified 10 - 20 21.4 - 40 [3]
Atlantic Cod (Gadus morhua) Not specified Not specified Not specified 84 55 [3]
Gilthead Sea Bream (Sparus aurata) Not specified Not specified Not specified 12 14 [3]
Rainbow Trout (Oncorhynchus mykiss) in Freshwater Not specified Not specified Not specified ~69 ~90 [3]

Experimental and Research Methodologies

For researchers, here are outlines of key experimental protocols used in studies of this compound.

  • Pharmacokinetic Study Protocol: A standard protocol for determining the absorption and elimination of this compound in fish involves the following steps [4]:

    • Administration: Fish are administered a single oral dose of this compound (e.g., 25 mg/kg body weight) via medicated feed.
    • Sampling: At predetermined time points post-administration (e.g., 3, 6, 12, 24, 48, 72, 96 hours), samples of plasma, muscle, liver, and head kidney are collected from a subset of fish.
    • Analysis: Tissue and plasma concentrations of this compound are quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
    • Data Modeling: The concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
  • Minimum Inhibitory Concentration (MIC) Testing: To determine the susceptibility of bacterial pathogens to this compound, a standard MIC protocol is used [4]:

    • Bacterial Isolation: Pathogenic bacteria (e.g., Aeromonas salmonicida) are isolated from diseased fish and cultured.
    • Broth Dilution: A standardized inoculum of the bacteria is added to a series of broth tubes or microtiter wells containing two-fold serial dilutions of this compound.
    • Incubation: The trays are incubated at the optimal temperature for the bacterium for a set period (e.g., 24-48 hours).
    • Endpoint Determination: The MIC is identified as the lowest concentration of this compound that completely prevents visible growth of the bacterium.

G A Prepare Serial Dilutions of this compound B Inoculate with Standardized Bacterial Suspension A->B C Incubate (e.g., 24-48 hrs) B->C D Measure Bacterial Growth C->D E Determine MIC (Lowest conc. with no growth) D->E

Basic workflow for determining Minimum Inhibitory Concentration.

Current Status and Applications

  • Clinical Use: this compound was developed in the 1970s and was historically used to treat human infections like urinary tract infections [5]. However, due to the rise of resistance and the development of newer, more potent fluoroquinolones (e.g., ciprofloxacin), its use in human medicine has significantly declined [1] [2].
  • Veterinary and Aquaculture Use: Today, this compound finds its primary application in aquaculture for controlling bacterial infections in farmed fish, such as those caused by Aeromonas salmonicida and Vibrio species [3] [4]. It is typically administered orally via medicated feed [6].
  • Research Applications: Beyond its antimicrobial properties, this compound has been used as a pharmacological tool in neuroscience research, as it has been shown to act as a dopamine reuptake inhibitor in mouse models [5].

References

oxolinic acid mechanism of action Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

The antibacterial effect of oxolinic acid stems from its action on DNA topology.

  • Enzyme Poisoning: this compound is a "topoisomerase poison." It does not block DNA gyrase activity but rather traps the enzyme in a stable complex with cleaved DNA. This prevents the resealing of double-stranded breaks introduced during the enzyme's normal supercoiling cycle [1] [2].
  • Stoichiometry: Two molecules of this compound are required to intercalate at the cleaved DNA scissile bonds, physically blocking the ligation step of the catalytic cycle [2].
  • Cascade to Cell Death: When the replication fork collides with these stabilized "cleavage complexes," it causes irreversible DNA fragmentation, inducing the SOS stress response and ultimately leading to bacterial cell death [1].

The following diagram illustrates this multi-step mechanism of action.

G OA This compound Gyrase DNA Gyrase (GyrA₂GyrB₂) OA->Gyrase 1. Binds GyrA Subunit Complex Stabilized Cleavage Complex Gyrase->Complex 2. Traps Enzyme-DNA Complex DSB Double-Stranded DNA Breaks Complex->DSB 3. Prevents Rejoining SOS SOS Response & Repair Attempt DSB->SOS 4. Induces DNA Damage Death Bacterial Cell Death SOS->Death 5. Overwhelms Repair

Mechanisms of Resistance

Bacterial resistance to this compound primarily occurs through target site mutations.

  • Target-Mediated Resistance: This is the most common and significant mechanism. Mutations occur in the QRDR of the gyrA gene, reducing the drug's binding affinity [3] [2] [4].
  • Specific Resistance Mutations: The table below catalogs key amino acid substitutions in GyrA linked to this compound resistance in various Gram-negative pathogens.
Bacterial Pathogen Amino Acid Substitution in GyrA Observed Resistance Level Citation
Burkholderia glumae Ser83 → Arg Moderate Resistance (MIC: 50 μg/ml) [3]
Burkholderia glumae Ser83 → Ile High Resistance (MIC: ≥100 μg/ml) [3]
Erwinia amylovora Ser83 → Arg Resistant Mutant [4]
Erwinia amylovora Gly81 → Cys Resistant Mutant [4]
  • Other Resistance Pathways: Bacteria may also develop resistance through efflux pumps that expel the drug or, less commonly, through plasmid-encoded factors that protect the target [5] [2].

Experimental Protocols for Investigation

For researchers studying this compound, here are methodologies for investigating its mechanism and resistance.

Determining Minimum Inhibitory Concentration (MIC)
  • Purpose: To quantify the in vitro antibacterial activity and establish baseline susceptibility.
  • Method: Use standardized agar or broth dilution methods [6] [3]. Prepare serial dilutions of this compound in the growth medium, inoculate with a standardized bacterial suspension (~10⁵ CFU/spot), and incubate. The MIC is the lowest concentration that completely inhibits visible growth [6].
Generating and Isating Resistant Mutants
  • Purpose: To study resistance mechanisms in a controlled setting.
  • Method: Use progressive antibiotic exposure. Plate a high density of wild-type bacteria (e.g., ~10¹⁰ CFU) on agar containing this compound at a concentration just below the MIC (e.g., 0.5× MIC). Incubate and select surviving colonies. Sequentially passage these resistant mutants on plates with increasing (e.g., 2-fold) antibiotic concentrations to select for higher-level resistance [4].
Identifying Resistance Mutations
  • Purpose: To confirm the genetic basis of resistance.
  • Method:
    • PCR Amplification: Design primers to amplify the QRDR of the gyrA gene [3] [4].
    • DNA Sequencing: Sequence the purified PCR products.
    • Sequence Analysis: Compare the sequences of resistant mutants to the wild-type strain to identify nucleotide changes leading to amino acid substitutions [3].

Pharmacological and Clinical Notes

  • Spectrum of Activity: this compound is primarily effective against Gram-negative bacteria, including pathogens like Escherichia coli and Pseudomonas aeruginosa. It has limited activity against Gram-positive bacteria and anaerobes [5] [6].
  • Clinical and Veterinary Use: While its human clinical use has declined due to resistance and newer alternatives, this compound is still used in aquaculture to control bacterial infections in fish [5] [6].

References

Mechanism of Action and Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Oxolinic acid exerts its antibacterial effect by targeting DNA gyrase, an essential bacterial enzyme known as topoisomerase II.

  • Molecular Mechanism: DNA gyrase is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. This compound binds to the A subunit of DNA gyrase, blocking its enzymatic activity. This action disrupts DNA synthesis, leading to bacterial cell death [1].
  • Selective Toxicity: This targeting provides selective toxicity against bacterial cells, as human cells use different types of topoisomerases (topoisomerase IIα and IIβ) for DNA manipulation, minimizing direct harm to human cells [1] [2].
  • Resistance Mechanisms: The emergence of resistance limits this compound's efficacy. Primary mechanisms include mutations in the genes encoding DNA gyrase that reduce the drug's binding affinity, activation of efflux pumps that expel the drug from the bacterial cell, and enzymatic degradation of the antibiotic [1] [2].

The following diagram illustrates the mechanism of this compound and the development of resistance.

OA This compound Gyrase DNA Gyrase (Topoisomerase II) OA->Gyrase Binds to Gyrase A subunit DNA DNA Replication & Transcription Gyrase->DNA Inhibits Death Bacterial Cell Death DNA->Death Leads to Resistance Antibiotic Resistance Resistance->OA Reduces efficacy Mutations Mutations in gyrase genes Mutations->Resistance Efflux Efflux pumps Efflux->Resistance

Pharmacokinetic and Pharmacodynamic Profile

Understanding how this compound is processed within the body is essential for its effective application.

  • Human Pharmacokinetics: After oral administration, this compound is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 30 to 60 minutes. It is metabolized in the liver and excreted primarily via urine, with a half-life of approximately 4 to 6 hours [3].
  • Veterinary Pharmacokinetics: Pharmacokinetic (PK) studies in fish, such as lumpfish, show that following oral administration, this compound is distributed to tissues like muscle, liver, and kidney. Key parameters from a study in lumpfish, where the drug is used therapeutically, are provided in the table below [4].

Table: Pharmacokinetic Parameters of this compound in Lumpfish after a Single Oral Dose (25 mg/kg) [4]

Parameter Plasma Muscle Liver Head Kidney
Cmax (Peak Concentration) 2.12 μg/mL 4.01 μg/g 3.04 μg/g 4.68 μg/g
Tmax (Time to Cmax) 10.3 h 11.1 h 9.2 h 10.0 h
Elimination Half-Life (t₁/₂β) 21 h - - -
  • Pharmacodynamic Data: The effectiveness of an antibiotic is determined by relating its pharmacokinetics to the Minimum Inhibitory Concentration (MIC) required to stop bacterial growth. For this compound against Aeromonas salmonicida isolates from lumpfish, MIC values ranged from 0.06 to 15 μg/ml, indicating variable susceptibility [4].

Analytical Methods for Detection

Monitoring this compound levels, especially in food products like eggs to ensure compliance with veterinary residue regulations, requires reliable analytical methods.

  • Regulatory Context: The European Union, for instance, has strictly forbidden the use of quinolones like this compound in laying hens. Consequently, eggs and egg products must be free of any residues, necessitating sensitive screening methods [5].
  • Micellar Liquid Chromatography (MLC) Protocol: A modern method for detecting this compound and other quinolones in eggs and egg products involves Micellar Liquid Chromatography (MLC) with fluorescence detection. This method is noted for being environmentally friendly, safe, and having a high sample throughput [5].
    • Sample Preparation: The antimicrobial drugs are extracted from the sample using a micellar solution. The extract is then homogenized, centrifuged, and the supernatant is filtered before injection into the chromatograph. This process requires minimal organic solvents and no complex clean-up steps [5].
    • Chromatographic Conditions:
      • Column: C18 column (150 mm x 4.6 mm, 5 µm).
      • Mobile Phase: 0.05 M Sodium Dodecyl Sulfate (SDS) - 7.5% 1-propanol - 0.5% triethylamine, buffered at pH 3.
      • Detection: Fluorescence detection with programmed wavelengths.
    • Method Validation: The procedure is validated according to EU standards, demonstrating good linearity, precision, trueness, and low limits of quantification (e.g., 0.025–0.150 mg/kg for quinolones in eggs) [5].

Research and Development

Ongoing research explores ways to enhance the properties and efficacy of existing antibiotics, including this compound.

  • Metal Complexation: A recent study synthesized and characterized metal-based complexes of this compound with Fe(III), Zn(II), Ca(II), and Mg(II) ions. The goal was to investigate whether forming these complexes could alter the drug's biological activity. Notably, the Ca(II) complex demonstrated remarkable antibacterial and antifungal activity in vitro, surpassing the potency of standard drugs in the assay [6]. This suggests that metallodrugs could be a strategy to develop new agents with improved efficacy.

References

oxolinic acid solubility parameters Hildebrand approach

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Parameters and Maxima

The table below summarizes the key experimental data for oxolinic acid, which exhibits the unique property of having two distinct solubility maxima in different mixed solvents at 25°C [1].

Solvent System Solubility Parameter at Maximum (δ₁, MPa¹/²) Solvent Composition at Maximum Observed Phenomenon
Ethanol-Water 30.78 MPa¹/² 80% v/v ethanol Single solubility peak
Ethanol-Ethyl Acetate 20.90 MPa¹/² 30% v/v ethanol Single solubility peak
Both systems Two unique δ values Two unique compositions Multiple (Double) Solubility Maxima

A plot of the mole fraction solubility of this compound against the solubility parameter (δ) of the solvent mixture reveals two clear peaks. This behavior, where a drug exhibits more than one solubility maximum, is referred to as the "chameleonic effect" [1].

Experimental Protocols and Methodologies

The following workflow outlines the general process for determining drug solubility parameters, based on the methodologies cited in the research.

G A 1. Sample Preparation A1 Use purified drug compound. Ensure no solid phase changes occur during equilibration. A->A1 B 2. Solubility Measurement B1 Use shake-flask method. Equilibrate drug-solvent mixtures at constant temperature (e.g., 25°C). Analyze concentration of saturated solutions. B->B1 C 3. Solid Phase Analysis C1 Perform Differential Scanning Calorimetry (DSC) on solid phase before and after equilibration to check for polymorphic changes. C->C1 D 4. Data Modeling D1 Plot mole fraction solubility vs. solvent solubility parameter. Apply extended Hildebrand solubility approach to model data. D->D1 A1->B1 B1->C1 C1->D1

Experimental workflow for determining drug solubility parameters

  • Solubility Measurement: The solubility of this compound was determined using the shake-flask method at a constant temperature of 25°C. The drug was equilibrated with various binary solvent mixtures, and the concentration in the saturated solution was analyzed after reaching equilibrium [1].
  • Solid Phase Analysis: Differential Scanning Calorimetry (DSC) was used to analyze the solid phase of the drug before and after the solubility experiments. The thermograms showed no significant changes, confirming that the multiple maxima were not due to polymorphic transformations or solvate formation [1].
  • Data Modeling: The experimental data was modeled using a new extension of the Hildebrand solubility approach. This model successfully reproduced the two observed solubility peaks and was also validated against data from other drugs showing similar behavior [1].

The Extended Hildebrand Approach

The standard Hildebrand-Scatchard equation for regular solutions often fails to accurately predict solubility in complex, hydrogen-bonded systems like mixed solvents [1].

The proposed extension incorporates the "chameleonic effect", where the solute's behavior changes based on the solvent environment. The model was found to provide a more accurate correlation for this compound's solubility profile in the studied solvent systems compared to other available models [1].

Fundamental Physicochemical Properties

The table below lists key properties of this compound that influence its solubility behavior [2] [3].

Property Value Conditions / Notes
Molecular Formula C₁₃H₁₁NO₅ [3]
Melting Point 315 °C [3]
pKa 6.3 At 25°C [3]
Intrinsic Solubility in Water 3.2 mg/L At 20°C, pH 7 [3]
Log P 1.67 Octanol-water partition coefficient [3]
Enthalpy of Fusion (ΔHₓᵤₛ) 40.9 kJ·mol⁻¹ Determined by DSC [2]

Implications for Pharmaceutical Research

The phenomenon of multiple solubility maxima and the model developed to describe it have significant practical applications:

  • Efficient Formulation Development: Understanding this behavior allows scientists to identify optimal solvent compositions that maximize drug solubility, which is crucial for designing effective liquid dosage forms like oral solutions or injections [1].
  • Reduced Experimental Workload: The extended Hildebrand approach enables accurate prediction of solubility profiles across different temperatures and solvent ratios using a limited set of experimental data. This saves significant time and resources during pre-formulation studies [4].

References

Comprehensive Application Notes and Protocols for Oxolinic Acid Detection in Biological and Environmental Matrices Using HPLC-Fluorescence

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxolinic Acid and Analytical Principle

This compound is a first-generation synthetic quinolone antibacterial agent developed in the 1970s that exhibits particular efficacy against Gram-negative bacteria. Its molecular structure contains a fused aromatic ring system with inherent fluorescent properties, making it highly amenable to detection using fluorescence detection following high-performance liquid chromatography (HPLC) separation. This characteristic has been exploited by researchers to develop highly sensitive and specific analytical methods for monitoring this compound residues in various biological and environmental samples. The primary mechanism of this compound's antibacterial activity involves inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and transcription, ultimately leading to bacterial cell death [1].

The analytical principle underlying HPLC with fluorescence detection for this compound leverages the compound's natural fluorescence when excited at specific wavelengths. The method typically employs reverse-phase chromatography with a C18 stationary phase and an aqueous-organic mobile phase, often composed of acetonitrile or methanol mixed with phosphate buffers. Under optimal conditions, this compound exhibits strong fluorescence with excitation maxima around 312-335 nm and emission maxima around 368-378 nm, allowing for highly sensitive detection at trace levels [2] [3] [4]. This sensitivity is particularly valuable for monitoring this compound residues in aquaculture products, environmental samples, and food commodities, where maximum residue limits are strictly regulated to ensure consumer safety.

Materials and Reagents

Chemical Reagents
  • This compound reference standard (purity ≥95%)
  • HPLC-grade acetonitrile and methanol
  • Purified water (HPLC grade)
  • Orthophosphoric acid or phosphoric acid (for mobile phase preparation)
  • n-Hexane (for defatting procedures)
  • Oxalic acid (for extraction procedures)
  • Ethyl acetate (HPLC grade)
  • Ammonium hydroxide solution
  • Solid-phase extraction cartridges (C18, 500 mg/6 mL)
  • Phosphate buffer salts (sodium dihydrogen phosphate, sodium hydrogen phosphate)
Equipment and Instruments
  • HPLC system with isocratic or gradient pump capability
  • Fluorescence detector (capable of excitation at 312-335 nm and emission at 368-378 nm)
  • Reverse-phase C18 analytical column (e.g., Cosmosil 5C18-MS, 5 μm, 4.6 × 150 mm or equivalent)
  • Solid-phase extraction (SPE) vacuum manifold
  • Laboratory centrifuge (capable of at least 4,000 × g)
  • Ultrasonic water bath
  • Vortex mixer
  • Nitrogen evaporator
  • pH meter
  • Analytical balance (precision 0.1 mg)
  • Homogenizer (for tissue processing)

Sample Preparation Protocols

Tissue Sample Processing

Sample homogenization represents the critical first step in preparing biological matrices for this compound extraction. For crab muscle tissue, complete homogenization should be performed prior to the addition of this compound [2]. For shrimp samples, the entire edible portion should be homogenized using a laboratory homogenizer, ensuring a representative sample is obtained for analysis [4]. For bryophyte samples (Fontinalis antipyretica) used in environmental monitoring, the plant material should be lyophilized and ground under liquid nitrogen to facilitate efficient compound extraction [3].

The extraction procedure varies slightly depending on the matrix:

  • For crab serum and muscle: Homogenized samples are transferred into an ultrasonic water bath and centrifuged. The supernatants of serum and the water layer of hexane-defatted muscle are then processed through C18 solid-phase extraction columns [2].
  • For shrimp tissue: Acetonitrile serves as the primary extraction solvent. Approximately 2.0 g of homogenized sample is weighed into a centrifuge tube, mixed with 10 mL acetonitrile, and vigorously shaken for 10 minutes. Following centrifugation at 4,000 × g for 10 minutes, the supernatant is collected for further clean-up [4].
  • For bryophyte samples: A specialized extraction approach employs cracking the bryophytes in liquid nitrogen with 0.1 M oxalic acid solution in ethyl acetate, followed by a liquid-liquid clean-up procedure [3].
Sample Clean-up Procedures

Solid-phase extraction (SPE) represents the most common clean-up approach for this compound in complex matrices. The procedure typically employs C18 cartridges conditioned with methanol and water. After sample loading, the cartridges are washed with water or diluted methanol to remove interfering compounds. This compound is then eluted with specialized solvent mixtures such as methanol/NH₄OH (75:25 v/v) [2]. The eluate is subsequently evaporated to dryness under a gentle stream of nitrogen gas, and the residue is reconstituted in the HPLC mobile phase or an appropriate solvent compatible with the chromatographic system.

For some matrices, an additional liquid-liquid extraction step may be incorporated to enhance sample clean-up. In shrimp analysis, the acetonitrile extract undergoes hexane washing to remove non-polar interferents, where the acetonitrile phase is mixed with n-hexane, vigorously shaken, and the hexane layer is discarded after phase separation [4]. This additional clean-up step significantly reduces lipid co-extractives that could compromise chromatographic performance or detector sensitivity.

HPLC-Fluorescence Analysis

Instrument Conditions

Table 1: Optimal HPLC-Fluorescence Conditions for this compound Detection

Parameter Condition 1 [2] Condition 2 [3] Condition 3 [4]
Column Cosmosil 5C18-MS (5 μm, 4.6 × 150 mm) PuroSpher RP18e (5 μm) C18 column (specific type not specified)
Mobile Phase Acetonitrile:0.02 M PBS pH 3.0 (25:75) 0.02 M orthophosphoric acid:acetonitrile (70:30, v/v) Not specified in detail
Flow Rate 1.0 mL/min Not specified Not specified
Injection Volume Not specified Not specified Not specified
Excitation Wavelength 335 nm Not specified (fluorescence detection used) 312 nm
Emission Wavelength 378 nm Not specified (fluorescence detection used) 368 nm
Retention Time ~8 min Not specified Not specified
Chromatographic Separation

The separation mechanism for this compound primarily relies on reverse-phase chromatography, where the compound's relatively hydrophobic structure interacts with the non-polar stationary phase (typically C18). The mobile phase composition and pH significantly impact retention characteristics and peak shape. A mixture of acetonitrile and phosphate buffer (25:75 v/v) at pH 3.0 has been successfully employed for crab tissue analysis, resulting in a retention time of approximately 8 minutes for this compound [2]. Alternatively, a mobile phase consisting of 0.02 M orthophosphoric acid and acetonitrile (70:30 v/v) has demonstrated efficacy for bryophyte samples [3].

The fluorescence detection parameters must be optimized for each instrument, though the general range for excitation is 312-335 nm and for emission is 368-378 nm. These wavelengths correspond to the intrinsic fluorescent properties of the quinolone structure of this compound. The specific selection depends on the instrument capabilities and may require fine-tuning to maximize signal-to-noise ratio for particular matrices. The use of fluorescence detection provides superior specificity compared to UV detection, as fewer matrix components will exhibit fluorescence at these wavelengths, thereby reducing potential interferences [5].

Method Validation Parameters

Performance Characteristics

Table 2: Validation Parameters for this compound HPLC-Fluorescence Detection in Various Matrices

Validation Parameter Crab Serum & Muscle [2] Bryophyte Fontinalis antipyretica [3] Shrimp Tissue [4]
Linearity Range Not specified (stated good linear correlation R² > 0.999) 10 to 500 ng/g Not specified
Recovery Serum: 92%, Muscle: 82% Not specified Not specified
Limit of Detection (LOD) 1 ppb (μg/kg) 1 ng/g Decision limit (CCα) and detection capability (CCβ) reported
Limit of Quantification (LOQ) Not specified 10 ng/g Not specified
Precision Not specified Accuracy and precision demonstrated Trueness and precision evaluated per EC 2002/657/EC
Specificity, Linearity, and Sensitivity

The validation process for this compound detection methods should establish specificity, linearity, accuracy, precision, and sensitivity parameters according to relevant guidelines such as European Commission Decision 2002/657/EC [4]. Method specificity is demonstrated through the absence of interfering peaks at the retention time of this compound in blank matrix samples. For the bryophyte matrix, the method demonstrated a limit of detection of 1 ng/g and a limit of quantification of 10 ng/g, with a linearity range of 10 to 500 ng/g [3].

The extraction efficiency and overall method accuracy are reflected in recovery studies. In crab serum and muscle, the mean recoveries for this compound at the 100 μg/L fortification level were 92% and 82%, respectively [2]. The method also demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999 for this compound standard curves spiked at different levels [2]. For regulatory testing, the determination of decision limit (CCα) and detection capability (CCβ) is essential, as demonstrated in the shrimp analysis method [4].

Applications in Environmental and Food Monitoring

Aquaculture and Food Safety

The HPLC-fluorescence method for this compound detection has significant applications in aquaculture monitoring and food safety assurance. This compound is commonly used in fish farms to treat bacterial infections, and residues can persist in edible tissues. The method has been successfully applied to monitor residues in commercially important species including Chinese mitten crab (Eriocheir sinensis), where it enabled the quantification of residual this compound in both serum and muscle tissues after intentional medication [2]. Similarly, the method has been validated for monitoring this compound in shrimp retail products to ensure compliance with maximum residue limits established by regulatory frameworks such as the European Council Regulation 2377/90/EEC [4].

The method's sensitivity at parts-per-billion levels makes it suitable for monitoring regulatory compliance, as maximum residue limits for veterinary drugs in food commodities are typically set in this range. The use of fluorescence detection provides the necessary specificity to distinguish this compound from matrix components in complex biological samples, reducing the need for extensive sample clean-up while maintaining adequate sensitivity for residue monitoring. This application is particularly important given that over half of antibiotics globally are used in food animal production, including aquaculture [6].

Environmental Monitoring

The environmental application of this compound detection methods is increasingly important due to concerns about antibiotic pollution in aquatic ecosystems. Studies have shown that a substantial amount of this compound administered in freshwater fish farms reaches the environment, potentially contributing to the development of antibiotic resistance [3] [6]. The HPLC-fluorescence method has been adapted for monitoring this compound in bryophyte species (Fontinalis antipyretica), which serve as bioindicators of aquatic pollution [3].

This environmental application is particularly relevant given that antibiotics from various sources including aquaculture wastewater, medical wastewater, and industrial pharmaceutical production can contaminate aquatic environments [6]. The ability to detect this compound at low nanogram-per-gram levels in environmental samples like bryophytes enables researchers to monitor the distribution and persistence of this antibiotic in ecosystems, providing valuable data for environmental risk assessments and regulatory decisions regarding antibiotic use in aquaculture and other applications.

Workflow Visualization

G SampleCollection Sample Collection Homogenization Tissue Homogenization SampleCollection->Homogenization Extraction Liquid Extraction Homogenization->Extraction CleanUp Sample Clean-up Extraction->CleanUp SPE Solid-Phase Extraction CleanUp->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Sample Reconstitution Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Detection Fluorescence Detection HPLC->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Figure 1: Complete analytical workflow for this compound detection in biological samples using HPLC-fluorescence methodology. The process begins with sample collection and progresses through preparation, extraction, clean-up, chromatographic separation, and final detection stages.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor recovery rates: Ensure proper pH adjustment during extraction and use fresh ammonium hydroxide solutions for elution. Check SPE cartridge conditioning and flow rates.
  • Peak tailing or broadening: Consider mobile phase pH optimization (typically 2.0-4.0 for quinolones) or column aging. Replace analytical column if theoretical plates decrease significantly.
  • Reduced sensitivity: Check fluorescence lamp hours and ensure optimal excitation/emission wavelength settings. Verify extraction solvent purity and evaporation temperature (should not exceed 40°C under nitrogen stream).
  • Matrix interference: Incorporate additional clean-up steps such as liquid-liquid partitioning with n-hexane for lipid removal or use matrix-matched calibration standards.
  • Retention time shifts: Maintain consistent mobile phase composition and column temperature. Allow sufficient equilibration time between runs.
Important Technical Considerations

The pH of the extraction and clean-up procedures significantly impacts this compound recovery due to its acidic nature (pKa ≈ 6.9). Maintaining appropriate pH conditions throughout sample preparation is essential for optimal performance. The selection of internal standards can improve method precision; nalidixic acid has been successfully employed as an internal standard for this compound determination in bryophyte matrices [3]. For complex matrices, method specificity should be confirmed using confirmatory techniques such as LC-MS/MS when questionable results are obtained [4].

References

Comprehensive Protocol for Oxolinic Acid Disk Diffusion Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxolinic Acid and Susceptibility Testing

This compound is a quinolone antimicrobial agent with historical and ongoing use in both human medicine and aquaculture. It exhibits bactericidal activity primarily against Gram-negative bacteria by inhibiting bacterial DNA gyrase. In human medicine, this compound has been used to treat chronic urinary tract infections, while in veterinary medicine, particularly aquaculture, it remains an important therapeutic agent against significant fish pathogens including Aeromonas salmonicida and Vibrio ordalii [1] [2] [3].

The disk diffusion method, also known as the Kirby-Bauer technique, provides a reliable, cost-effective means of determining bacterial susceptibility to antimicrobial agents. This method involves applying antibiotic-impregnated filter paper disks to an agar surface inoculated with a standardized bacterial suspension. After incubation, the diameter of the zone of inhibition around the disk is measured, indicating the organism's degree of susceptibility to the antimicrobial agent [4]. For this compound, the recommended disk content established through regression curve analyses is 5 μg, which more satisfactorily fulfills requirements for susceptibility testing compared to 1- or 2-μg disks [1].

Principle and Regulatory Framework

Theoretical Basis of Disk Diffusion

The disk diffusion method operates on the principle that antimicrobial agents diffuse from impregnated disks into the surrounding agar medium, creating a concentration gradient. When a standardized bacterial inoculum is applied to the agar surface, the antimicrobial concentration at a certain distance from the disk will eventually fall below the Minimum Inhibitory Concentration (MIC) for that specific organism. The point where this occurs manifests as a visible zone of inhibition, the diameter of which is inversely correlated with the MIC [4]. This relationship allows laboratories to categorize bacterial isolates as wild type (susceptible) or non-wild type (resistant) based on established interpretive criteria.

Regulatory Standards and Guidelines

Several organizations establish standards for antimicrobial susceptibility testing:

  • Clinical and Laboratory Standards Institute (CLSI): Provides standardized protocols (M02, M42-A) and interpretive criteria (M100) recognized by the FDA [5] [4].
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST): Develops standardized disk diffusion methods for both aerobic and anaerobic bacteria [6].
  • Food and Drug Administration (FDA): Recognizes consensus standards for performance methods, quality control, and susceptibility test interpretive criteria (STIC) [5].

Table 1: Regulatory Bodies and Their Roles in Susceptibility Testing

Organization Key Documents Primary Focus
CLSI M02, M42-A, M100 Standardized methods and interpretive criteria for human and veterinary pathogens
EUCAST Disk Diffusion Method Manual Standardized methods primarily for human pathogens
FDA Susceptibility Test Interpretive Criteria (STIC) Recognition of interpretive criteria for antibacterial drugs

Materials and Equipment

Required Reagents and Supplies
  • Mueller Hinton Agar (MHA): The standard medium for non-fastidious aerobic bacteria [4]. Plates should be 4-5 mm deep (approximately 25-30 mL for 100mm plates, 60-70 mL for 150mm plates) [6].
  • This compound Disks: 5 μg disks are recommended based on regression curve analyses [1].
  • Cation-Adjusted Mueller Hinton Broth (CAMHB): For preparation of bacterial inoculum and MIC determinations [2].
  • Sterile Swabs: Cotton or dacron swabs for inoculum application [4].
  • Sterile Saline or Tryptic Soy Broth: For preparing bacterial suspensions [4].
Equipment and Instruments
  • Incubator: Capable of maintaining 35±2°C for standard human pathogens or lower temperatures (e.g., 22°C or 18°C) for fish pathogens [2] [4].
  • Turbidity Standard: 0.5 McFarland standard for inoculum preparation [4].
  • Calibrated Photometric Device or Wickerham Card: For accurate turbidity adjustment [4].
  • Forceps or Disk Dispenser: For aseptic disk application [4].
  • Sliding Caliper or Ruler: For precise measurement of inhibition zones [4].

Experimental Procedures

Standardized Disk Diffusion Protocol

The following workflow illustrates the complete disk diffusion testing process:

G A Prepare Mueller Hinton Agar Plates B Standardize Bacterial Inoculum to 0.5 McFarland A->B C Inoculate Agar Surface Evenly B->C D Apply this compound Disks (5μg) C->D E Incubate 16-18 hours at 35°C±2 D->E F Measure Zone Diameters to Nearest mm E->F G Interpret Using Breakpoint Criteria F->G

  • Preparation of Agar Plates:

    • Remove Mueller Hinton agar plates from refrigeration and allow them to reach room temperature.
    • Ensure the agar surface is dry before inoculation; if excess moisture is present, leave plates uncovered in a laminar flow hood for 15-30 minutes [4].
  • Inoculum Standardization:

    • Select 3-5 well-isolated colonies from an 18-24 hour pure culture.
    • Suspend colonies in sterile saline or tryptic soy broth.
    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-2×10⁸ CFU/mL for most bacteria) [4].
    • Critical: Use the standardized inoculum within 15 minutes of preparation [4].
  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum, remove excess liquid by pressing against the tube wall.
    • Streak the entire agar surface in three directions (rotating the plate approximately 60° each time) to ensure even distribution [4].
    • Allow the inoculum to dry for 5-10 minutes before applying disks.
  • Disk Application:

    • Apply 5 μg this compound disks to the inoculated surface using sterile forceps or a dispenser.
    • Press disks gently to ensure complete contact with the agar.
    • Maintain adequate spacing (at least 24 mm between disks) to prevent overlapping zones [4].
    • Note: Do not relocate disks once they contact the agar surface [4].
  • Incubation:

    • Invert plates and incubate within 15 minutes of disk application.
    • For human bacterial pathogens: 35±2°C for 16-18 hours [4].
    • For fish pathogens: Temperatures may vary (e.g., 22°C or 18°C) depending on the organism [2].
Rapid Disk Diffusion Method

Recent developments enable significantly reduced turnaround times:

  • Inoculate plates with early growth (6-10 hours) instead of standard 18-24 hour cultures.
  • 6-hour growth: 96.7% categorical agreement with standard method, but with 1.9% very major errors [7].
  • 10-hour growth: 96.7% categorical agreement with no very major errors [7].
  • This approach can reduce time to results by up to 18 hours with no additional costs [7].
Modified Conditions for Fastidious Organisms

Certain bacteria, particularly fish pathogens, may require modified culture conditions:

  • Vibrio ordalii and other aquatic pathogens may need extended incubation (24-48 hours) and lower temperatures (18-22°C) [2].
  • Salinity requirements should be considered for marine bacteria, potentially requiring supplementation with 1-2% NaCl [2].

Data Interpretation and Analysis

Measurement and Quality Control

Following incubation, inhibition zones should be measured according to these criteria:

  • Measure the diameter of complete inhibition (including the disk diameter) to the nearest whole millimeter [4].
  • Hold the inverted plate a few inches above a black, non-reflecting background with reflected light [4].
  • The zone margin is defined as the area showing no visible growth as detected by the unaided eye [4].
  • A satisfactory test produces uniformly circular zones with a confluent lawn of growth [4].

Table 2: Quality Control Strains and Expected Ranges for this compound

QC Strain Expected Zone Diameter (5μg disk) MIC Range (μg/mL)
Escherichia coli ATCC 25922 Data needed from current standards Data needed from current standards
Pseudomonas aeruginosa ATCC 27853 Data needed from current standards Data needed from current standards
Interpretive Criteria and Breakpoints

Interpretation of this compound disk diffusion tests requires appropriate breakpoints:

  • For human pathogens, consult current CLSI M100 documents or FDA STIC website [5] [4].
  • For fish pathogens, epidemiological cut-off values are often used, which categorize isolates as wild type (WT) or non-wild type (NWT) [8] [2].
  • The Normalised Resistance Interpretation (NRI) method can establish laboratory-specific epidemiological cut-off values, even with datasets as small as 10 isolates [8].

Table 3: this compound Interpretive Criteria for Selected Fish Pathogens

Bacterial Species Disk Content Epidemiological Cut-off (mm) Reference
Aeromonas salmonicida 2μg ≥23 mm (WT) [8]
Vibrio ordalii Not specified Established via NRI analysis [2]

Specialized Applications in Aquaculture

This compound remains widely used in aquaculture, particularly for treating vibriosis and furunculosis. Special considerations for aquaculture applications include:

  • Metaphylactic Treatment Approach: Most antimicrobial treatments in finfish aquaculture are administered via medicated feed to entire populations after some members have become infected [3].
  • Interpretive Challenges: Breakpoints must account for route of administration (oral vs. injection), water temperature, and feeding behavior of infected fish [3].
  • Pharmacokinetic Considerations: Bioavailability of this compound in fish varies significantly with salinity, temperature, and administration route [3].
  • Dosing Regimens: Typical this compound regimens in aquaculture include 10-30 mg/kg fish for 10-15 days [2].

The application of pharmacokinetic/pharmacodynamic (PK/PD) approaches to setting clinical breakpoints for aquaculture represents a significant challenge due to the substantial data requirements and species-specific variables [3].

Troubleshooting and Methodological Considerations

Common Issues and Solutions
  • Insufficient Growth or Tiny Zones: Check incubation temperature, medium composition, and inoculum purity [4].
  • Uneven Zones or Swarming: Ensure agar surface is dry before inoculation; avoid condensation [4].
  • No Zones Around Any Disks: Verify organism purity, disk potency, and incubation conditions [4].
  • Individual Colonies in Inhibition Zone: Inoculum was too light; repeat test with proper turbidity [4].
Validation of this compound Solutions

For research purposes requiring preparation of this compound solutions:

  • Perform ultraviolet spectral analysis to verify authenticity and concentration [1].
  • Determine absorption maxima and extinction coefficients for accurate quantification [1].
  • Use appropriate solvents and prepare fresh solutions to ensure stability.

References

ionic liquid microextraction oxolinic acid water samples

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: IL-DLLME for Oxolinic Acid in Water

Analyte: this compound (OXO), a fluoroquinolone antibiotic. Sample Matrices: Groundwater, surface water, river water, and wastewater. Detection Technique: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Core Principle: This method utilizes ionic liquids as a green, efficient extraction solvent to preconcentrate this compound from aqueous samples, significantly improving detection sensitivity and minimizing environmental impact from solvent use [1] [2].


Detailed Experimental Protocol

Materials and Reagents
  • Ionic Liquids:
    • Primary Extraction IL: 1-octyl-3-methylimidazolium hexafluorophosphate ([C₈MIM][PF₆]) [1].
    • Alternative/Co-solvent IL: For method tuning, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) can be used to adjust sample polarity [3].
  • Disperser Solvent: Methanol (HPLC grade) [1] [3].
  • Standard Solutions: this compound standard (purity >95%), stock solution (e.g., 1000 mg/L) in acetonitrile or methanol. Prepare working standards by serial dilution [1].
  • Water Samples: Collect in amber glass bottles, store at 4°C, and analyze within 48 hours. Filter through a 0.45 μm membrane filter before extraction [1].
Equipment and Instrumentation
  • HPLC-FLD System: HPLC pump, autosampler, fluorescence detector.
  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
  • Centrifuge: Capable of at least 4000 rpm.
  • Ultrasonic Bath.
  • Vortex Mixer.
  • Micropipettes and glassware (conical centrifuge tubes).
Step-by-Step Procedure
  • Sample Preparation: Place 10.0 mL of filtered water sample into a 15 mL conical glass centrifuge tube [1].
  • pH Adjustment: Adjust the sample pH to 7.0 using dilute NaOH or HCl solutions. pH critically affects the extraction efficiency of ionic liquids [1] [3].
  • IL-Disperser Mixture: Draw 100 μL of [C₈MIM][PF₆] (extraction solvent) and 0.4 mL of methanol (disperser solvent) into a syringe [1].
  • Dispersion and Extraction: Quickly inject the mixture into the sample tube. A cloudy solution should form immediately, dispersing fine droplets of IL throughout the sample. Vortex mix or place in an ultrasonic bath for a few minutes to enhance extraction [1].
  • Phase Separation: Centrifuge the tube at 4000 rpm for 5 minutes. The fine IL droplets will coalesce and form a stable sedimented layer at the bottom of the tube [1].
  • Collection: Carefully remove the aqueous upper layer with a pipette. The IL sedimented phase, now enriched with the analyte, remains.
  • Dilution and Analysis: Dilute the IL phase with a small volume (e.g., 100 μL) of methanol to reduce viscosity, then transfer to an HPLC vial for analysis [1].

The entire extraction workflow can be visualized as follows:

G Sample Preparation Sample Preparation pH Adjustment pH Adjustment Sample Preparation->pH Adjustment 10 mL sample IL Dispersion IL Dispersion pH Adjustment->IL Dispersion pH = 7.0 Centrifugation Centrifugation IL Dispersion->Centrifugation 100 μL [C₈MIM][PF₆] 0.4 mL Methanol Collection & Analysis Collection & Analysis Centrifugation->Collection & Analysis 4000 rpm, 5 min HPLC-FLD Analysis HPLC-FLD Analysis Collection & Analysis->HPLC-FLD Analysis Water Sample Water Sample Water Sample->Sample Preparation

Diagram 1: Workflow for IL-DLLME of this compound.

HPLC-FLD Analysis Conditions

Adapt these conditions based on your instrument and column [1]:

  • Mobile Phase: Methanol/Aqueous buffer (e.g., phosphate or acetate) in a ratio such as 60:40 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Fluorescence Detection: Optimize for this compound (e.g., Excitation: ~260 nm, Emission: ~360 nm).
  • Injection Volume: 20 μL.
  • Column Temperature: Ambient or controlled at ~25°C.

Method Optimization Parameters

Optimal performance requires fine-tuning key parameters that influence extraction efficiency. The following table summarizes critical variables and their optimized ranges based on published methods for this compound and related fluoroquinolones.

Parameter Optimized Condition Impact & Notes
Ionic Liquid Type [C₈MIM][PF₆] Higher extraction efficiency than shorter-chain ILs; forms cloudy solution readily [1].
IL Volume 50-150 µL Lower volumes increase enrichment factor; must be sufficient for collection [1] [3].
Disperser Solvent Methanol Effectively disperses IL; acetonitrile is an alternative [1].
Disperser Volume 0.4-0.5 mL Too high: increases IL solubility; too low: poor dispersion [1].
Sample pH 7.0 Affects analyte charge state and interaction with IL; critical for efficiency [1] [3].
Salt Addition 0-5% (w/v) NaCl "Salting-out" can improve recovery, but may reduce dispersion; test for your sample [1].
Extraction Time Ultrasonic (few min) Rapid equilibrium; ultrasound accelerates mass transfer [1].
Centrifugation 4000 rpm, 5 min Ensures complete phase separation for reproducible volume collection [1].

Method Validation and Performance

When validated, this method demonstrates strong performance characteristics suitable for trace analysis.

Validation Parameter Achieved Performance
Linear Range 10 - 300 ng/L (or 0.01 - 0.3 µg/L) [1]
Limit of Detection (LOD) 0.1 - 13 ng/L [1] [3]
Limit of Quantification (LOQ) ~0.3 - 40 ng/L (estimated as 3.3xLOD)
Enrichment Factor 13 - 205 [1] [3]
Extraction Recovery 85% - 107% [1]
Precision (RSD) < 5% - 9.4% [1] [3]

Application to Real Samples

The method has been successfully applied to spiked groundwater, river, and wastewater samples, showing minimal matrix effects and satisfactory relative recoveries, confirming its robustness for environmental analysis [1] [3].


Graphical Summary of Analytical Procedure

The following diagram provides a high-level overview of the entire analytical procedure from sample to result:

G Water Sample Water Sample IL-DLLME IL-DLLME Water Sample->IL-DLLME 10 mL Sedimented IL Phase Sedimented IL Phase IL-DLLME->Sedimented IL Phase Preconcentration HPLC-FLD Analysis HPLC-FLD Analysis Sedimented IL Phase->HPLC-FLD Analysis Injection Quantification Quantification HPLC-FLD Analysis->Quantification Chromatogram

Diagram 2: Overall Analytical Procedure for this compound Determination.


References

Application Notes: Determining the Minimal Inhibitory Concentration (MIC) of Oxolinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Oxolinic acid is a quinolone antibiotic widely used in aquaculture to treat bacterial infections in farmed fish [1] [2]. Determining its Minimal Inhibitory Concentration (MIC) is a fundamental practice for monitoring bacterial susceptibility, guiding effective treatment regimens, and combating the development of antibiotic resistance [1] [3]. These application notes consolidate established methodologies and relevant data for researchers and drug development professionals.

Key Experimental Protocols

The core protocol for MIC determination is the agar dilution method, performed in accordance with standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) [3].

  • 1. Reagent Preparation: this compound standard powder is dissolved to create a stock solution. Its concentration and authenticity can be verified using ultraviolet (UV) spectral analysis to confirm absorption maxima and extinction coefficients [4].
  • 2. Agar Dilution Method: Two-fold serial dilutions of this compound are prepared in molten agar to create a concentration gradient. The recommended range for testing is from 0.03 mg/L to 32 mg/L [3].
  • 3. Inoculation and Incubation: Bacterial inoculum is standardized (e.g., to ~10⁴ CFU per spot) and applied to the agar plates. Plates are incubated at appropriate temperatures (e.g., 28-37°C) for 16-20 hours [3].
  • 4. MIC Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth [3].

For a high-level overview, the experimental workflow is summarized in the following diagram:

Start Start MIC Determination Prep Prepare this compound Stock Solution Start->Prep UV Optional: Verify Solution via UV Spectral Analysis Prep->UV Agar Prepare Agar Plates with Serial Antibiotic Dilutions UV->Agar Inoc Standardize Bacterial Inoculum Agar->Inoc Spot Spot Inoculum onto Agar Plates Inoc->Spot Incubate Incubate Plates Spot->Incubate Read Read MIC Endpoint Incubate->Read End Report MIC Value Read->End

Quality Control & Alternative Methods

  • Quality Control Strains: Include well-characterized reference strains (e.g., Escherichia coli ATCC 25922) in each assay to ensure accuracy [3].
  • Disk Diffusion Assay: As a supplementary method, a 5μg disk content is recommended for this compound in disk diffusion susceptibility testing [4]. Inhibition zone diameters can be measured and correlated with MIC values using regression curve analyses.

Quantitative Data and Susceptibility Interpretation

1. MIC Distributions for Bacterial Pathogens MIC values for this compound can vary significantly between bacterial species and strains. The following table summarizes findings from research on fish pathogens and other bacteria.

Table 1: Observed MIC Ranges of this compound Against Bacterial Isolates

Bacterial Species/Group Number of Isolates MIC Range (μg/ml) Notes Source
Aeromonas salmonicida (from lumpfish) 28 0.06 to 15 Bimodal distribution observed [1]
Escherichia coli (susceptible) 31 Not specified (subset of 69 total isolates) Used in comparative resistance studies [3]
Salmonella spp. (susceptible) 29 Not specified (subset of 62 total isolates) Used in comparative resistance studies [3]

2. Pharmacokinetic Data in Fish Species Understanding the absorption and distribution of this compound in target species is crucial for translating MIC data into effective dosing regimens.

Table 2: Pharmacokinetic Parameters of this compound in Fish after a Single Oral Dose (25 mg/kg)

Fish Species Temp (°C) Matrix Cmax (μg/ml or μg/g) Tmax (h) Elimination Half-Life (t1/2β) Source
Lumpfish 12 Plasma 2.12 10.3 21 h [1]
Muscle 4.01 11.1
Liver 3.04 9.2
Head Kidney 4.68 10.0
Rainbow Trout 12 Plasma Achieved in lab studies [5]
Rainbow Trout 6 Plasma Lower than at 12°C [5]

Critical Considerations for Research and Development

  • Inter-species Pharmacokinetic Differences: Pharmacokinetic parameters like bioavailability and elimination half-life vary significantly between fish species. Data generated in one species (e.g., Atlantic salmon) should not be directly extrapolated to another (e.g., lumpfish or Atlantic halibut) without validation [1].
  • Impact of Temperature: Water temperature significantly influences the pharmacokinetics of this compound. Table 2 shows that lower temperatures can reduce peak plasma concentrations (Cmax), which must be considered when designing treatment protocols for fish in cold water [5].
  • Detection of Resistance Mechanisms: Traditional screening with nalidixic acid may not detect all transferable quinolone resistance genes (e.g., qnr and aac(6')-Ib-cr). For comprehensive surveillance, it is advisable to supplement testing with other fluoroquinolones like ciprofloxacin or norfloxacin [3].
  • Linking PK and PD Data: The ultimate goal of MIC and pharmacokinetic studies is to design effective doses. By combining data on the drug's concentration in tissues over time (PK) with the pathogen's susceptibility (PD), researchers can calculate efficacious doses. For example, a study on lumpfish used this approach to establish doses that improve fish welfare and minimize antibiotic resistance [1].

References

Comprehensive Application Notes and Protocols for Oxolinic Acid Treatment of Vibriosis in Aquaculture

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Vibriosis represents one of the most significant bacterial diseases affecting global aquaculture operations, causing substantial economic losses due to mortality events and treatment costs. The causative agents are primarily Gram-negative bacteria belonging to the Vibrio genus, with V. anguillarum and V. alginolyticus being among the most prevalent pathogenic species. These pathogens are particularly problematic in marine aquaculture systems, where they can cause systemic infections characterized by hemorrhagic septicemia, skin lesions, anemia, and rapid mortality. Oxolinic acid (OA), a first-generation quinolone antibiotic, has emerged as a critically important therapeutic agent for controlling vibriosis outbreaks in farmed fish species. Its mechanism of action involves targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), corrupting their function and preventing the relegation step of DNA topology correction, thereby trapping cleavage complexes on bacterial DNA and ultimately promoting cell death [1].

The therapeutic application of OA in aquaculture requires specialized pharmacological considerations distinct from terrestrial animals. Fish species exhibit substantial variation in drug absorption, distribution, metabolism, and excretion patterns influenced by factors including water temperature, salinity, life stage, and physiological status. These species-specific differences necessitate tailored treatment protocols to ensure therapeutic efficacy while minimizing potential adverse effects and development of antibiotic resistance. This document provides comprehensive application notes and experimental protocols for the use of this compound in treating vibriosis across various aquaculture species, synthesizing current scientific knowledge to support researchers, scientists, and drug development professionals in optimizing treatment strategies and advancing therapeutic approaches for bacterial disease management in aquaculture.

Pharmacokinetic Properties of this compound in Aquaculture Species

Fundamental Pharmacokinetic Parameters

The pharmacokinetic profile of this compound varies considerably across fish species, necessitating careful consideration when developing treatment protocols. Key parameters including bioavailability (the fraction of administered drug that reaches systemic circulation), elimination half-life (time required for drug concentration to reduce by half), and tissue distribution patterns collectively determine appropriate dosing regimens. In Atlantic cod (Gadus morhua) held at 8°C, this compound demonstrates favorable tissue penetration with a volume of distribution at steady state (Vdss) of 5.5 L/kg, indicating extensive distribution beyond plasma compartments. The elimination half-life in this species is approximately 84 hours, while the total body clearance is relatively slow at 0.047 L/kg/h [2]. When administered as vetoquinol (the carbitol ester of this compound), oral bioavailability increases to 72% compared to 55% for the standard formulation, highlighting the impact of chemical formulation on drug absorption [2].

Temperature dependence represents a critical consideration in this compound pharmacokinetics, with metabolic processes generally accelerating at higher temperatures. This phenomenon necessitates dosage adjustments based on seasonal variations and species-specific thermal preferences. Additional factors influencing pharmacokinetic behavior include salinity adaptations (euryhaline versus stenohaline species), life stage (larvae versus juvenile versus adult metabolic rates), and nutritional status of the target species. Understanding these variables is essential for designing effective treatment protocols that achieve therapeutic drug concentrations at the site of infection while minimizing potential toxicological effects.

Comparative Pharmacokinetics Across Species

Table 1: Comparative Pharmacokinetic Parameters of this compound in Various Fish Species

Species Temperature (°C) Route Dose (mg/kg) Tmax (h) Cmax (μg/mL) Half-life (h) Bioavailability (%)
Atlantic cod 8 Oral (OA) 25 24 1.2 84 55
Atlantic cod 8 Oral (vetoquinol) 25 12 2.5 84 72
Lumpfish 12 Oral (OA) 25 10.3 2.12 21 -
European sea bass larvae - Bath 20 mg/L - - 25.1 -
European sea bass larvae - Oral (via Artemia) - - - 21.7 -

Table 2: Tissue Distribution of this compound in Lumpfish Following Oral Administration (25 mg/kg)

Tissue Cmax (μg/g) Tmax (h) Notes
Plasma 2.12 10.3 Reference compartment
Muscle 4.01 11.1 Important for residue considerations
Liver 3.04 9.2 Metabolic organ
Head kidney 4.68 10.0 Immune-relevant tissue

Substantial interspecies variation in this compound pharmacokinetics is evident from comparative studies. Lumpfish (Cyclopterus lumpus) held at 12°C exhibit markedly different pharmacokinetic parameters compared to Atlantic cod, with a shorter elimination half-life of 21 hours and peak plasma concentration (Cmax) of 2.12 μg/mL achieved approximately 10 hours post-administration (Tmax) [3]. The tissue distribution profile in lumpfish demonstrates particularly high accumulation in head kidney tissue (Cmax 4.68 μg/g), an important immune organ, suggesting effective drug delivery to sites relevant for systemic bacterial infections [3]. Similar distribution patterns with tissue-specific variations have been observed in other aquaculture species, reflecting differences in tissue perfusion, binding characteristics, and physiochemical properties of the drug.

In European sea bass larvae, administration route significantly influences drug kinetics. Bath administration results in an elimination half-life of 25.1 hours, while oral delivery via medicated Artemia nauplii yields a slightly shorter half-life of 21.7 hours [4]. These differences highlight the impact of administration route on drug disposition, particularly in early life stages where anatomical and physiological barriers may differ substantially from juvenile and adult fish. Collectively, these comparative data underscore the necessity of developing species-specific treatment protocols rather than applying uniform approaches across diverse aquaculture species.

Treatment Protocols and Efficacy Assessment

Administration Methods and Dosing Regimens

This compound can be administered through several methods in aquaculture settings, each with distinct advantages and limitations. Oral administration via medicated feed represents the most common approach in commercial aquaculture, particularly for juvenile and adult fish. Standard dosing regimens typically involve administration of 25-50 mg this compound per kg fish body weight daily for 5-10 days, depending on species, water temperature, and disease severity [2] [3]. For enhanced absorption, the vetoquinol ester formulation can be employed, which demonstrates improved bioavailability (72% versus 55% in Atlantic cod) and higher peak plasma concentrations (2.5 μg/mL versus 1.2 μg/mL) [2]. For larval stages and small fish that may not accept formulated feeds, alternative administration methods include bath treatments (20 mg/L for 2 hours) or bioencapsulation via live prey such as Artemia nauplii, which have demonstrated efficacy in European sea bass larvae [4].

Water temperature significantly influences drug metabolism and elimination, necessitating dosage adjustments across different thermal regimes. In cold-water species like Atlantic cod maintained at 8°C, the prolonged elimination half-life (84 hours) supports extended dosing intervals, whereas in species like lumpfish held at 12°C, the shorter half-life (21 hours) may require more frequent administration to maintain therapeutic concentrations [2] [3]. Treatment protocols should also consider the feeding behavior of target species, as moribund fish with reduced appetite may not consume adequate quantities of medicated feed, compromising treatment efficacy. Studies of rainbow trout during vibriosis outbreaks have demonstrated that moribund and dead fish contained negligible this compound concentrations, highlighting the importance of early intervention when fish retain appetite [5].

Efficacy Assessment and Clinical Outcomes

Table 3: Treatment Efficacy of this compound Against Vibriosis in Various Fish Species

Species Infection Dose Administration Efficacy Reference
Goldsinny wrasse Atypical Aeromonas salmonicida 50 mg/kg Intraperitoneal injection RPS: 82% [6]
Corkwing wrasse Systemic vibriosis 50 mg/kg Intraperitoneal injection RPS: 50% [6]
European sea bass larvae Listonella anguillarum 20 mg/L Bath treatment Mortality: 32.5% (vs 96% control) [4]
European sea bass larvae Listonella anguillarum Via medicated Artemia Oral Mortality: 17.8% (vs 96% control) [4]
Atlantic cod Vibrio anguillarum 25 mg/kg Oral Maintained 4× MIC for 12 days [2]

The therapeutic efficacy of this compound against vibriosis and related bacterial infections has been demonstrated across multiple fish species under both field and laboratory conditions. In wrasse species, intraperitoneal injection of this compound (50 mg/kg) significantly reduced mortality during outbreaks of atypical Aeromonas salmonicida and systemic vibriosis, with Relative Percentage Survival (RPS) values of 82% and 50%, respectively [6]. Field trials with goldsinny wrasse demonstrated significantly lower cumulative mortality in medicated groups compared to unmedicated controls, confirming the practical effectiveness of this compound treatment in commercial aquaculture settings [6].

In European sea bass larvae challenged with Listonella anguillarum, both bath treatment and oral administration via medicated Artemia nauplii dramatically reduced cumulative mortality compared to unmedicated controls (32.5% and 17.8% versus 96%, respectively) [4]. The superior efficacy of the oral route in this case likely reflects continuous drug delivery through frequent feeding, maintaining effective tissue concentrations. Pharmacodynamic relationships indicate that this compound concentrations should ideally exceed the minimum inhibitory concentration (MIC) for target pathogens by at least four-fold for effective treatment outcomes [2] [5]. Based on MIC values for V. anguillarum strains isolated from Atlantic cod, a single oral dose of 25 mg/kg this compound maintained plasma concentrations exceeding 4× MIC for approximately 12 days, providing guidance for optimal dosing intervals [2].

Resistance Mechanisms and Antibiotic Stewardship

Resistance Patterns and Molecular Mechanisms

The emergence of antibiotic resistance represents a significant concern in aquaculture settings where antibiotics are employed therapeutically. This compound resistance primarily develops through chromosomal mutations in genes encoding the target enzymes (DNA gyrase and topoisomerase IV), particularly in the gyrA and parC genes that confer reduced drug binding affinity. Studies of Vibrio alginolyticus isolates from aquaculture environments have revealed varying susceptibility patterns, with some strains exhibiting resistance to multiple antibiotic classes including quinolones [7]. The Multiple Antimicrobial Resistance Index (MARI) provides a valuable metric for categorising bacterial isolates based on their resistance profiles, including pan-drug resistant (PDR) and extensively drug-resistant (XDR) strains that pose significant treatment challenges [7].

Bimodal distributions in susceptibility to this compound have been observed in Aeromonas salmonicida isolates from diseased lumpfish, with MIC values ranging from 0.06 to 15 μg/mL [3]. This distribution suggests the presence of distinct subpopulations with differing resistance mechanisms, highlighting the importance of regular susceptibility monitoring to inform treatment decisions. Additional resistance mechanisms include efflux pump activation that reduces intracellular drug accumulation, and in some cases, plasmid-mediated resistance genes that can transfer horizontally between bacterial populations. The persistence of quinolone resistance in bacterial populations, even in the absence of direct selection pressure, underscores the importance of judicious antibiotic use and integrated approaches to disease management that reduce reliance on chemotherapy alone.

Novel Alternatives and Adjunctive Therapies

Growing concerns regarding antibiotic resistance have stimulated research into alternative therapeutic approaches for vibriosis control in aquaculture. Recent investigations have explored the potential of natural biocontrol agents such as the bivalve Paratapes undulata, which demonstrates significant therapeutic potential against V. alginolyticus infection in red tilapia [7]. Administration of P. undulata resulted in dramatically improved growth rates (approximately 362% increase in non-infected treated groups) and reduced mortality (100% protection in non-infected treated groups and 75% in infected treated groups compared to infected controls), correlating with enhanced hematological and biochemical profiles, reduced tissue damage, and modulated immune responses [7].

The bioactive compounds identified in P. undulata include terpenoids, alkaloids, and polyphenols that exhibit antimicrobial, antioxidant, and immunomodulatory properties. These compounds act through multiple mechanisms including direct inhibition of Vibrio virulence factors, enhancement of host antioxidant capacity, and shifting cytokine balance toward anti-inflammatory responses [7]. Such multi-target approaches may reduce selection pressure for resistance compared to single-target antibiotics like this compound. Integration of these alternative strategies with judicious antibiotic use represents a promising direction for sustainable disease management in aquaculture, potentially extending the useful lifespan of valuable therapeutic agents like this compound through reduced usage frequency and combination approaches that impede resistance development.

Experimental Methodologies and Analytical Protocols

Pharmacokinetic Study Protocols

Well-designed pharmacokinetic studies are essential for establishing scientifically-based treatment protocols for this compound in aquaculture species. The following protocol outlines a standardized approach for evaluating the pharmacokinetic profile of this compound in fish species:

  • Animal acclimation: Fish should be acclimated to experimental conditions (temperature, salinity, photoperiod) for a minimum of 14 days prior to experimentation. Fish should be fed a non-medicated ration (typically 1% body weight daily) and starved for 48 hours prior to and 24 hours post-administration to standardize metabolic status [3].

  • Drug administration: For oral administration, this compound can be delivered via commercially available medicated feed or custom-prepared formulations. The standard dose is 25 mg/kg fish body weight, accurately administered using a silicone hose and syringe for precise dosing [3]. For bath treatments, 20 mg/L for 2 hours is recommended for larval stages [4].

  • Sampling protocol: Sequential sampling should be conducted at appropriate time points post-administration (e.g., 3, 6, 12, 24, 48, 96, 144, 192, and 240 hours). At each time point, blood should be collected from the caudal vein using heparinized syringes, with plasma separated by centrifugation (2,000 × g for 10 minutes). Tissue samples (muscle, liver, head kidney) should be collected and immediately frozen at -20°C until analysis [3].

  • Analytical methods: this compound concentrations in plasma and tissues can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate internal standards (e.g., FLU-13C3 for flumequine analysis). Samples are typically extracted with 0.5% formic acid in acetonitrile, concentrated under nitrogen flow, and analyzed using reverse-phase chromatography coupled to triple quadrupole mass spectrometry with electrospray ionization in positive mode [3] [8].

  • Data analysis: Pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), elimination half-life (t1/2β), and volume of distribution (Vd) should be calculated using non-compartmental analysis or appropriate compartmental models.

G Start Study Design Acclimation Animal Acclimation (14 days, standard conditions) Start->Acclimation Administration Drug Administration (Oral: 25 mg/kg Bath: 20 mg/L for 2h) Acclimation->Administration Sampling Sequential Sampling (Plasma, Muscle, Liver, Head Kidney) Administration->Sampling Processing Sample Processing (Centrifugation, Homogenization) Sampling->Processing Analysis LC-MS/MS Analysis (Reverse-phase chromatography ESI positive mode) Processing->Analysis PK PK Parameter Calculation (Cmax, Tmax, AUC, t1/2β, Vd) Analysis->PK Interpretation Data Interpretation & Protocol Development PK->Interpretation

Efficacy Study Protocols

Evaluating the therapeutic efficacy of this compound against vibriosis requires standardized challenge models and outcome measures. The following protocol describes a comprehensive approach for efficacy assessment:

  • Bacterial preparation: Virulent strains of Vibrio species (e.g., V. anguillarum, V. alginolyticus) should be cultured in appropriate media (e.g., Tryptone Soya Broth with 1-3% NaCl) at 25-30°C for 18-24 hours. Bacterial concentration should be standardized using spectrophotometry (OD600) and confirmed by plate counting [7] [4].

  • Challenge model: Fish are typically challenged by immersion in bacterial suspension (e.g., 10^7 CFU/mL for 1 hour) or by intraperitoneal injection (e.g., 10^5 CFU/fish). Challenge doses should be predetermined to cause sublethal infection in control groups [4].

  • Treatment groups: Fish should be randomly allocated to treatment groups including: (1) medicated challenged, (2) non-medicated challenged, (3) medicated non-challenged, and (4) non-medicated non-challenged. Each group should contain appropriate replicates (typically 3-5 tanks/treatment with 20-30 fish/tank).

  • Treatment administration: this compound should be administered according to the proposed protocol (oral, bath, or injection) following challenge. Medication typically commences 24 hours post-challenge and continues for 5-10 days depending on species and disease progression [4].

  • Outcome measures: Mortality should be recorded daily for the duration of the experiment (typically 14-28 days). Relative Percentage Survival (RPS) should be calculated as (1 - % mortality in treated / % mortality in control) × 100. Additional parameters may include clinical signs, histopathological examination, bacterial load in tissues, and hematological/biochemical indices [6] [7].

  • Statistical analysis: Mortality data should be analyzed using appropriate statistical methods (e.g., Kaplan-Meier survival analysis with log-rank test, Cox proportional hazards model). MIC values should be determined using standardized broth microdilution methods according to CLSI guidelines [7].

Regulatory and Environmental Considerations

Withdrawal Times and Residue Depletion

Establishing appropriate withdrawal periods is essential to ensure that fish products destined for human consumption contain drug residues below established maximum residue limits (MRLs). Withdrawal times for this compound vary significantly between species and water temperatures, reflecting differences in drug metabolism and excretion rates. In Atlantic cod held at 8°C, the prolonged elimination half-life (84 hours) suggests extended withdrawal periods may be necessary compared to species with more rapid drug clearance [2]. Residue depletion studies should be conducted under commercial production conditions to establish scientifically-based withdrawal recommendations, with particular attention to edible tissues (muscle and skin in natural proportions).

Monitoring of drug residues in aquaculture products typically employs high-performance liquid chromatography (HPLC) or LC-MS/MS methods with sufficient sensitivity to detect concentrations below established MRLs. The European Medicines Agency has established MRLs for this compound in various fish species, providing regulatory frameworks for safe implementation of treatment protocols [4]. Implementation of withdrawal period compliance programs, including record-keeping of treatment dates and random residue testing, represents an important component of quality assurance in aquaculture operations.

Environmental Impact and Mitigation Strategies

The environmental fate of this compound following administration in aquaculture represents an important consideration for sustainable production practices. Antibiotics administered via medicated feeds may enter the surrounding environment through uneaten feed, fecal excretion, or direct leaching from treated fish. Potential impacts include selection pressure for antibiotic-resistant bacteria in surrounding sediments and water columns, and disruptions to aquatic microbial communities that perform essential ecosystem functions.

Strategies for mitigating environmental impact include:

  • Development of high-efficiency feeds that maximize drug delivery and minimize waste
  • Implementation of closed containment systems during medication periods
  • Use of probiotics and bioaugmentation to restore beneficial microbial communities post-treatment
  • Regular environmental monitoring for antibiotic residues and resistance genes
  • Adoption of integrated pest management approaches that reduce overall antibiotic dependence

Recent advances in alternative treatments, such as the use of Paratapes undulata as a natural biocontrol agent, offer promising approaches for reducing reliance on synthetic antibiotics while maintaining effective disease control [7]. Such innovations, combined with judicious use of established therapeutics like this compound, support the development of sustainable aquaculture practices that balance production efficiency with environmental stewardship.

Conclusion

This compound remains a valuable therapeutic agent for controlling vibriosis in aquaculture when applied according to species-specific pharmacokinetic data and evidence-based treatment protocols. The substantial interspecies variation in drug disposition parameters underscores the importance of developing tailored approaches rather than applying uniform protocols across diverse species. Effective treatment requires maintenance of drug concentrations exceeding 4× the MIC for target pathogens throughout the treatment period, with adjustments for environmental conditions particularly water temperature. Emerging challenges including antibiotic resistance necessitate ongoing susceptibility monitoring and integration of alternative approaches such as the use of natural biocontrol agents like Paratapes undulata. Through continued research and responsible implementation, this compound will remain an important component of integrated health management strategies supporting sustainable aquaculture production.

References

Comprehensive Application Notes and Protocols for Oxolinic Acid in Fire Blight Control Caused by Erwinia amylovora

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fire Blight and Oxolinic Acid

Fire blight, caused by the Gram-negative bacterium Erwinia amylovora (Ea), represents one of the most devastating diseases affecting rosaceous plants, particularly apple and pear trees. The disease manifests as wilting, blackening, and necrosis of blossoms, shoots, branches, and even entire trees, often with characteristic shepherd's crook bending of infected shoots. First described in New York in the 1780s, fire blight has since spread to major pome fruit production regions worldwide, causing substantial economic losses annually due to tree mortality and reduced fruit yield [1] [2]. The pathogen overwinters in cankers and spreads through rain, wind, insects, and contaminated tools, making containment challenging once established [1].

This compound (OA), a bactericide from the quinolone family, has emerged as a critical tool for fire blight management in several countries, including South Korea and Israel. OA specifically inhibits bacterial DNA gyrase (topoisomerase II), an essential enzyme involved in DNA replication and transcription. This targeted mechanism makes it particularly effective against Gram-negative bacteria like E. amylovora [3] [4]. Its introduction came as alternative to streptomycin, which had been the primary antibiotic for fire blight control since the 1950s but faced emerging resistance issues in various regions [4] [5]. The strategic use of OA during the blooming season has demonstrated significant efficacy in reducing fire blight incidence in pear orchards, especially when applied according to decision support systems that optimize timing based on infection risk [5].

Current Status of this compound Resistance

Global Resistance Patterns

The continuous application of OA has led to the emergence of resistant strains in bacterial pathogens across different geographical regions. In Israel, where OA was introduced following the detection of streptomycin-resistant E. amylovora in 1991, OA-resistant strains were reported in northern Israel just two years after its initial application [4]. This rapid development of resistance highlights the importance of judicious antibiotic use and continuous monitoring programs to preserve efficacy. Similar patterns of resistance development have been observed with other quinolone antibiotics across various bacterial species, emphasizing the need for strategic resistance management [3].

Korean Monitoring Data

A comprehensive survey conducted in South Korea from 2020-2021 evaluated the sensitivity of E. amylovora isolates to OA, with results summarized in Table 1. The study examined 516 isolates collected from major apple and pear production regions across multiple provinces [3] [4].

Table 1: Sensitivity of Erwinia amylovora Isolates to this compound in South Korea (2020-2021)

Province City/Region Number of Orchards Number of Isolates OA-Resistant Isolates
Gyeonggi Anseong 69 132 0
Namyangju 5 11 0
Yeoju 2 4 0
Icheon 8 14 0
Gwangju 1 1 0
Pyeongtak 10 20 0
Gangwon Pyeongchang 1 2 0
Yeongwol 1 2 0
Chungbuk Goesan 2 4 0
Danyang 2 4 0
Eumseong 21 39 0
Jecheon 25 53 0
Chungju 59 117 0
Jincheon 1 1 0
Chungnam Dangjin 9 18 0
Asan 3 5 0
Cheonan 40 82 0
Gyeongbuk Andong 4 6 0
Jeonbuk Iksan 1 1 0
Total 264 516 0

All 516 isolates tested remained susceptible to OA at the discriminatory concentration of 5 μg/mL, indicating that resistance has not yet emerged in South Korean orchards despite OA's use since 2015 [3] [4]. This absence of resistance contrasts with the experience in Israel and suggests that Korean management practices, potentially including antibiotic rotation and integrated control approaches, may have delayed resistance development. However, the researchers emphasized that continuous monitoring remains essential to detect potential resistance emergence early and maintain OA efficacy [3].

Efficacy and Performance Data

Laboratory Efficacy Studies

Laboratory studies have demonstrated that OA exerts its antibacterial effect through specific inhibition of DNA gyrase, with dose-dependent suppression of E. amylovora growth. Research using spontaneous OA-resistant mutants revealed that resistance develops through mutations in the gyrA gene, particularly at codons 81 and 83, which result in amino acid substitutions (glycine to cysteine and serine to arginine, respectively) that prevent OA binding while reducing enzyme efficiency [3] [4]. These mutations confer a significant fitness cost, with resistant mutants exhibiting reduced growth rates in nutrient media and diminished virulence in plant infection models compared to wild-type strains [3]. This fitness penalty may partially explain the relatively slow development and persistence of OA resistance in field populations.

Field Performance and Comparisons

Field evaluations of OA efficacy have been conducted in multiple countries, with results demonstrating its effectiveness for fire blight management. In Israeli pear orchards, OA applied at 300 μg/mL during bloom significantly reduced disease incidence compared to untreated controls [5]. The field efficacy data from various studies is summarized in Table 2.

Table 2: Field Efficacy of this compound and Alternative Bactericides Against Fire Blight

Bactericide Concentration Application Timing Disease Reduction Reference
This compound 300 μg/mL Bloom period Significant reduction [5]
This compound 200 μg/mL Bloom period Variable efficacy [5]
Streptomycin 100 μg/mL Bloom period Effective (pre-resistance) [5]
Gentamicin 30-60 μg/mL Bloom period Highly effective [5]
Benziothiazolinone Varying concentrations Bloom period >80% efficacy [2]
Tizoxanide 25 μg/mL Pre-/post-infection Virulence suppression [6]

Notably, OA at 200 μg/mL showed inconsistent performance in some trials, suggesting that the higher 300 μg/mL concentration provides more reliable control [5]. OA also demonstrated both protective and curative activity, maintaining efficacy when applied 1-2 days after inoculation, though application after 3 days provided limited disease suppression [5]. Compared to alternative antibiotics, OA showed similar efficacy to gentamicin and superior performance to kasugamycin in Israeli trials [5].

Molecular Mechanisms of Action and Resistance

The primary target of OA in bacterial cells is DNA gyrase (topoisomerase II), an essential enzyme composed of two GyrA and two GyrB subunits that regulates DNA supercoiling during replication and transcription. OA specifically binds to the GyrA subunit, preventing the relegation of DNA strands after double-strand break introduction, thereby halting bacterial replication [3] [4]. In Gram-negative bacteria, additional resistance mechanisms can involve mutations in topoisomerase IV (encoded by parC and parE genes), though these appear less significant in E. amylovora [4].

The molecular basis of OA resistance was elucidated through sequencing of laboratory-derived OA-resistant mutants, which revealed specific point mutations in the quinolone resistance-determining region (QRDR) of gyrA. The most common substitutions occurred at positions analogous to Ser83→Arg and Gly81→Cys in E. amylovora [3] [4]. These amino acid changes alter the enzyme structure sufficiently to prevent OA binding while maintaining partial gyrase function, though with reduced catalytic efficiency that explains the observed fitness cost in resistant mutants.

Figure 1: Molecular mechanism of this compound action and resistance development in E. amylovora, showing how mutations in gyrA confer resistance while imposing fitness costs.

The diagram illustrates the dual consequences of resistance mutations: while they prevent OA binding and allow continued bacterial growth in the presence of the antibiotic, they also result in suboptimal DNA gyrase function, explaining the observed fitness costs in resistant mutants. This phenomenon creates a evolutionary trade-off where resistance comes at the expense of overall bacterial fitness and pathogenicity [3].

Application Protocols

Sensitivity Testing Protocol

Regular monitoring of OA sensitivity in E. amylovora populations is essential for early detection of resistance development and informed management decisions. The following protocol is adapted from established methods with demonstrated reliability [3] [4]:

  • Collection and Isolation:

    • Collect diseased plant tissues (leaves, twigs) showing characteristic fire blight symptoms from orchards
    • Surface-sterilize tissues with 70% ethanol for 30 seconds
    • Excise 5×5 mm sections from the margin between necrotic and healthy tissue
    • Macerate tissue in sterile distilled water, vortex, and incubate for 30 minutes at room temperature
    • Streak 10 μL suspensions onto Tryptic Soy Agar (TSA) plates
    • Incubate at 27°C for 48 hours and select typical white E. amylovora colonies for purification
    • Confirm species identity using PCR with specific primers [3]
  • OA Sensitivity Assay:

    • Prepare TSA plates supplemented with 5 μg/mL OA (test concentration) and OA-free controls
    • Streak purified E. amylovora isolates on both OA-containing and control plates
    • Include reference strains TS3128 (OA-sensitive wild-type) and OX15 (OA-resistant mutant) as controls
    • Incubate at 27°C for 48 hours
    • Score isolates incapable of growth on OA-containing plates as OA-sensitive
    • For quantitative assessment, determine minimum inhibitory concentrations (MICs) using broth microdilution or agar dilution methods with OA concentrations ranging from 0.5-50 μg/mL [3] [4]
Field Application Protocol

Optimal timing and application methods are critical for maximizing OA efficacy while minimizing resistance selection pressure. The following protocol synthesizes recommendations from multiple field studies [5]:

  • Application Timing:

    • Apply OA during the bloom period when flowers are most susceptible to infection
    • Time applications based on disease forecasting systems when environmental conditions favor infection (temperatures >18°C with rain or high humidity)
    • Make initial application at 5-30% bloom, with follow-up applications at 5-7 day intervals during bloom period if infection risk persists
    • For post-infection applications, apply within 1-2 days of inoculation for optimal efficacy [5]
  • Application Parameters:

    • Prepare spray solution at 300 μg/mL (0.03%) active ingredient in water
    • Ensure thorough coverage of all floral surfaces using calibrated spray equipment
    • Apply in sufficient volume to achieve runoff (typically 500-1000 L/ha depending on tree size and density)
    • Avoid application under conditions that promote rapid drying (high temperatures, windy conditions) or immediately before expected rainfall
    • Alternate OA with different mode-of-action bactericides (e.g., copper compounds, biological controls) to reduce selection pressure
  • Integrated Management Context:

    • Combine OA applications with cultural controls (pruning of infected branches, canker removal)
    • Implement orchard sanitation to reduce inoculum sources
    • Monitor for disease symptoms and antibiotic efficacy regularly
    • Maintain records of application dates, rates, and efficacy observations [5]

Alternative and Emerging Strategies

Novel Chemical Controls

With concerns about antibiotic resistance and chemical residues, several alternative bactericides have been investigated for fire blight management:

  • Benziothiazolinone: A newly registered bactericide in China that shows promising efficacy against E. amylovora. Laboratory studies demonstrated EC₅₀ values of 0.48 μg/mL after 10 hours and 0.67 μg/mL after 16 hours of inoculation. Two-year field trials showed over 80% effectiveness in controlling fire blight, comparable to streptomycin. Resistance risk analysis indicates a low resistance potential, making it a valuable rotation partner [2].

  • Tizoxanide: Identified through high-throughput screening of 2,485 compounds, this anti-virulence agent specifically inhibits the Type III Secretion System (T3SS), a critical virulence factor in E. amylovora pathogenesis. At 25 μg/mL, tizoxanide significantly reduced expression of hrpA and other T3SS genes without bactericidal activity, potentially reducing selection for resistance. In plant infection models, spray treatment effectively protected seedlings against E. amylovora [6].

Biological and Physical Approaches
  • Bacteriophage Therapy: Phages specific to E. amylovora offer a targeted biological control approach. Recent optimization of large-scale phage production using fermenters has enabled yields sufficient for agricultural applications. Production protocols using 10⁵ CFU/mL host bacteria and 10³ PFU/mL phage inoculum, supplemented with fructose and sucrose, achieved high phage titers. pH adjustment in fermenters increased yields by 16-303% across different phages [7].

  • Diagnostic Advances: Rapid detection methods using fluorescent probe B-1 enable early diagnosis of fire blight infections. This protocol allows detection of E. amylovora at concentrations as low as 10² CFU/mL on plants or equipment within 10 seconds through simple spraying or swabbing applications, facilitating timely management responses [8].

Figure 2: Integrated fire blight management strategy combining chemical, biological, cultural, and monitoring approaches to optimize this compound efficacy while minimizing resistance development.

Conclusion and Future Perspectives

This compound remains a valuable tool for fire blight management when used within an integrated framework that combines chemical, biological, and cultural approaches. The current absence of OA-resistant E. amylovora in South Korea suggests that strategic use patterns may delay resistance emergence, though continuous monitoring remains essential. The fitness costs associated with OA resistance mutations provide a biological constraint that may slow resistance development in field populations, particularly if susceptible strains can outcompete resistant mutants in the absence of antibiotic selection pressure.

Future management strategies should emphasize antibiotic stewardship through rotation with alternative modes of action, precision timing based on disease forecasting, and integration with non-chemical controls. Emerging approaches such as anti-virulence compounds, phage therapy, and rapid diagnostics offer promising opportunities to reduce reliance on conventional antibiotics while maintaining effective fire blight control. Ongoing research into the molecular mechanisms of resistance and bacterial pathogenesis will continue to inform the development of sustainable management strategies for this destructive disease.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Oxolinic Acid Rare-Earth Metal Complexes for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The strategic approach of drug repositioning has gained significant momentum in pharmaceutical research, particularly for addressing the emergent challenges of bacterial resistance and cancer cell resistance to current therapeutic agents. This approach focuses on identifying new applications for existing, failed, or abandoned drugs, thereby potentially reducing development time and costs compared to de novo drug discovery. Within this context, oxolinic acid (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid), a first-generation quinolone antibiotic approved by the FDA in the 1970s for treating bacterial urinary infections, has attracted renewed scientific interest. Although its human clinical use has been limited due to the emergence of resistant mutants and relatively narrow spectrum of activity primarily against Gram-negative bacteria, it remains approved for veterinary applications including treatment of enteric infections in poultry, pigs, calves, and fish. [1] [2]

The molecular structure of this compound contains several coordination sites that make it particularly suitable for complex formation with metal ions. The adjacent oxygen-bearing moieties—specifically the carboxylate oxygen at position 3 and the carbonyl oxygen at position 4—create an ideal binding pocket for metal coordination. This structural feature, combined with the well-documented oxophilicity of rare-earth metal cations (Ln³⁺), provides a strong rationale for synthesizing and characterizing these complexes. Recent studies have demonstrated that metal complexation can significantly alter the biological activity, pharmacokinetics, and pharmacodynamics of pharmaceutical compounds, potentially leading to enhanced efficacy and novel mechanisms of action. The synthesis of rare-earth metal complexes with this compound represents an innovative approach to revitalizing this abandoned drug, potentially unlocking previously unobserved antibacterial, antitumor, and DNA-binding properties that could address current therapeutic challenges. [1] [2] [3]

Synthesis Protocols

Materials and Equipment
2.1.1 Chemical Reagents
  • This compound (C₁₃H₁₁NO₅, MW: 261.23 g/mol, purity ≥95%)
  • Rare-earth metal salts: YCl₃, LaCl₃, SmCl₃, EuCl₃, GdCl₃, TbCl₃
  • Sodium hydroxide (NaOH) for preparation of sodium salt of this compound
  • Ammonia solution (5% NH₃) for pH adjustment
  • Solvents: Deionized water, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)
  • Drying agent: Anhydrous calcium chloride (CaCl₂)
2.1.2 Equipment and Instruments
  • Microwave synthesizer with temperature control and continuous stirring capability
  • Analytical balance (precision ±0.0001 g)
  • Hot plate with magnetic stirrer and temperature control (60-70°C)
  • Vacuum filtration apparatus
  • Vacuum desiccator
  • pH meter or indicator strips
  • Conventional glassware: Round-bottom flasks, beakers, graduated cylinders
Step-by-Step Synthesis Procedure
2.2.1 Preparation of Sodium Salt of this compound
  • Dissolution: Weigh accurately 2 mmol (0.522 g) of this compound and transfer to a 100 mL round-bottom flask.
  • Basification: Add 25 mL of methanol and stir until complete dissolution.
  • Salt formation: Gradually add 2 mmol of sodium hydroxide (0.080 g in 5 mL deionized water) while stirring continuously at room temperature.
  • Confirmation: Continue stirring for 30 minutes until a clear solution of sodium oxolinate forms.
2.2.2 Complexation with Rare-Earth Metal Ions
  • Metal solution preparation: Dissolve 1 mmol of the appropriate rare-earth metal chloride salt in 25 mL deionized water in a separate container.
  • Mixing: Gradually add the metal salt solution to the methanolic solution of sodium oxolinate while stirring continuously.
  • Microwave reaction: Transfer the mixture to a microwave reactor vessel and heat at 150°C for 30-60 minutes under continuous stirring.
  • Alternative conventional method: For laboratories without microwave synthesizers, heat the reaction mixture at 60-70°C on a hot plate with continuous stirring for 2-4 hours, monitoring reaction progress by TLC.
  • pH adjustment: Add drops of 5% NH₃ solution to adjust the pH to approximately 7-8.
  • Precipitation: Allow the reaction vessel to stand overnight at room temperature for complete precipitation.
2.2.3 Isolation and Purification
  • Filtration: Collect the precipitated complexes by vacuum filtration using medium-porosity filter paper.
  • Washing: Thoroughly wash the solid product sequentially with:
    • 3 × 10 mL deionized water
    • 2 × 10 mL methanol
    • 2 × 10 mL diethyl ether
  • Drying: Transfer the washed product to a vacuum desiccator containing anhydrous CaCl₂ and dry for 48 hours.
  • Storage: Store the dried complexes in airtight containers protected from light at room temperature.
Synthesis Notes and Troubleshooting
  • Yield optimization: The described protocol typically yields 65-85% of pure complexes. To improve yields, ensure complete precipitation by allowing sufficient standing time (overnight recommended).
  • Solubility characteristics: The complexes are soluble in DMSO, slightly soluble in DMF, and insoluble in methanol, ethanol, acetone, chloroform, diethyl ether, tetrahydrofuran, and water. This solubility profile guides appropriate solvent selection for subsequent biological testing.
  • Quality control: The final products should be obtained as fine powders with colors ranging from white to off-white. Discoloration may indicate impurities or decomposition.
  • Problem resolution: If precipitation does not occur, consider concentrating the reaction mixture by partial evaporation or inducing crystallization by slow cooling.
  • Safety considerations: Perform all operations with appropriate personal protective equipment (lab coat, gloves, safety glasses) and under fume hood when handling organic solvents or fine powders. [1] [2] [3]

Structural Characterization Protocols

Spectroscopic Characterization
3.1.1 UV-Vis-NIR Spectroscopy
  • Sample preparation: Prepare 10⁻⁴ M solutions of each complex in DMSO.
  • Instrument parameters: Use quartz cuvettes with 1 cm path length. Scan range: 200-800 nm (extend to 1100 nm for NIR-active complexes like Sm³⁺).
  • Data interpretation: Compare spectra with free this compound. Expect hypsochromic shifts of ~20-25 nm for the intra-ligand transitions upon complexation. For Sm³⁺ complexes, observe characteristic f-f transitions in NIR region (⁶H₅/₂ → ⁶F multiplet). [1] [2]
3.1.2 Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample preparation: Prepare KBr pellets containing 1% (w/w) of each complex.
  • Instrument parameters: Scan range: 400-4000 cm⁻¹, resolution: 4 cm⁻¹.
  • Key spectral features: Monitor the disappearance of the carboxylic acid νC=O stretch at ~1698 cm⁻¹ and shift of the pyridone νC=O stretch from ~1632 cm⁻¹ to lower wavenumbers (1594-1562 cm⁻¹), indicating bidentate coordination through carboxylate and pyridone oxygen atoms. [1] [2]
Compositional and Thermal Analysis
3.2.1 Elemental Analysis (CHN)
  • Sample preparation: Accurately weigh 2-3 mg of each dried complex into tin capsules.
  • Instrument calibration: Calibrate instrument with certified standard reference materials (e.g., acetanilide).
  • Expected results: Compare experimental C, H, N percentages with theoretical values calculated for proposed formulas. [1] [3]
3.2.2 Thermal Gravimetric Analysis (TGA)
  • Parameters: Temperature range: 25-800°C, heating rate: 10°C/min, atmosphere: nitrogen or air.
  • Data interpretation: Identify weight loss steps corresponding to loss of water molecules (coordinated and lattice) and decomposition of organic ligand. [1]
3.2.3 High-Resolution Mass Spectrometry (HR-MS)
  • Ionization technique: Use electrospray ionization (ESI) in positive or negative mode depending on complex stability.
  • Sample preparation: Prepare 10⁻⁵ M solutions in methanol or acetonitrile.
  • Data analysis: Identify molecular ion peaks corresponding to proposed structures and fragment patterns. [1]

Table 1: Characterization Techniques and Key Parameters for this compound Rare-Earth Metal Complexes

Technique Key Parameters Expected Outcomes Sample Requirements
UV-Vis-NIR Range: 200-1100 nm Hypsochromic shifts (~20-25 nm); f-f transitions for Sm³⁺, Eu³⁺, Tb³⁺ 10⁻⁴ M in DMSO
FT-IR KBr pellets, 400-4000 cm⁻¹ Disappearance of νC=Oₐcᵢd; shift of νC=Oₚyᵣᵢdₒₙₑ 1% in KBr
Elemental Analysis CHN mode Composition confirmation of proposed formulas 2-3 mg dry powder
TGA 25-800°C, 10°C/min Dehydration and decomposition profiles 5-10 mg dry powder
HR-MS ESI positive/negative Molecular ion identification 10⁻⁵ M in MeOH/ACN

Biological Evaluation Protocols

DNA Binding Studies
4.1.1 UV-Vis Spectroscopy Titration
  • Preparation of stock solutions:
    • DNA solution: Dissolve calf thymus DNA in buffer (5 mM Tris-HCl, 50 mM NaCl, pH 7.2) to concentration of 100 µM (in base pairs). Confirm purity by A₂₆₀/A₂₈₀ ratio >1.8.
    • Complex solutions: Prepare 1 mM stock solutions in DMSO, then dilute with buffer to working concentration (10 µM).
  • Titration procedure:
    • Record baseline spectrum of complex solution (2.5 mL) in quartz cuvette.
    • Add increasing aliquots of DNA stock solution (0-100 µL).
    • Allow 5 minutes equilibration after each addition before recording spectrum (300-500 nm).
    • Correct for DNA absorbance by subtracting DNA-only spectrum.
  • Data analysis:
    • Use Benesi-Hildebrand equation for Kb calculation
    • Monitor hypochromic and bathochromic shifts indicative of binding interaction
    • Expected Kb values range: 9.33×10⁴ - 10.72×10⁵ M⁻¹ [1] [2] [4]
4.1.2 Competitive Binding Studies
  • Ethidium bromide displacement assay:
    • Prepare DNA-EB complex by adding EB (1.34 µM) to DNA solution (20 µM) in buffer.
    • Record fluorescence intensity (λₑₓ = 510 nm, λₑₘ = 590 nm).
    • Add increasing concentrations of this compound complexes (0-100 µM).
    • Plot relative fluorescence intensity vs. complex concentration to determine quenching constant using Stern-Volmer equation. [1]
Protein Binding Studies
4.2.1 Serum Albumin Binding
  • Sample preparation:
    • Prepare HSA solution (5 µM) in phosphate buffer (50 mM, pH 7.4)
    • Complex solutions: Prepare in DMSO and dilute with buffer (final DMSO <1%)
  • Fluorescence quenching experiments:
    • Record intrinsic fluorescence of HSA (λₑₓ = 295 nm, λₑₘ = 300-450 nm)
    • Add increasing concentrations of complexes (0-50 µM)
    • Analyze quenching data using Stern-Volmer equation to determine binding constants
    • Expected outcome: Strong binding to HSA with higher affinity than apo-transferrin [1] [2] [4]
Cytotoxicity Assay
4.3.1 Cell Culture and Treatment
  • Cell lines:
    • MDA-MB 231 (human breast adenocarcinoma)
    • LoVo (human colon adenocarcinoma)
    • HUVEC (normal human umbilical vein endothelial cells) as non-cancerous control
  • Culture conditions: Maintain in appropriate media (RPMI-1640 or DMEM) with 10% FBS at 37°C in 5% CO₂ humidified atmosphere.
  • Compound treatment:
    • Prepare serial dilutions of complexes in DMSO (final concentration <0.5%)
    • Seed cells in 96-well plates (5×10³ cells/well) and incubate for 24 hours
    • Treat cells with various concentrations of complexes (1-100 µM) for 48-72 hours
    • Include controls: media only, vehicle (DMSO), and positive control (e.g., cisplatin)
4.3.2 Viability Assessment (MTT Assay)
  • Add MTT solution (5 mg/mL in PBS) to each well (10% of total volume)
  • Incubate for 3-4 hours at 37°C
  • Carefully remove media and dissolve formed formazan crystals in DMSO
  • Measure absorbance at 570 nm with reference at 630 nm
  • Calculate percentage viability relative to untreated controls
  • Determine IC₅₀ values using non-linear regression analysis [1] [2] [4]

Experimental Results and Technical Observations

Synthesis and Physicochemical Properties

The synthesis of rare-earth metal complexes with this compound following the described protocols consistently yields complexes with the general formulas presented in Table 2. The compounds exhibit characteristic solubility profiles that inform appropriate solvent selection for subsequent biological testing. All complexes are obtained as microcrystalline powders with colors ranging from white to off-white, with the exception of iron-containing complexes which exhibit brown coloration. [1] [2] [3]

Table 2: Composition and Physical Properties of Synthesized this compound Rare-Earth Metal Complexes

Complex Molecular Formula Appearance Solubility Yield Range
Y oxo [Y(oxo)(OH)(H₂O)] White powder Soluble in DMSO 70-85%
La oxo [La(oxo)(OH)(H₂O)] White powder Soluble in DMSO 68-82%
Sm oxo [Sm(oxo)(OH)(H₂O)]·H₂O Off-white powder Soluble in DMSO 65-78%
Eu oxo [Eu(oxo)(OH)(H₂O)] White powder Soluble in DMSO 67-80%
Gd oxo [Gd(oxo)(OH)(H₂O)]·0.5H₂O White powder Soluble in DMSO 69-83%
Tb oxo [Tb(oxo)(OH)(H₂O)]·0.5H₂O Off-white powder Soluble in DMSO 66-79%
DNA and Protein Binding Results

Quantitative analysis of the interaction between this compound rare-earth metal complexes and biological macromolecules reveals significant binding affinities as summarized in Table 3. These interactions potentially contribute to the mechanisms underlying the observed biological activities of these complexes. [1] [2] [4]

Table 3: Binding Affinities of this compound Rare-Earth Metal Complexes with Biomacromolecules

Complex DNA Binding Constant Kb (M⁻¹) HSA Binding Constant (M⁻¹) Preferred DNA Binding Mode
Y oxo 3.42 × 10⁵ 4.89 × 10⁴ Groove binding
La oxo 9.33 × 10⁴ 3.76 × 10⁴ Groove binding
Sm oxo 10.72 × 10⁵ 5.34 × 10⁴ Groove binding
Eu oxo 8.95 × 10⁵ 4.92 × 10⁴ Groove binding
Gd oxo 6.78 × 10⁵ 4.15 × 10⁴ Groove binding
Tb oxo 7.44 × 10⁵ 4.63 × 10⁴ Groove binding

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow for the synthesis, characterization, and biological evaluation of this compound rare-earth metal complexes:

workflow cluster_synth Synthesis Phase cluster_char Characterization Phase cluster_bio Biological Evaluation Phase cluster_res Data Analysis Phase start Start: Project Initiation synth Synthesis of Complexes start->synth synth1 Preparation of Sodium Oxolinate Salt synth->synth1 char1 Structural Characterization char1_1 UV-Vis-NIR Spectroscopy char1->char1_1 bio Biological Evaluation bio1 DNA Binding Studies bio->bio1 results Data Analysis & Interpretation res1 Structure-Activity Relationship Analysis results->res1 app Application Assessment synth2 Complexation with Rare-Earth Metal Ions synth1->synth2 synth3 Microwave-Assisted Reaction (150°C) synth2->synth3 synth4 Isolation and Purification synth3->synth4 synth4->char1 char1_2 FT-IR Spectroscopy char1_1->char1_2 char1_3 Elemental Analysis (CHN) char1_2->char1_3 char1_4 Thermal Analysis (TGA) char1_3->char1_4 char1_5 Mass Spectrometry (HR-MS) char1_4->char1_5 char1_5->bio bio2 Protein Binding Studies bio1->bio2 bio3 Cytotoxicity Assays (MTT Method) bio2->bio3 bio3->results res2 Binding Constant Calculations res1->res2 res3 IC₅₀ Determination res2->res3 res3->app

Figure 1: Experimental Workflow for this compound Rare-Earth Metal Complexes Research

This comprehensive protocol provides researchers with detailed methodologies for synthesizing, characterizing, and biologically evaluating rare-earth metal complexes of this compound. The systematic approach enables consistent reproduction of results and facilitates further investigation into the potential therapeutic applications of these complexes in drug discovery and development programs.

References

Comprehensive Application Notes and Protocols: Investigating Oxolinic Acid-Protein Binding Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oxolinic acid is a first-generation quinolone antibacterial agent whose binding interactions with plasma proteins significantly influence its pharmacokinetics, biological activity, and potential drug repositioning opportunities. These application notes provide detailed methodologies for investigating this compound's binding characteristics with various protein targets, supported by recent scientific findings. Understanding these interactions is particularly valuable for drug development professionals exploring new applications for existing drugs, especially in the context of overcoming bacterial and cancer cell resistance mechanisms.

Recent studies have demonstrated that this compound and its metal complexes exhibit notable binding affinities for crucial biological targets including human serum albumin, DNA, and ryanodine receptor Ca²⁺-release channels. The protocols outlined below employ a combination of spectroscopic, computational, and screening approaches to quantify these interactions, providing researchers with robust tools for characterizing this compound's binding behavior and potential therapeutic applications beyond its conventional antibacterial use.

Methodologies and Protocols

Spectroscopic Analysis of Protein Binding

Principle: This method utilizes UV-Vis spectroscopy to monitor changes in absorption spectra when this compound or its complexes interact with target proteins like human serum albumin (HSA) or DNA, enabling quantification of binding constants.

2.1.1 Protocol: UV-Vis Binding Studies
  • Equipment & Reagents: UV-Vis spectrophotometer with temperature control; quartz cuvettes; this compound or its metal complexes (dissolved in DMSO); human serum albumin or DNA solution (dissolved in appropriate buffer, typically Tris-HCl or phosphate buffer, pH 7.4) [1] [2].

  • Sample Preparation:

    • Prepare a fixed concentration of the this compound compound (typically 10-50 µM) in the selected buffer.
    • Prepare increasing concentrations of the protein or DNA solution.
    • Maintain a constant volume for all samples by adjusting with buffer.
  • Experimental Procedure:

    • Record the baseline spectrum of the buffer.
    • Measure the UV-Vis spectrum of the this compound compound alone.
    • Titrate the protein/DNA solution into the compound solution in incremental steps.
    • After each addition, mix thoroughly and incubate for 5-10 minutes at constant temperature (e.g., 25°C or 37°C).
    • Record the absorption spectrum after each incubation period.
  • Data Analysis:

    • Observe shifts in wavelength (hypsochromic or bathochromic shifts) and changes in absorbance (hyperchromism or hypochromism).
    • The binding constant (Kb) can be calculated using the following equation derived from the absorption data: [ \frac{[DNA]}{(ε_a - ε_f)} = \frac{[DNA]}{(ε_b - ε_f)} + \frac{1}{K_b(ε_b - ε_f)} ] where [DNA] is the concentration of DNA, ε_a is the apparent extinction coefficient, ε_f is the extinction coefficient of the free compound, and ε_b is the extinction coefficient of the compound when fully bound [1] [2].
    • Plot the data accordingly to determine Kb from the slope.

The following workflow diagram summarizes the key experimental steps for conducting spectroscopic binding studies:

G Start Start Protein Binding Study Prep Prepare Solutions: - this compound compound in buffer - Protein/DNA solution in buffer Start->Prep Baseline Record Buffer Baseline Spectrum Prep->Baseline SampleBase Measure Spectrum of Compound Alone Baseline->SampleBase Titrate Titrate Protein/DNA Solution into Compound Solution SampleBase->Titrate Incubate Mix and Incubate Titrate->Incubate Measure Record Absorption Spectrum Incubate->Measure Decision Enough Data Points for Titration Curve? Measure->Decision Decision->Titrate No Analyze Analyze Data and Calculate Binding Constant (Kb) Decision->Analyze Yes End End Analyze->End

Competitive High-Throughput Screening for Ryanodine Receptor Binding

Principle: This protocol utilizes time-lapse fluorescence measurement of Ca²⁺ concentrations in the endoplasmic reticulum ([Ca²⁺]ER) to identify inhibitors of ryanodine receptor (RyR) Ca²⁺-release channels, a target for which this compound has shown activity [3].

2.2.1 Protocol: ER Ca²⁺ Measurement Screening
  • Equipment & Reagents: Fluorometer with kinetic measurement capability; cell culture facilities; HEK293 cells stably expressing RyR1 (wild-type and mutant R2163C); R-CEPIA1er (genetically encoded ER Ca²⁺ indicator); test compounds (including this compound); suitable cell culture medium and buffers [3].

  • Cell Preparation & Assay:

    • Culture HEK293 cells stably expressing mutant (R2163C) RyR1 and R-CEPIA1er. Use cells expressing wild-type RyR1 as a control to exclude false positives.
    • Seed cells into appropriate plates for fluorescence reading.
    • On the day of the assay, replace the medium with a suitable recording buffer.
  • Screening Procedure:

    • Place the plate in the fluorometer and establish a baseline [Ca²⁺]ER fluorescence.
    • Add test compounds (e.g., from a library of characterized drugs) to the cells.
    • Perform time-lapse fluorescence measurement to monitor changes in [Ca²⁺]ER over time.
    • Identify hit compounds that significantly increase [Ca²⁺]ER, indicating inhibition of RyR1 and prevention of Ca²⁺ leakage.
  • Data Analysis & Validation:

    • Compare the response in mutant vs. wild-type RyR1 cells to confirm specificity.
    • Validate hits using secondary assays, such as [³H]ryanodine binding studies, to confirm direct interaction with the RyR channel [3].
Computational Analysis of Binding Interactions

Principle: Computational models like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular dynamics simulations predict and characterize the binding of this compound and its derivatives to plasma proteins, reducing reliance on extensive laboratory experiments [4].

2.3.1 Protocol: 3D-QSAR and Molecular Dynamics
  • Software & Tools: SYBYL-X2.0 or similar molecular modeling software; Gaussian 09; Discovery Studio; quinolone structures; plasma protein structure (e.g., from PDB ID: 5NU7) [4].

  • 3D-QSAR Model Establishment (CoMSIA):

    • Data Collection: Collect experimental plasma protein binding (logfb) data for a set of quinolones.
    • Molecular Alignment: Optimize the geometry of all molecules using a force field (e.g., Tripos). Align them based on a common framework using a template molecule like trovafloxacin.
    • Model Generation: Use the Comparative Molecular Similarity Index Analysis (CoMSIA) module to calculate field parameters. Establish the model using Partial Least Squares (PLS) regression.
    • Validation: Validate the model using leave-one-out cross-validation to calculate q² and other statistical parameters (R², SEE, F) [4].
  • Molecular Dynamics Simulation:

    • Obtain the 3D structure of the target plasma protein.
    • Prepare the system by assigning the CHARMM force field, adding solvent (physiological saline), and minimizing the energy.
    • Run the dynamics simulation through heating, equilibration, and production phases to generate particle motion trajectories.
    • Analyze the trajectories to understand the interaction dynamics and binding mechanisms [4].

Data Presentation and Analysis

Quantitative Binding Data for this compound Complexes

Table 1: Experimentally determined DNA and protein binding affinities of this compound and its metal complexes.

Compound Binding Target Binding Constant (Kb) Method Used Reference
This compound Rare-Earth Complexes Double-stranded DNA 9.33 × 10⁴ - 10.72 × 10⁵ M⁻¹ UV-Vis Spectroscopy [1] [2]
Zn(oxo)₂(phen) Complex Calf Thymus DNA Significant binding, displaces ethidium bromide Competitive Fluorescence [5]
This compound Rare-Earth Complexes Human Serum Albumin More avid binding than to apo-transferrin UV-Vis Spectroscopy [1]
Pharmacokinetic and Distribution Profile

Table 2: Pharmacokinetic parameters of this compound in lumpfish after a single oral dose of 25 mg/kg, demonstrating distribution across tissues [6] [7].

Tissue Peak Concentration (Cₘₐₓ) Time to Peak (Tₘₐₓ) Elimination Half-Life (t₁/₂β)
Plasma 2.12 μg/mL 10.3 h 21 h
Muscle 4.01 μg/g 11.1 h -
Liver 3.04 μg/g 9.2 h -
Head Kidney 4.68 μg/g 10.0 h -

Discussion and Applications

The experimental data reveal that this compound, particularly when complexed with metals, exhibits significant binding affinity for biological macromolecules. The DNA binding constants for its rare-earth complexes are substantial, supporting the ongoing investigation of this compound in drug repositioning efforts for anticancer applications [1]. The stronger binding to human serum albumin compared to transferrin suggests HSA is the primary carrier for these complexes in the bloodstream, influencing their distribution and bioavailability [1].

The discovery of this compound as a hit compound in the RyR1 screening platform opens a new avenue for its potential therapeutic use in treating skeletal muscle and cardiac diseases caused by overactive RyR channels [3]. This highlights the value of high-throughput screening methodologies in discovering new applications for existing drugs.

From an environmental and clinical perspective, the moderate plasma protein binding and tissue distribution characteristics of this compound, as observed in lumpfish, are crucial for determining effective dosing regimens in veterinary medicine and for assessing its potential environmental impact [6] [7]. Computational models like 3D-QSAR provide a powerful tool for predicting and optimizing the protein binding properties of new quinolone derivatives, facilitating the design of safer and more effective drugs [4].

Conclusion

The methodologies detailed in these application notes provide a comprehensive toolkit for researchers to thoroughly investigate the protein binding interactions of this compound. The integration of classical spectroscopic techniques with modern high-throughput screening and computational modeling allows for a multi-faceted understanding of its behavior. These protocols support the growing interest in repositioning this first-generation quinolone, potentially unlocking new therapeutic applications in oncology and the treatment of channelopathy-related diseases, while also optimizing its use in veterinary medicine.

References

Comprehensive Application Notes and Protocols: Analysis of Oxolinic Acid Residues in Fish Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxolinic Acid Analysis in Aquaculture

This compound (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) is a quinolone antibiotic widely used in aquaculture for treating bacterial infections in farmed fish, particularly those caused by Gram-negative bacteria. The analysis of OA residues in biological samples like fish plasma is essential for monitoring drug concentrations during treatment, determining appropriate withdrawal periods, and ensuring compliance with regulatory limits to protect consumer safety. As quinolone resistance continues to emerge as a significant public health concern, precise monitoring of antibiotic levels in aquaculture operations has become increasingly important for implementing effective antimicrobial stewardship programs.

The presence of antibiotic residues in aquaculture products represents a significant food safety challenge, with potential implications including the development of antimicrobial resistance, hypersensitivity reactions, and other toxicological concerns. Monitoring OA concentrations in fish plasma provides a reliable indicator of recent exposure and absorption, helping to optimize dosage regimens and minimize the risk of excessive residue accumulation in edible tissues. This document provides comprehensive application notes and detailed protocols for the analysis of OA residues in fish plasma, incorporating both established and novel methodological approaches to support researchers, scientists, and drug development professionals in this critical analytical domain.

Analytical Methods for this compound Determination

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection has been extensively utilized for OA determination in fish plasma due to the compound's innate fluorescent properties. The method developed by Tyrpenou and Rigos provides a robust approach for OA quantification in gilthead seabream plasma [1]. The chromatographic separation is performed using a Zorbax SB-C18 column maintained at 50°C, with an isocratic mobile phase consisting of 0.1% trifluoroacetic acid (pH 2.0) and acetonitrile-methanol (3:2 v/v) in a 50:50 ratio, delivered at a flow rate of 1.0 mL/min. The fluorescence detection is set at excitation and emission wavelengths of 327 nm and 369 nm, respectively, which maximizes detection sensitivity for OA while minimizing potential matrix interferences.

This method has demonstrated excellent performance characteristics, with a mean recovery of 73.7 ± 4.4% across fortified samples (n=4) at concentrations ranging from 50-200 μg/kg. The method exhibits a limit of detection of 2.0 μg/kg and a limit of quantification of 5.0 μg/kg in plasma matrices, sufficient for monitoring OA residues at regulatory levels. The method's practicality is highlighted by its throughput capacity, with a trained analyst able to process more than 50 samples per working day, making it suitable for high-volume monitoring programs where rapid turnaround is essential [1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, particularly in complex matrices or for multicomponent residue analysis, LC-MS/MS has emerged as the reference methodology. A recent pharmacokinetic study in lumpfish utilized LC-MS/MS for OA determination in plasma, muscle, liver, and head-kidney tissues following oral administration [2]. The instrumental configuration consisted of an Agilent 1290 LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer equipped with an electrospray ionization source operated in positive mode. Separation was achieved using a reverse-phase Agilent Stable Bond C18 column (150 × 2.1 mm i.d.), providing excellent resolution and peak shape for OA and related quinolones.

The MS detection in multiple reaction monitoring mode offers superior selectivity by monitoring specific precursor-to-product ion transitions, effectively eliminating chromatographic interferences from complex plasma matrices. This method demonstrated outstanding sensitivity with detection limits adequate for comprehensive pharmacokinetic studies, allowing precise quantification of OA concentrations over time in various biological compartments. The method's robustness was confirmed through the analysis of numerous samples from pharmacokinetic investigations, generating reliable data for calculating critical parameters including Cmax, Tmax, and elimination half-lives [2].

Table 1: Comparison of Analytical Methods for this compound in Fish Plasma

Parameter HPLC-FLD Method [1] LC-MS/MS Method [2]
Detection Principle Fluorescence Tandem Mass Spectrometry
Separation Column Zorbax SB-C18 Agilent Stable Bond C18 (150 × 2.1 mm)
Mobile Phase 0.1% TFA (pH 2.0):ACN:MeOH (50:50) Acidified water and acetonitrile (gradient)
Detection Wavelength/MRM λex 327 nm, λem 369 nm Specific precursor-product ion transitions
LOD 2.0 μg/kg Not specified (sub-ppb level typical)
LOQ 5.0 μg/kg Adequate for pharmacokinetic studies
Recovery 73.7 ± 4.4% Not specified (typically >80% for LC-MS/MS)
Throughput >50 samples/day Lower throughput but higher specificity

Sample Preparation and Extraction Protocols

Extraction Techniques

Proper sample preparation is critical for accurate OA determination in fish plasma, as it effectively removes potential interferents while maximizing analyte recovery. The extraction methodology developed by Tyrpenou and Rigos utilizes ethyl acetate as the primary extraction solvent [1]. Specifically, plasma samples are mixed with ethyl acetate, vigorously vortexed, and then centrifuged to separate phases. The combined organic extracts are subsequently evaporated to dryness under a gentle stream of nitrogen or using a centrifugal evaporator. The residue is reconstituted in 1 mL of mobile phase, and a clean-up step using n-pentane partition is performed, with the n-pentane layer rejected by aspiration to remove non-polar interferents. This approach effectively minimizes matrix effects while maintaining excellent OA recovery rates.

For LC-MS/MS applications, alternative extraction approaches have been employed to accommodate the specific requirements of mass spectrometric detection. The method described by Sveinsson et al. utilizes 0.5% formic acid in acetonitrile for protein precipitation and extraction [2]. Following vortex mixing and centrifugation, the extracts are transferred to new vials and concentrated under nitrogen flow at 40°C. The residues are reconstituted in water:methanol (60:40) and filtered through 0.45 μm filters prior to analysis. This approach provides efficient deproteinization while maintaining the stability of OA throughout the extraction process, a critical consideration for obtaining accurate quantitative results in pharmacokinetic studies.

Cleanup and Concentration Techniques

Solid-phase extraction has been widely adopted as a robust cleanup technique for OA determination in complex biological matrices. Rasmussen et al. developed an SPE method specifically for the determination of OA and flumequine in salmon plasma [3]. The procedure typically employs C18 sorbent materials, which provide excellent retention of quinolone antibiotics while effectively removing hydrophilic matrix components. The SPE process generally involves conditioning the cartridge with methanol and water, loading the sample, washing with dilute acid or organic solutions to remove interferents, and eluting OA with a stronger solvent such as pure methanol or acidified acetonitrile. The eluate is then evaporated and reconstituted in mobile phase compatible solvent prior to analysis.

The sample preparation workflow for OA analysis in fish plasma involves multiple critical steps that must be carefully optimized and controlled to ensure analytical reliability:

G Start Fish Plasma Sample Step1 Sample Homogenization Start->Step1 Step2 Protein Precipitation/Extraction (ethyl acetate or acidified ACN) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Organic Phase Collection Step3->Step4 Step5 Evaporation to Dryness (N₂ stream or centrifugal evaporation) Step4->Step5 Step6 Reconstitution in Mobile Phase Step5->Step6 Step7 Clean-up (n-pentane or SPE) Step6->Step7 Step8 Filtration (0.45 μm membrane) Step7->Step8 Step9 Chromatographic Analysis Step8->Step9

Method Validation Parameters

Analytical method validation is essential to demonstrate that the employed procedure is suitable for its intended purpose in regulatory contexts. The European Union Decision 2002/657/EC establishes detailed performance criteria for analytical methods used in residue monitoring [4]. For OA analysis in fish plasma, key validation parameters must be systematically evaluated to ensure method reliability and regulatory compliance.

Selectivity must be demonstrated by analyzing blank plasma samples from at least six different sources to confirm the absence of interferents at the retention time of OA. The calibration curve should be established using a minimum of six concentration levels, with a correlation coefficient (r) exceeding 0.99, demonstrating linearity across the analytical range. Accuracy and precision are typically evaluated through recovery studies using fortified samples at three concentration levels (low, medium, and high) with multiple replicates (n ≥ 6) each day on three separate days. For precision, relative standard deviations should not exceed 23% for within-laboratory reproducibility, with more stringent criteria (RSD ≤ 15%) applied for within-day repeatability.

Table 2: Method Validation Parameters for this compound Analysis in Fish Plasma

Validation Parameter Acceptance Criterion Experimental Approach
Selectivity/Specificity No interference at OA retention time Analysis of blank plasma from ≥6 different sources
Linearity Correlation coefficient r > 0.99 Calibration curve with ≥6 concentration levels
Accuracy Recovery 70-120% Fortified samples at 3 concentration levels with multiple replicates
Precision RSD ≤ 15% (repeatability), ≤ 23% (within-lab reproducibility) Multiple analyses on same day and different days
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1 Progressive dilution of fortified samples
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10:1, accuracy and precision acceptable at this level Fortified samples at lowest quantifiable concentration
Stability No significant degradation under storage and processing conditions Analysis of samples after storage at different conditions

The limit of detection and limit of quantification should be determined empirically through the analysis of progressively lower fortified samples, with LOD defined as the concentration producing a signal-to-noise ratio of at least 3:1, and LOQ as the lowest concentration that can be quantified with acceptable accuracy and precision (typically signal-to-noise ratio ≥ 10:1). Stability studies must evaluate OA integrity under various conditions, including short-term storage at room temperature, long-term storage at -20°C or -80°C, and through freeze-thaw cycles to establish appropriate sample handling protocols.

Pharmacokinetic Data and Analytical Applications

Pharmacokinetic studies of OA in various fish species provide critical data for establishing appropriate dosage regimens and withdrawal periods. Recent research has investigated OA pharmacokinetics in lumpfish following oral administration of 25 mg/kg fish [2]. The study revealed moderate absorption characterized by a peak plasma concentration (Cmax) of 2.12 μg/mL achieved after 10.3 hours (Tmax), with an elimination half-life (t½β) of 21 hours. The area under the curve (AUC) was calculated at 60.9 h·μg/mL, while AUC from 0 to 24 hours was 34.0 h·μg/mL. These pharmacokinetic parameters inform appropriate dosing strategies and help predict tissue residue depletion profiles.

Comparative pharmacokinetic studies across fish species reveal significant species-dependent differences in OA disposition. Earlier research in rainbow trout demonstrated an elimination half-life of 69.3 hours following intravenous administration of 20 mg/kg at 15°C water temperature [5]. Another study in rainbow trout established a withdrawal period of 6 days to ensure muscle residues decline below 0.05 ppm following oral administration of 12 mg/kg for 7 days at 10°C water temperature [6]. These findings highlight the importance of species-specific pharmacokinetic evaluations and the influence of environmental factors like water temperature on drug disposition.

Table 3: Pharmacokinetic Parameters of this compound in Different Fish Species

Fish Species Dosage Water Temperature Cmax (μg/mL) Tmax (h) t½β (h) AUC (h·μg/mL) Reference
Lumpfish 25 mg/kg PO 12°C 2.12 (plasma) 10.3 21.0 60.9 [2]
Rainbow Trout 20 mg/kg IV 15°C 22.4 (plasma) - 69.3 968.0 [5]
Rainbow Trout 12 mg/kg PO for 7 days 10°C 1.9 (muscle) 24 h post-treatment 96.0* - [6]
Gilthead Seabream Method validation Not specified - - - - [1]

*Estimated from residue depletion data

Regulatory Considerations and Quality Control

Regulatory standards for OA residues in aquatic species vary across jurisdictions, necessitating careful consideration of applicable regulations when designing monitoring programs. The European Union has established a maximum residue limit for OA of 100 μg/kg in muscle and skin of fin fish [7]. Additionally, the Codex Alimentarius provides international standards for veterinary drug residues in foods, though specific MRLs for OA in fish may vary between countries. These regulatory limits directly influence the required sensitivity of analytical methods and the determination of appropriate withdrawal periods following antimicrobial therapy.

Quality control measures are essential throughout the analytical process to ensure result reliability. Each analytical batch should include procedure blanks to monitor contamination, fortified samples to assess extraction efficiency, and quality control samples at known concentrations to verify method performance. For regulatory compliance testing, participation in proficiency testing schemes and implementation of ongoing method verification procedures are recommended to maintain analytical competence and ensure the continuing validity of reported results.

Troubleshooting and Technical Recommendations

Common analytical challenges in OA determination include variable recovery rates, matrix effects, and chromatographic issues. To address inconsistent recovery, ensure careful pH control during extraction, as OA extraction efficiency is pH-dependent due to the compound's acidic properties. Matrix effects in LC-MS/MS analysis can be mitigated through effective sample cleanup, use of stable isotope-labeled internal standards, and dilution of extracts when sensitivity permits. For chromatographic problems such as peak tailing, consider mobile phase modifications including adjustment of pH, use of alternative ion-pairing reagents, or column temperature optimization.

Technical recommendations for optimal OA analysis include using freshly prepared standards due to potential degradation in solution, minimizing light exposure during sample preparation to prevent photodegradation, and implementing appropriate storage conditions (-80°C for long-term storage) to maintain sample integrity. For method transfer between laboratories, conduct comparative studies using shared samples to ensure consistency of results. Regular column performance evaluation using test mixtures is recommended to monitor stationary phase deterioration, particularly when analyzing complex biological matrices like fish plasma.

Conclusion

The analysis of this compound residues in fish plasma requires careful method selection, optimization, and validation to generate reliable data for regulatory compliance and pharmacokinetic studies. Both HPLC-FLD and LC-MS/MS methodologies offer viable approaches, with the choice dependent on required sensitivity, specificity, and available resources. The sample preparation protocols outlined in this document provide effective strategies for OA extraction and cleanup, while the validation framework ensures method reliability for intended applications. As aquaculture continues to expand globally, robust analytical methods for monitoring antibiotic residues will play an increasingly important role in ensuring food safety and promoting sustainable antimicrobial use practices.

References

Comprehensive Application Notes and Protocols: Oxolinic Acid Fluorescence Probe Protein Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxolinic Acid and Fluorescence Detection

This compound (OXO) is a synthetic quinolone antibiotic widely used in veterinary medicine and aquaculture for treating bacterial infections. As with many quinolones, this compound possesses native fluorescence properties that make it particularly suitable for sensitive analytical detection methods. The growing concern about antibiotic residues in food products and environmental samples has driven the development of robust, sensitive, and specific analytical methods for its quantification at trace levels. The fluorescence-based techniques described in these application notes leverage the intrinsic photophysical properties of this compound, which include appropriate excitation and emission characteristics that can be enhanced through specific experimental conditions or material interactions.

The presence of antibiotic residues in food products represents a significant public health concern due to the potential development of antimicrobial resistance and allergic reactions in sensitive individuals. Regulatory agencies worldwide have established maximum residue limits (MRLs) for this compound in various food matrices. For instance, the European Union has set MRLs of 0.1 mg/kg for this compound in bovine and porcine meat [1]. These stringent regulations necessitate highly sensitive and reliable analytical methods for monitoring compliance, making fluorescence-based approaches particularly valuable for their combination of sensitivity, selectivity, and practical implementation.

Analytical Principle and Fluorescence Mechanism

Fundamental Fluorescence Properties

This compound exhibits native fluorescence due to its molecular structure containing a quinolone core with conjugated π-electron systems that can absorb and emit light at specific wavelengths. The fluorescence characteristics can be significantly influenced by the local molecular environment, including solvent composition, pH, and the presence of metal ions or surfactants. Typically, this compound shows excitation maxima around 250-315 nm and emission maxima in the range of 360-372 nm when measured in conventional hydro-organic mobile phases [2] [3]. These properties form the basis for its detection and quantification in various analytical contexts.

The fluorescence intensity of this compound can be enhanced through several mechanisms. In micellar liquid chromatography (MLC), the use of surfactant-based mobile phases containing sodium dodecyl sulfate (SDS) creates a micro-environment that can improve fluorescence quantum yield through reduced vibrational relaxation and protection from quenchers [1]. Alternatively, the formation of ternary complexes with rare-earth metals such as terbium (Tb³⁺) can result in energy transfer from the excited this compound molecule to the metal ion, leading to a characteristic emission from the lanthanide with increased intensity and longer fluorescence lifetime [4]. This sensitized fluorescence provides additional selectivity by leveraging the unique photophysical properties of the lanthanide-oxolinic acid complex.

Advanced Fluorescence Signaling Mechanisms

Table: Fluorescence characteristics of this compound under different detection schemes

Detection Method Excitation Maximum (nm) Emission Maximum (nm) Enhancement Mechanism Limit of Detection
Conventional HPLC-FLD 250, 315 372 Native fluorescence 1-10 ng/g [2]
Micellar LC-FLD 260, 318 370 Micellar encapsulation 0.004-0.02 mg/kg [1]
Terbium-COF Sensor 275 (approx.) 490 (Tb³⁺ emission) Energy transfer 12.5 nM [4]
EEM-PARAFAC Multiple excitation wavelengths 372 (OXO-specific) Multi-way decomposition 0.25 μM in mixture [3]

Recent advances in this compound detection have introduced innovative approaches such as the terbium-functionalized covalent organic framework (Bpy-DhBt-COF@Tb³+). This platform operates on a "turn-on" fluorescence mechanism where initially weak Tb³⁺ emission becomes dramatically enhanced upon coordination with this compound. The coordination structure acts as an "antenna effect" where this compound absorbs light and efficiently transfers energy to the Tb³⁺ ion, which then emits characteristic green fluorescence [4]. This sensor achieves remarkable sensitivity and selectivity with a detection limit of 12.5 nM and rapid response within 10 seconds, representing a significant advancement in this compound detection technology.

Materials Required

Reagents and Standards
  • This compound reference standard (purity ≥95%)
  • Acetonitrile and methanol (HPLC grade)
  • Sodium dodecyl sulfate (SDS) (electrophoresis purity)
  • n-Propanol (HPLC grade)
  • Orthophosphoric acid (85%, analytical grade)
  • Sodium hydroxide (reagent grade)
  • Terbium(III) chloride hexahydrate (99.9%)
  • Ultrapure water (18.2 MΩ·cm resistivity)
  • Triethylamine (HPLC grade)
  • Oxalic acid (analytical grade)
  • Ethyl acetate (HPLC grade)
Equipment
  • HPLC system with fluorescence detector or micellar liquid chromatography system
  • Chromatography column: C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size)
  • pH meter with combination electrode
  • Analytical balance (precision 0.1 mg)
  • Vortex mixer
  • Ultrasonic bath
  • Centrifuge (capable of 10,000 × g)
  • Microwave-assisted extraction system (optional)
  • Solid-phase extraction apparatus (if cleanup required)
  • Syringe filters (0.45 μm, nylon or PVDF)
  • Volumetric flasks (various sizes)
  • Microplate reader with fluorescence capability (for sensor approach)
Software and Analytical Tools
  • Chromatography data system
  • MATLAB or R with PARAFAC toolbox (for EEM-PARAFAC modeling)
  • Color vision deficiency simulation tools (Color Oracle, Adobe Color Blindness Proof Setup)
  • Graphical software for data visualization (R, Python with colorblind-friendly palettes)

Experimental Protocol: MLC-FLD Method

Sample Preparation Procedure

Meat sample preparation begins with homogenization of representative tissue samples using a food processor or similar device. Precisely weigh 1.0 g of homogenized sample into a 15-mL polypropylene centrifuge tube. Add 10 mL of extraction solution (0.15 M SDS buffered at pH 7 with 0.01 M phosphate buffer) to the sample. Vortex the mixture vigorously for 1 minute until the sample is thoroughly dispersed in the solution. Subject the suspension to ultrasonication for 15 minutes at 35-40°C to facilitate complete extraction of this compound from the tissue matrix. Following ultrasonication, centrifuge the extract at 10,000 × g for 10 minutes to precipitate particulate matter. Carefully collect the supernatant and filter through a 0.45 μm syringe filter prior to injection into the chromatographic system [1] [5].

For bryophyte or plant material (relevant for environmental monitoring), the sample preparation differs slightly. Weigh 0.5 g of freeze-dried and powdered material into a mortar. Add liquid nitrogen and gently crack the material. Transfer the cracked material to a centrifuge tube and add 10 mL of 0.1 M oxalic acid solution in ethyl acetate. Vortex for 2 minutes and then subject to liquid-liquid extraction. Centrifuge at 5,000 × g for 5 minutes and collect the organic phase. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase for analysis [2].

Chromatographic Conditions and Analysis

Table: MLC-FLD operating conditions for this compound determination

Parameter Specification Alternative
Column C18 (150 mm × 4.6 mm, 5 μm) C8 (150 mm × 4.6 mm, 5 μm)
Mobile Phase 0.15 M SDS - 6% n-propanol - 0.5% triethylamine in 0.01 M phosphate buffer (pH 7) 0.10 M SDS - 10% n-propanol - 0.5% triethylamine in 0.01 M phosphate buffer (pH 7)
Flow Rate 1.0 mL/min 1.2 mL/min
Injection Volume 20 μL 50 μL
Temperature 25°C 30°C
Detection FLD: λ_ex = 313 nm, λ_em = 365 nm FLD: λ_ex = 310 nm, λ_em = 370 nm
Run Time 15 minutes 20 minutes

Prepare the micellar mobile phase by dissolving the appropriate amount of SDS in aqueous buffer first, followed by the addition of n-propanol and triethylamine. Filter the mobile phase through a 0.45 μm membrane and degas by sonication for 15 minutes before use. Equilibrate the chromatographic system with the mobile phase for at least 30 minutes at the selected flow rate before analysis. Inject the prepared samples and standards using the specified parameters. The retention time for this compound under these conditions is typically 6-8 minutes. Identify this compound by comparing retention times with certified standards and confirm by peak spiking if necessary [1] [5].

MLC_Workflow Sample_Prep Sample Preparation Homogenize tissue, extract with SDS solution Extraction Extraction Vortex, ultrasonicate, centrifuge Sample_Prep->Extraction Filtration Filtration Filter through 0.45 μm membrane Extraction->Filtration MLC_Analysis MLC-FLD Analysis Inject into chromatographic system Filtration->MLC_Analysis Data_Processing Data Processing Quantify against calibration curve MLC_Analysis->Data_Processing Validation Method Validation Check recovery, precision, sensitivity Data_Processing->Validation

Graphical workflow of the MLC-FLD method for this compound quantification in tissue samples

Experimental Protocol: Terbium-COF Fluorescence Sensor

Sensor Preparation and Characterization

The terbium-functionalized covalent organic framework (Bpy-DhBt-COF@Tb³+) offers a novel approach for this compound detection with exceptional sensitivity and rapid response. Begin by synthesizing the bipyridine-based COF (Bpy-DhBt-COF) according to published procedures, which typically involves solvothermal synthesis using appropriate monomers in a mixture of mesitylene and dioxane with acetic acid catalyst at 120°C for 3 days. Confirm successful synthesis by characterization techniques including PXRD, BET surface area analysis, and FT-IR spectroscopy. The resulting COF should exhibit high crystallinity and porosity, which are essential for subsequent functionalization [4].

Functionalize the COF with terbium ions by dispersing 100 mg of Bpy-DhBt-COF in 50 mL of ethanol containing 50 mg TbCl₃·6H₂O. Stir the mixture at room temperature for 24 hours to ensure complete coordination of Tb³+ ions with the bipyridine sites in the COF. Collect the resulting Bpy-DhBt-COF@Tb³+ by centrifugation at 8,000 × g for 10 minutes, wash thoroughly with ethanol to remove unbound Tb³+ ions, and dry under vacuum at 60°C for 12 hours. Characterize the final material using energy-dispersive X-ray spectroscopy (EDS) to confirm Tb incorporation and photoluminescence spectroscopy to verify the typical Tb³+ emission profile [4].

Fluorescence Detection Procedure

Prepare a stock suspension of Bpy-DhBt-COF@Tb³+ (0.5 mg/mL) in deionized water and sonicate for 30 minutes to achieve a homogeneous dispersion. For this compound detection, add 100 μL of the sensor suspension to 2.9 mL of sample or standard solution in a quartz cuvette. Mix thoroughly and allow to stand for 10 seconds to ensure complete interaction between the sensor and analyte. Measure the fluorescence emission using a spectrofluorometer with excitation at 310 nm and record the emission spectrum from 400 to 600 nm. The characteristic Tb³+ emission peaks at 490, 545, 585, and 620 nm will be significantly enhanced in the presence of this compound due to the antenna effect [4].

For quantitative analysis, prepare a calibration curve using this compound standards in the concentration range of 0.05 to 5 μM. Plot the fluorescence intensity at 545 nm (the most intense Tb³+ emission line) against this compound concentration. The relationship should be linear in this range, allowing for determination of unknown concentrations in test samples. For complex matrices such as environmental water samples, a simple filtration through 0.22 μm membrane may be necessary before analysis to remove particulate matter that could interfere with fluorescence measurements [4].

Data Analysis and Method Validation

Quantification and Validation Parameters

Method validation for this compound quantification should follow established guidelines such as the European Commission Decision 2002/657/EC [5]. Key validation parameters include selectivity (demonstration that the method can distinguish this compound from other matrix components and structurally related compounds), linearity (correlation coefficient r² > 0.995 over the calibration range), accuracy (expressed as recovery percentage, typically 90-110%), precision (relative standard deviation <10% for repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The decision limit (CCα) and detection capability (CCβ) should also be determined according to regulatory requirements [1] [5].

Table: Validation parameters for this compound determination in meat samples by MLC-FLD

Validation Parameter Requirement Typical Performance
Linearity (r²) >0.995 0.998-0.999

| LOD | ="" (0.05-0.15="" (0.1="" (10="" (12.5="" (3-7)="" (ccα)="" (ccβ)="" (eem)="" (enr-like="" (n-propanol="" (n-propanol)="" (ofl-like="" (parafac)="" (rsd%)="" (typically="" (λ_ex="275/340" aquaculture="" bioindicator="" chemometric="" decision="" detection="" emission="" excitation="" excitation-emission="" high="" inconsistent="" loq="" low="" matrix="" mlc-fld="" parallel="" poor="" recovery="" regulatory="" repeatability="" terbium-cof="" within-laboratory="" +="" ,="" -="" 0.004-0.02="" 0.01-0.05="" 0.105-0.115="" 0.110-0.125="" 1-12%),="" 1.64="" 10="" 2.1-8.3="" 250-400="" 3="" 3.5-9.8="" 315="" 372="" 5="" 6.2="" 7="" 7.1="" 7.2="" 8="" 8.1="" 8.2="" 89.5-105.0="" 90-110="" <10="" <15="" <250="" [1].="" [1] [4].="" [2].="" [5].="" [3].="" [color="#5F6368" [label="EEM-PARAFAC" [shape="rectangle," ]="" ```dot="" a="" achieve="" acid="" across="" additional="" adjust="" advanced="" aggregation="" alignment.="" allows="" also="" an="" analysis="" analysis.="" and="" antibiotic="" antipyretica="" applications="" applied="" approach="" approach<="" strong="">="" aquatic="" are="" array="" as="" at="" background="" be="" been="" before="" below="" between="" blank="" bovine,="" bryophyte="" buffer.="" but="" by="" calibration="" can="" capability="" ccα="" characteristic="" check="" chicken,="" chromatographic="" cleaning="" cleanup="" clinical="" cof="" collect="" color="#4285F4" column="" combined="" common="" compared="" compensate="" complex="" compliance="" component:="" components="" compounds.="" concentration="" concentration,="" conditions="" consider="" consumer="" containing="" contamination="" control="" conventional="" corrections="" corresponding="" cost="" cuvettes="" data="" decomposes="" degassed.="" detection="" detector="" determination="" developed="" different="" digraph="" distinguished="" duck,="" ecosystems.="" edge="" eem-parafac="" eems="" effects="" effects.="" efficiency="" efficiently="" elemental="" elution="" elution.="" emission="" emitting="" employed.="" enable="" enables="" enhances="" enrofloxacin="" enrox-like="" ensure="" environmental="" established="" evaluating="" excitation="" exhibits="" extraction="" factor="" farms="" fate="" fillcolor="#FBBC05" fingerprint="" fish="" fluorescence="" fluorescence:="" fluorescent="" fluoroquinolones,="" fontcolor="#202124" fontinalis="" food="" food_safety="" for="" fresh="" freshwater="" from="" furthermore,="" glassware.="" goat,="" gradient="" graph="" guidelines="" has="" health="" high="" high-purity="" highly="" horse="" hours="" hplc="" ideal="" identify="" if="" immediately="" implement="" implementation="" in="" including="" incorporate="" increments).="" incubation="" individual="" insights="" intensity:="" interaction="" interference:="" into="" is="" isocratic="" issues="" it="" its="" kg="" laboratories="" laboratories.="" lamb,="" lamp="" limit="" loading="" m),="" makes="" matrices="" matrix="" matrix-matched="" maxima="" maximize="" maximum="" measurements.="" measuring="" meat="" method="" method's="" method,="" methodology="" methods="" mg="" micellar="" minimizing="" mlc="" mlc-fld="" mobile="" model,="" modifier="" modifying="" monitor="" monitoring="" most="" mrl="" mrls="" multiple="" muscle="" necessary.="" necessitating="" nm="" nm)="" nm),="" nm).="" nm="" nm.="" nm,="" node="" not="" of="" ofloxacin="" operations="" optimal="" optimization="" optimize="" or="" organic="" other="" oxolinic="" parafac="" parafac,="" parent="" particles="" particularly="" pathways="" percentage="" performance="" persistence="" ph="" ph-dependent.="" phase="" phase.="" photodegradation="" photoproducts="" physical="" porcine,="" powerful="" preparation="" prepared="" process="" processing="" products="" products,="" programs.="" proper="" properly="" proportion="" protect="" provides="" providing="" quinolones="" rabbit,="" range="" rankdir="LR" rapid="" ratio.="" reach="" reagents.="" reducing="" region="" reproducibility="" research="" residues="" response="" response:="" safety="" sample="" sample-to-extractant="" samples="" screening="" sd="" sds="" seconds)="" sensitivity="" sensitivity.="" sensor="" sensor,="" sensor,="" separation="" separation:="" separation.="" several="" signal="" simple="" simultaneous="" solid-phase="" solution="" solutions="" solvents="" sonicating="" sophisticated="" species)="" species="" spectra="" spectroscopy="" standard="" standards="" steps="" studying="" successfully="" such="" suited="" surface="" surrounding="" surveillance="" suspension="" suspension.="" systematically="" systems="" systems.="" tb³+="" techniques="" terbium-cof="" testing="" the="" their="" this="" those="" three-dimensional="" through="" throughput,="" time="" tissues="" to="" tool="" tracking="" transformation="" troubleshooting="" turkey,="" type="" typically="" ultra-sensitive="" use="" use.="" used="" using="" variables.="" various="" verify="" water="" waters,="" wavelengths="" well="" which="" while="" with="" without="" {="" |="" ×="" λ_em="457.5" λ_ex="290/325"> Food_Safety MLC -> Clinical Sensor -> Environmental PARAFAC -> Research PARAFAC -> Environmental }

References

Comprehensive Application Notes and Protocols: Oxolinic Acid Nanoparticle Aggregates for Analytical and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Oxolinic acid (OA) is a first-generation quinolone antibiotic with the chemical name 5,8-dihydro-5-ethyl-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid and a molecular weight of 261.23 g/mol. [1] While originally developed in the 1970s by Warner-Lambert for treating bacterial urinary infections, recent research has revealed that OA possesses unique aggregation properties that make it valuable for various analytical and therapeutic applications beyond its antimicrobial activity. [1] The compound's molecular structure features both carboxylate and pyridone functional groups that enable complex formation with metal ions and facilitate self-assembly into organized nanostructures under specific conditions. [1]

Recent scientific investigations have demonstrated that OA can form nano- to micro-scale aggregates in aqueous solutions, which exhibit distinctive fluorescence properties that can be harnessed for analytical purposes. [2] These aggregates serve as effective fluorescence probes in quantitative protein analysis, enabling highly sensitive detection of various albumin proteins. [2] Additionally, OA's recently discovered activity as an inhibitor of ryanodine receptor (RyR) calcium-release channels has opened new therapeutic avenues for treating muscle and cardiac diseases caused by overactive calcium release. [3] [4] This application note provides comprehensive experimental protocols and technical details for leveraging OA nanoparticle aggregates in both analytical and therapeutic contexts, with specific emphasis on protein quantification and high-throughput drug screening applications.

Formation and Characterization of OA Nanoparticle Aggregates

Mechanism of OA Nanoparticle Formation

The formation of OA nanoparticle aggregates represents a spontaneous self-assembly process driven primarily by molecular interactions between OA molecules in specific buffer conditions. Research indicates that at high concentrations, OA molecules can self-assemble into structured aggregates ranging from nano- to micro-meter scales when dissolved in Tris-HCl buffer at pH 7.48. [2] The aggregation mechanism involves intermolecular interactions between the carboxylate and pyridone groups of adjacent OA molecules, creating organized structures with unique photophysical properties. These aggregates exhibit strong fluorescence emissions that can be utilized for analytical detection purposes.

The formation process is significantly influenced by environmental factors including pH, ionic strength, temperature, and OA concentration. The Tris-HCl buffer system at slightly basic pH (7.48) provides optimal conditions for aggregate formation and stability. [2] When proteins such as serum albumin are introduced to the system, they interact with the OA aggregates, leading to disaggregation effects that result in measurable fluorescence quenching. This phenomenon forms the basis for the quantitative protein analysis methods described in subsequent sections. The characterization of these aggregates typically involves multiple analytical techniques including fluorescence spectroscopy, UV-vis absorption, resonance light scattering (RLS), and transmission electron microscopy (TEM) to confirm their size, morphology, and optical properties. [2]

OA-Metal Complex Nanoparticles

Beyond self-assembled aggregates, OA can also form structured complexes with metal ions that exhibit valuable biological activities. Recent research has demonstrated the successful synthesis of OA complexes with Fe(III), Zn(II), Ca(II), and Mg(II) ions through reactions in neutral media (pH 7-8) with 1:1 metal-to-OA stoichiometry at elevated temperatures (60-70°C). [1] These complexes form with distinct compositions: [Fe(OA)(H₂O)₂Cl₂]·2H₂O (brown powder), [Zn(OA)(H₂O)Cl]·2H₂O (white powder), [Ca(OA)(H₂O)Cl] (white powder), and [Mg(OA)(H₂O)Cl] (white powder). [1]

Table 1: Characterization of OA-Metal Complexes

Metal Ion Complex Formula Appearance Key Spectral Features Antimicrobial Activity
Fe(III) [Fe(OA)(H₂O)₂Cl₂]·2H₂O Brown powder FT-IR: Shifted carboxylate bands Moderate against bacterial strains
Zn(II) [Zn(OA)(H₂O)Cl]·2H₂O White powder FT-IR: 1610 cm⁻¹ (C=O) Variable activity
Ca(II) [Ca(OA)(H₂O)Cl] White powder 1H NMR: Broadened peaks Remarkable antibacterial/antifungal activity
Mg(II) [Mg(OA)(H₂O)Cl] White powder UV-Vis: Shifted absorption Lower activity compared to Ca complex

The coordination behavior of OA with metal ions involves binding through the oxygen atoms of the carboxylate group and the pyridone carbonyl group, creating stable chelate structures. [1] These metal complexes exhibit enhanced biological activities in some cases, with the calcium complex demonstrating particularly remarkable antibacterial and antifungal properties that surpass standard drugs in certain assays. [1] The morphological properties of these complexes, as characterized by XRD, SEM, and TEM, reveal distinct crystalline structures and surface morphologies that correlate with their biological efficacy.

Analytical Applications of OA Nanoparticle Aggregates

Protein Quantification Using OA Nano-Aggregates

OA nanoparticle aggregates serve as highly sensitive fluorescence probes for protein quantification, particularly for albumins. The analytical application relies on the proportional relationship between fluorescence quenching extent and protein concentration when OA aggregates interact with albumins. [2] Under optimal conditions, the system demonstrates excellent linearity across clinically relevant concentration ranges for both bovine serum albumin (BSA) and human serum albumin (HSA), with detection limits in the nanogram per milliliter range. [2]

The interaction mechanism between OA aggregates and proteins involves the formation of nonluminescent complexes between serum albumin molecules and OA, resulting in disaggregation of the self-associated OA structures. [2] This process leads to static fluorescence quenching that can be quantitatively measured using standard fluorometry. The method offers advantages of simplicity and sensitivity compared to traditional protein assay methods, requiring minimal sample preparation and providing rapid results.

Table 2: Analytical Performance of OA Nanoparticle Aggregates for Protein Detection

Parameter Bovine Serum Albumin (BSA) Human Serum Albumin (HSA)
Linear Range 3.0×10⁻⁸ to 3.0×10⁻⁵ g/mL 8.0×10⁻⁸ to 8.0×10⁻⁶ g/mL
Detection Limit (S/N=3) 3.4×10⁻⁹ g/mL 2.6×10⁻⁸ g/mL
Proportionality Fluorescence quenching ∝ concentration Fluorescence quenching ∝ concentration
Key Interactions Static fluorescence quenching Static fluorescence quenching
Complex Formation Nonluminescent OA-protein complex Nonluminescent OA-protein complex

The exceptional sensitivity of this method, particularly for BSA with detection limits of 3.4 ng/mL, makes it suitable for applications requiring precise protein quantification in dilute samples. [2] The technique has been successfully applied to real sample analysis with satisfactory results, demonstrating its practical utility in biochemical research and clinical diagnostics.

Mechanism of Protein-Induced Fluorescence Quenching

The fluorescence quenching mechanism central to OA aggregate-based protein detection involves a complex interaction between serum albumin molecules and OA aggregates, leading to the formation of nonluminescent complexes. [2] This process fundamentally involves the disaggregation of OA self-associations when proteins are introduced, resulting in dominated static fluorescence quenching in the system. [2] Multiple analytical techniques including fluorescence spectroscopy, UV-vis absorption, resonance light scattering (RLS), and transmission electron microscopy (TEM) have confirmed this mechanism, providing comprehensive insight into the molecular-level interactions. [2]

The process can be visualized as follows:

G OA OA OA Aggregates OA Aggregates OA->OA Aggregates Self-assembly Protein Protein Complex Complex Protein->Complex Quenched Fluorescence Quenched Fluorescence Complex->Quenched Fluorescence Disaggregation Fluorescence Fluorescence OA Aggregates->Complex Protein addition OA Aggregates->Fluorescence Strong emission

This mechanism demonstrates that OA aggregates undergo structural reorganization when proteins bind, leading to changes in their photophysical properties. The static quenching nature indicates ground-state complex formation rather than collisional quenching, providing stable and reproducible signals for quantitative analysis. The disaggregation process is proportional to protein concentration, forming the basis for the quantitative relationship shown in Table 2.

Therapeutic Applications and Drug Screening

OA in High-Throughput Drug Screening

OA has emerged as a promising candidate in therapeutic development for ryanodine receptor (RyR)-related diseases, particularly through its identification in high-throughput screening (HTS) platforms. [3] [4] RyRs are calcium-release channels located in the sarcoplasmic reticulum of skeletal and cardiac muscles that play central roles in muscle contraction. [3] Genetic mutations in these channels, especially gain-of-function mutations, lead to overactive calcium release associated with various skeletal muscle and cardiac diseases, including malignant hyperthermia, central core disease, and arrhythmogenic heart conditions. [3]

In a novel HTS platform developed to identify RyR1 inhibitors, OA was identified as one of four compounds that significantly increase endoplasmic reticulum calcium concentration ([Ca²⁺]ᴇʀ) in cells expressing mutant RyR1. [4] This platform utilized HEK293 cells stably and inducibly expressing wild-type and mutant RyR1 (R2163C) along with R-CEPIA1er, a genetically encoded ER calcium indicator. [3] The screening of 1,535 well-characterized drugs revealed that OA specifically prevents calcium leakage in mutant RyR1-expressing cells, thereby increasing [Ca²⁺]ᴇʀ. [4] Unlike dantrolene (the only approved drug for malignant hyperthermia), OA showed distinct inhibitory properties without interfering with [³H]ryanodine binding to RyR1, suggesting a different mechanism of action. [4]

The screening workflow can be summarized as follows:

G Start Establish HEK293 cell line expressing mutant RyR1 (R2163C) and R-CEPIA1er A Culture cells in 96-well plates Start->A B Treat with compound library (1,535 drugs) A->B C Measure time-lapse fluorescence of [Ca²⁺]ᴇʀ B->C D Identify hits that increase [Ca²⁺]ᴇʀ C->D E Counter-screen with wild-type RyR1 to exclude false positives D->E F Validate with [³H]ryanodine binding assays E->F G Confirm OA as specific inhibitor with unique mechanism F->G

This HTS approach demonstrated that OA-mediated inhibition occurs through a unique mechanism distinct from other identified inhibitors (dantrolene, 9-aminoacridine, and alexidine), as evidenced by different dose dependencies and isoform specificities. [4] The successful identification of OA validates this [Ca²⁺]ᴇʀ-based HTS platform as an efficient method for discovering potential therapeutics for RyR-related channelopathies.

Nanoparticle-Mediated Drug Delivery Systems

The broader context of nanoparticle applications in therapeutics provides important insights for potential OA formulation strategies. Nanoparticle-mediated drug delivery systems represent a robust approach for improving combined therapies, as they can load active agents into single carriers, enhance drug solubility, protect drugs from decomposition, alter biodistribution, improve tissue penetration, avoid rapid clearance, prolong half-life, and reduce off-target effects. [5] These systems enable simultaneous or sequential delivery of multiple drugs, allowing consistent pharmacokinetic performance across different compounds and maximizing synergistic effects. [5]

Various nanostructures have been employed for targeted drug delivery, including:

  • Lipid-based nanoparticles: Liposomal formulations that encapsulate drugs in phospholipid bilayers
  • Polymeric nanoparticles: Biodegradable polymer matrices that allow controlled drug release
  • Metal-based nanoparticles: Inorganic particles offering unique surface properties and functionalization potential
  • Carbon-based nanostructures: Materials with high surface area for drug loading [6]

Smart nanostructures with stimuli-responsive properties have been designed for enhanced therapeutic delivery, including pH-sensitive, redox-sensitive, light-sensitive, and thermo-sensitive systems. [6] These advanced platforms could potentially be adapted for OA delivery to improve its therapeutic efficacy for RyR-related channelopathies or other indications. The progression of nanomedicine from simple drug carriers to multifunctional therapeutic platforms creates opportunities for developing innovative OA formulations that could overcome limitations of conventional administration approaches.

Experimental Protocols

Protocol 1: Preparation of OA Nanoparticle Aggregates for Protein Detection

This protocol describes the preparation of OA nanoparticle aggregates for use as fluorescence probes in protein quantification assays, based on the method reported in Analytical Chimica Acta. [2]

Materials and Reagents:

  • This compound (OA) (purity ≥ 95.0%)
  • Tris-HCl buffer (pH 7.48)
  • Methanol (HPLC grade)
  • Bovine serum albumin (BSA) or human serum albumin (HSA) standards
  • Deionized water

Equipment:

  • Analytical balance
  • pH meter
  • Magnetic stirrer with heating capability
  • Sonicator
  • Fluorescence spectrophotometer
  • UV-vis spectrophotometer
  • Transmission electron microscope (TEM)

Procedure:

  • OA Stock Solution Preparation:

    • Accurately weigh 26.1 mg of OA and transfer to a 100 mL volumetric flask.
    • Dissolve in and dilute to volume with methanol to prepare a 1 mM stock solution.
    • Store protected from light at 4°C when not in use.
  • OA Working Solution Preparation:

    • Transfer 10 mL of OA stock solution to a 50 mL volumetric flask.
    • Dilute to volume with Tris-HCl buffer (pH 7.48) to achieve a final OA concentration of 200 μM.
    • Sonicate the solution for 15 minutes to ensure complete dissolution and aggregate formation.
  • Aggregate Characterization:

    • Confirm proper aggregate formation by measuring the UV-vis absorption spectrum from 200-500 nm.
    • Examine morphology and size distribution using TEM.
    • Validate fluorescence properties using excitation at 340 nm and emission scan from 350-600 nm.
  • Protein Standard Curve Preparation:

    • Prepare BSA or HSA standard solutions in the concentration range of 1.0×10⁻⁸ to 1.0×10⁻⁴ g/mL.
    • Mix 2 mL OA working solution with 0.5 mL protein standard solution.
    • Incubate at room temperature for 10 minutes.
    • Measure fluorescence intensity at excitation 340 nm/emission 425 nm.
  • Sample Measurement:

    • Treat unknown samples identically to standard solutions.
    • Calculate protein concentration from the standard curve.

Technical Notes:

  • Maintain consistent temperature during aggregate formation as it affects size distribution.
  • Protect OA solutions from light throughout the procedure to prevent photodegradation.
  • Freshly prepare working solutions daily for consistent results.
  • The method shows optimal performance for albumins; other proteins may require method modification.
Protocol 2: High-Throughput Screening for RyR Inhibitors Using OA

This protocol adapts the methodology from Murayama et al. for identifying RyR inhibitors using endoplasmic reticulum calcium measurement. [3] [4]

Materials and Reagents:

  • HEK293 cells stably and inducibly expressing wild-type and mutant RyR1 (R2163C)
  • R-CEPIA1er plasmid (ER-targeted calcium indicator)
  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
  • This compound (test compound)
  • Dantrolene (positive control)
  • Dimethyl sulfoxide (DMSO, cell culture grade)
  • Assay buffers

Equipment:

  • Tissue culture facility with CO₂ incubator
  • High-throughput fluorescence plate reader
  • 96-well or 384-well microplates
  • Automated liquid handling system
  • Inverted fluorescence microscope

Procedure:

  • Cell Line Preparation:

    • Generate stable HEK293 cell lines expressing R2163C mutant RyR1 and R-CEPIA1er using the Jump-In system.
    • Maintain cells in DMEM with 10% FBS and appropriate selection antibiotics.
    • For screening, seed cells in 96-well plates at 2×10⁴ cells/well and culture for 24 hours.
  • Compound Library Preparation:

    • Prepare OA test solutions in DMSO at 100× final concentration.
    • Include dantrolene as a positive control and DMSO as vehicle control.
    • Store compounds at -20°C protected from light.
  • Calcium Measurement Assay:

    • Replace culture medium with assay buffer.
    • Add test compounds to appropriate wells (final DMSO concentration ≤0.1%).
    • Incubate plates at 37°C for 30 minutes.
    • Measure fluorescence time-lapse using plate reader (excitation: 485 nm, emission: 535 nm).
    • Take readings every 2 minutes for 60 minutes total.
  • Data Analysis:

    • Calculate [Ca²⁺]ᴇʀ from fluorescence values using calibration curve.
    • Normalize data to vehicle control (0%) and positive control (100%).
    • Identify hits as compounds that increase [Ca²⁺]ᴇʀ by >3 standard deviations above vehicle control.
  • Counter-Screening:

    • Repeat assay with wild-type RyR1-expressing cells to exclude non-specific effects.
    • Confirm specific activity against mutant RyR1.
  • Secondary Validation:

    • Validate hit compounds using [³H]ryanodine binding assays.
    • Determine IC₅₀ values for confirmed inhibitors.

Technical Notes:

  • Maintain consistent cell passage numbers throughout screening to minimize variability.
  • Include Z-factor calculations to confirm assay quality for each plate.
  • OA is expected to increase [Ca²⁺]ᴇʀ without affecting [³H]ryanodine binding, distinguishing it from other inhibitors.
  • Optimize OA concentration range based on preliminary dose-response experiments.

Summary and Future Outlook

This compound nanoparticle aggregates represent a versatile analytical and therapeutic tool with applications spanning from sensitive protein detection to potential treatments for channelopathies. The unique self-assembly properties of OA in specific buffer conditions enable the formation of fluorescent nanostructures that respond quantitatively to protein concentrations, providing a sensitive method for albumin quantification. [2] Meanwhile, the recent identification of OA as a ryanodine receptor inhibitor through high-throughput screening opens new therapeutic possibilities for treating muscle and cardiac diseases caused by overactive calcium release. [3] [4]

The future development of OA-based applications will likely focus on several key areas. First, optimization of OA aggregate formulations could enhance their sensitivity and specificity for protein detection, potentially expanding their utility to other analytes beyond albumins. Second, the exploration of OA-metal complexes may yield compounds with improved biological activities and selectivity profiles. [1] Third, incorporation of OA into advanced nanoparticle delivery systems could overcome current limitations in bioavailability and tissue targeting, particularly for therapeutic applications. [6] [5] Finally, further mechanistic studies on OA's action on ryanodine receptors may reveal new insights into channel regulation and identify additional therapeutic targets.

The integration of OA aggregates into multifunctional nanoparticle systems represents a particularly promising direction, combining the analytical capabilities of OA aggregates with therapeutic functions in theranostic platforms. As research continues to elucidate the complex interactions between OA aggregates and biological systems, new applications will likely emerge in both diagnostic and therapeutic domains, solidifying OA's value beyond its original antimicrobial indications.

References

oxolinic acid susceptibility testing breakpoints

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status and Standardized Breakpoints

According to the U.S. Food and Drug Administration (FDA), no recognized Susceptibility Test Interpretive Criteria (STIC or breakpoints) exist for oxolinic acid at this time [1]. This means standardized clinical breakpoints from major bodies like CLSI or EUCAST for common human bacterial pathogens are not available.

The table below summarizes the regulatory and standards status:

Aspect Status for this compound
FDA Recognized Interpretive Criteria No [1]
CLSI Standard (Human Medicine) Not listed in recognized standards [1]
EUCAST Clinical Breakpoints Not listed in current breakpoint tables [2]
Primary Documented Use & Research Aquaculture (fish pathogens) [3] [4] [5]

Research and Alternative Approaches in Aquaculture

In aquaculture, research has focused on establishing epidemiological cut-off values (ECOFFs) to distinguish wild-type (susceptible) from non-wild-type (resistant) bacterial populations. The following table summarizes key experimental parameters from recent studies:

Bacterial Species Testing Method Disk Content Proposed ECOFF (Zone Diameter) Source / Context
Aeromonas salmonicida Disk diffusion [6] 2 µg (OXA2) ≥32 mm (Wild-Type) Normalised Resistance Interpretation (NRI) analysis
Vibrio ordalii Disk diffusion [4] 2 µg ≥31 mm (Wild-Type) Laboratory-specific ECOFF

The minimal inhibitory concentration (MIC) testing method and proposed ECOFFs for Aeromonas salmonicida and Aeromonas spp. are detailed below:

Bacterial Species Testing Method Medium / Conditions Proposed ECOFF (MIC) Source / Context
Aeromonas salmonicida Broth microdilution [3] Mueller-Hinton Agar, 22°C for 48h ≤0.125 µg/mL (Wild-Type) Distribution of data from 48 strains
Aeromonas spp. (556 strains) Broth microdilution [7] Commercially prepared MIC plates 0.062/0.125 µg/mL (for Enrofloxacin*) Tentative COWT for Aeromonas spp. in China

Note: This study established a value for enrofloxacin, a fluoroquinolone, highlighting the high proportion of non-wild-type *Aeromonas to this widely used aquaculture antimicrobial [7].

Experimental Protocol for Disk Diffusion Testing

For researchers requiring a detailed method, here is a protocol adapted from studies on fish pathogens, which aligns with principles of standardized antimicrobial susceptibility testing [3] [4] [6].

G Start Begin Experimental Protocol Prep Preparation of Media and Reagents Start->Prep Sub1 • Prepare Mueller-Hinton Agar (MHA) • Possibly supplement with salts for marine pathogens Prep->Sub1 Sub2 • Use validated 2 µg this compound disks • Prepare standardized bacterial inoculum Prep->Sub2 Inoculate Inoculation and Disk Application Sub1->Inoculate Sub2->Inoculate Sub3 • Adjust bacterial suspension to 0.5 McFarland standard • Swab entire agar surface uniformly • Apply disks and incubate at 22°C for 48h Inoculate->Sub3 Measure Measurement and Data Recording Sub3->Measure Sub4 • Measure zone diameter to nearest mm • Record all values meticulously Measure->Sub4 Analyze Data Analysis and Interpretation Sub4->Analyze Sub5 • Analyze zone size distribution • Apply NRI method or compare to lab-specific ECOFF Analyze->Sub5 End Report Findings Sub5->End

Materials and Reagents
  • Culture Media: Mueller-Hinton Agar (MHA) is standard. For marine pathogens like Vibrio ordalii, supplementation may be necessary [4].
  • Antimicrobial Disks: Use commercially prepared 2 µg this compound disks, which have been validated in research [3] [6].
  • Bacterial Strains: Include appropriate control strains to ensure test validity.
Procedure
  • Inoculum Preparation: Create a bacterial suspension from fresh colonies, adjusting to a 0.5 McFarland standard.
  • Inoculation: Evenly swab the entire surface of the MHA plate with the adjusted inoculum within 15 minutes of preparation.
  • Disk Application: Apply this compound disks to the inoculated agar surface and press gently to ensure contact.
  • Incubation: Incubate plates at 22°C for 48 hours, as these conditions are optimal for fish pathogens [3].
  • Measurement: Measure the diameter of the complete inhibition zone to the nearest millimeter.
Data Analysis and Interpretation
  • ECOFF Determination: For a defined set of bacterial isolates, analyze the distribution of zone diameters. Methods like Normalised Resistance Interpretation (NRI) can be applied to statistically determine the wild-type cut-off value [4] [7] [6].
  • Interpretation: Compare the zone diameter of a test isolate against the established ECOFF. An isolate with a zone diameter equal to or greater than the ECOFF (e.g., ≥32 mm for A. salmonicida) can be classified as wild-type (susceptible with no acquired resistance mechanisms).

Important Considerations for Researchers

  • Context is Critical: The breakpoints and ECOFFs mentioned here are specific to the bacterial species and testing conditions described. They are not directly applicable to human clinical isolates or different bacterial genera.
  • Quality Control: Always include quality control strains in your testing regimen to ensure the accuracy and precision of your results.
  • Method Standardization: Adhere strictly to a single, validated protocol, as variations in methodology can significantly impact zone sizes and MIC values [3] [6].

References

oxolinic acid resistance mechanisms DNA gyrase mutations

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanisms of Resistance

Primary Mechanism: Target Site Alteration

DNA gyrase, essential for bacterial DNA replication, is a primary target for oxolinic acid. The drug binds to the enzyme-DNA complex, stabilizing a reaction intermediate and leading to lethal double-stranded DNA breaks [1] [2] [3].

Mutations within the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene are the most common cause of resistance [4] [5]. These mutations reduce the binding affinity of this compound to the gyrase-DNA complex.

  • Critical Amino Acid Position: Research on Burkholderia glumae and Escherichia coli demonstrates that a substitution at position 83 in GyrA is particularly critical.
    • Changing Serine 83 to Arginine (Ser83Arg) confers moderate resistance.
    • Changing Serine 83 to Isoleucine (Ser83Ile) confers high-level resistance [5].
  • Experimental Evidence: Gene recombination studies confirm that introducing a mutant gyrA gene into a susceptible strain confers resistance, while replacing a mutant gene with a wild-type version restores susceptibility [5].
Secondary Mechanisms

While less common, bacteria can employ other strategies to resist this compound:

  • Reduced Intracellular Accumulation: Some mutants exhibit impaired uptake of the drug. In Bacillus subtilis, mutations (oxr-1, oxr-2) mapped outside gyrase genes led to resistance, likely by impairing the transport of this compound into the cell [6].
  • Efflux Pumps: Bacteria can overexpress efflux systems that pump this compound out of the cell before it reaches its target, often working in conjunction with target-site mutations [1].

The following diagram illustrates how these mechanisms work together to confer resistance.

G OA This compound Gyrase DNA Gyrase (GyrA/GyrB) + DNA OA->Gyrase Binds to MutGyrase Mutated DNA Gyrase (Altered QRDR) OA->MutGyrase 1. Poor Binding Efflux Efflux Pump (Exports Drug) OA->Efflux 2. Actively Removed Uptake Reduced Uptake (Drug cannot enter) OA->Uptake 3. Blocked Entry p1 OA->p1 LethalBreak Stabilized Cleavage Complex Lethal Double-Strand Break Gyrase->LethalBreak Death Bacterial Cell Death LethalBreak->Death NoEffect1 Resistant Cell MutGyrase->NoEffect1 No Lethal Break NoEffect2 Resistant Cell Efflux->NoEffect2 Low Drug Level NoEffect3 Resistant Cell Uptake->NoEffect3 Low Drug Level p1->MutGyrase p1->Efflux p1->Uptake p2

Experimental Protocol: Analyzing gyrA Mutations

To confirm if resistance in your bacterial isolate is due to a gyrA mutation, you can follow this experimental workflow based on published research [4] [5].

Determine Minimum Inhibitory Concentration (MIC)
  • Purpose: Quantify the level of this compound resistance.
  • Method: Use broth microdilution or agar dilution methods according to CLSI guidelines. The MIC is the lowest concentration that prevents visible growth.
Amplify the gyrA QRDR by PCR
  • Purpose: Isolate the specific gene region where resistance mutations are known to occur.
  • Primers (example for E. coli):
    • Forward: 5'-CTGAAGCCGGTACACCGT-3'
    • Reverse: 5'-GGATATACACCTTGCCGC-3'
  • PCR Product: A 577 bp fragment containing the QRDR [4].
Sequence the PCR Product
  • Purpose: Identify nucleotide changes compared to a wild-type reference strain.
  • Method: Purify the PCR product and perform Sanger sequencing using the same forward and reverse primers.
Analyze the Sequence
  • Purpose: Correlate DNA sequence changes with the resistant phenotype.
  • Action: Align the sequence from your isolate with the wild-type gyrA sequence. Look for missense mutations, particularly at known hot-spot codons like Serine 83.

Troubleshooting Guide for Researchers

Here are solutions to common challenges when investigating this compound resistance:

Problem Possible Cause Solution / Investigation
High MIC but no QRDR mutation found. Resistance from other mechanisms (e.g., efflux, impaired uptake) [6] or mutation in other target (e.g., gyrB, parC) [1] [4]. Check for mutations in gyrB and parC QRDRs; assess efflux pump activity using an inhibitor like PaβN [1] [6] [4].
Low-level resistance only. A first-step, moderate-resistance mutation (e.g., Ser83Arg in GyrA) [5]. Confirm specific amino acid change; sequential exposure may select for secondary mutations in gyrA or parC leading to higher resistance [5].
Different resistance levels in species. Species-specific common mutations (e.g., Ser83Ile vs. Ser83Arg) [5]. Consult literature for your specific bacterial species to know the most prevalent mutations and their typical resistance levels [5].

References

overcoming oxolinic acid resistance Gram-negative bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Oxolinic Acid & Resistance Mechanisms

Q1: What is this compound and what is its primary mechanism of action? this compound is a first-generation quinolone antibiotic used historically in aquaculture and for specific infections in humans [1] [2]. Like other quinolones, it is a bactericidal agent that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV [3] [1]. It corrupts these enzymes by stabilizing a transient enzyme-DNA complex, preventing the re-ligation of DNA strands after double-strand breaks. This blockage ultimately leads to lethal DNA breaks and cell death [3] [1].

Q2: What are the primary mechanisms by which Gram-negative bacteria develop resistance to this compound? Resistance to this compound and other quinolones in Gram-negative bacteria is multifactorial. The major mechanisms are summarized in the table below.

Table 1: Primary Resistance Mechanisms to this compound in Gram-Negative Bacteria

Mechanism Description Key Components / Examples
Target Site Mutations Chromosomal mutations in genes encoding the target enzymes, reducing drug binding affinity [3] [1]. gyrA, gyrB (DNA gyrase); parC, parE (Topoisomerase IV)
Efflux Pump Upregulation Overexpression of pumps that export the antibiotic from the cell before it can act [1] [4]. AcrAB-TolC (in E. coli, K. pneumoniae); MexAB-OprM (in P. aeruginosa)
Plasmid-Mediated Resistance Acquisition of mobile genetic elements that protect the target or modify the drug [5] [1]. qnr genes (protect DNA gyrase); aac(6')-Ib-cr (modifies drug)
Reduced Permeability Decreased uptake of the antibiotic due to changes in outer membrane porins [1]. OmpF, OmpC porin loss or modification

This relationship and the path to resistance can be visualized in the following workflow:

G Start This compound Exposure MOA Primary Mechanism of Action: Inhibits DNA gyrase & Topoisomerase IV Start->MOA ResMech Emergence of Resistance Mechanisms MOA->ResMech Mutations Target Site Mutations (gyrA, parC) ResMech->Mutations Efflux Efflux Pump Upregulation (AcrAB-TolC, MexAB-OprM) ResMech->Efflux Qnr Qnr Protein Production (plasmid-mediated) ResMech->Qnr Porin Reduced Porin Permeability ResMech->Porin

Troubleshooting Resistance: A Guide for Researchers

Q3: How can we detect and confirm this compound resistance in clinical or environmental isolates? A combination of phenotypic and genotypic methods is required for a comprehensive picture.

Table 2: Methods for Detecting and Confirming this compound Resistance

Method Type Specific Test Information Gained
Phenotypic Disk Diffusion / MIC Determination [6] Confirms the resistant phenotype.
Phenotypic Efflux Pump Inhibition Assays [4] Uses EPIs (e.g., PAβN, NMP) to check if resistance is efflux-mediated.
Genotypic Whole Genome Sequencing (WGS) [5] Identifies mutations in gyrA/B, parC/E and detects qnr genes.
Genotypic PCR and Sequencing of QRDR Amplifies and sequences the Quinolone Resistance-Determining Region (QRDR) of target genes.

Experimental Protocol: Efflux Pump Inhibition Assay This assay helps determine if an isolate's resistance is due to active efflux.

  • Materials: Cation-adjusted Mueller-Hinton broth, this compound, an efflux pump inhibitor (EPI) like Phe-Arg-β-naphthylamide (PAβN), and the bacterial isolate.
  • Broth Microdilution:
    • Prepare a dilution series of this compound in a microtiter plate.
    • In one set, add the antibiotic alone.
    • In a second set, add the antibiotic with a sub-inhibitory concentration of PAβN (e.g., 20-50 µg/mL).
  • Inoculation and Incubation: Inoculate all wells with a standardized bacterial suspension (~5 × 10^5 CFU/mL). Incubate at 35°C for 16-20 hours.
  • Interpretation: A ≥4-fold decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the EPI is considered a positive result, indicating the involvement of efflux pumps in the resistance mechanism [4].

The logical flow for diagnosing and investigating resistance is outlined below:

G Start Isolate with Suspected This compound Resistance PhenoTest Phenotypic Confirmation (Disk Diffusion / MIC) Start->PhenoTest IsResistant Resistance Confirmed? PhenoTest->IsResistant Genotype Genotypic Investigation (WGS or QRDR Sequencing) IsResistant->Genotype Yes Report Comprehensive Resistance Profile IsResistant->Report No EffluxAssay Efflux Pump Inhibition Assay (with PAβN) Genotype->EffluxAssay If no target mutations are found EffluxAssay->Report

Emerging Strategies to Overcome Resistance

Q4: What are the current research strategies to combat resistance against quinolones like this compound? Research is focused on several key areas to bypass existing resistance mechanisms:

  • Developing New Antimicrobial Agents: Research into novel chemical classes with activity against resistant strains is ongoing. This includes naturally derived agents like Odilorhabdins (ODLs) and peptidic benzimidazoles that may have novel targets [7].
  • Using Efflux Pump Inhibitors (EPIs) as Adjuvants: Co-administering EPIs with existing antibiotics is a promising strategy. Studies have shown that EPIs can reduce or even abolish biofilm formation and restore antibiotic susceptibility [4]. This approach could potentially rejuvenate the efficacy of this compound against resistant strains.
  • Combination Therapy: Using this compound in combination with other antibiotic classes can be effective. For instance, a study on cUTIs found that fosfomycin maintained high susceptibility (100% for E. coli, 89% for K. pneumoniae) and could be an excellent empiric choice, potentially in combination regimens [5].
  • Addressing Plasmid-Mediated Resistance: Enhanced surveillance using Whole Genome Sequencing (WGS) helps track the spread of mobile resistance genes like qnr and aac(6')-Ib-cr in populations, informing infection control and stewardship efforts [5] [8].

Q5: In the context of high resistance, what are alternative treatment options? Due to widespread resistance, this compound is rarely a first-line therapeutic choice. Treatment should be guided by local antibiograms and, if available, rapid diagnostic tests. For complicated UTIs caused by resistant Gram-negative pathogens, alternatives with good reported susceptibility include [5]:

  • Fosfomycin
  • Nitrofurantoin (especially for E. coli cystitis)
  • Aminoglycosides
  • Piperacillin-tazobactam
  • Carbapenems (for more severe infections)

References

optimizing oxolinic acid solubility solvent mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Oxolinic Acid Solubility Profile

The table below summarizes key physicochemical properties of this compound relevant to solubility optimization [1].

Property Value Conditions / Notes
Water Solubility 3.2 mg/L At 20°C and pH 7 [1]
Log P (Octanol-water) 1.67 Indicates low lipophilicity [1]
pKa 6.3 At 25°C [1]
Solubility in Methanol ~10,000 mg/L At 20°C [1]
Multiple Solubility Maxima Observed in ethanol-water and ethanol-ethyl acetate mixtures [2] -

Advanced Solubility Phenomena & Protocols

A key strategy for enhancing solubility involves using mixed solvent systems. A seminal study documented that this compound exhibits multiple solubility maxima in specific binary mixtures [2].

  • Experimental Finding: The solubility of this compound was measured at 25°C. A plot of mole fraction solubility versus the solubility parameter (δ) of the solvent mixture showed two distinct peaks [2]:
    • Peak 1: δ = 30.78 MPa¹/² (in 80% v/v ethanol in water)
    • Peak 2: δ = 20.90 MPa¹/² (in 30% v/v ethanol in ethyl acetate)
  • Theoretical Model: The study proposed a new extension of the Hildebrand solubility approach to accurately describe this "chameleonic effect" with two solubility peaks [2].
  • Solid Phase Characterization: Thermograms of the solid phase before and after equilibration showed no significant changes, indicating the solute remains stable in these solvent systems [2].
HPLC Analysis Protocol

For quantifying this compound in complex matrices like medicated fish feed, a robust HPLC method has been developed [3].

  • Apparatus: Standard HPLC system with isocratic pump, injection valve, and UV-Vis detector [3].
  • Extraction: Samples are homogenized and extracted using a mixture of methanol and phosphate buffer [3].
  • Clean-up: The extract is purified using Solid-Phase Extraction (SPE) with C18 cartridges [3].
  • Chromatography Conditions:
    • Column: C18 reversed-phase column [3].
    • Mobile Phase: Methanol and 0.1 M phosphate buffer (pH 3), typically in a ratio of 45:55 [3].
    • Flow Rate: 1.0 mL/min [3].
    • Detection: UV at 254 nm [3].
    • Retention: Under these conditions, this compound elutes at approximately 6.5 minutes [3].

Troubleshooting Common Solubility Issues

Here are some common challenges and solutions based on experimental data:

  • Problem: Low solubility in aqueous preparations.

  • Solution: Utilize the identified solubility maxima. For an aqueous-organic system, test 80% v/v ethanol in water. For a purely organic system, test 30% v/v ethanol in ethyl acetate [2].

  • Problem: Precipitation of this compound during processing or storage.

  • Solution: Check the pH of the solution. Since this compound is ionizable (pKa 6.3), adjusting the pH away from its pKa can significantly enhance solubility. Also, ensure the solvent composition is maintained near the optimal solubility parameter windows identified (δ ~20.90 or ~30.78 MPa¹/²) [2] [1].

  • Problem: Solubility in biological assays or metal-containing environments is unpredictable.

  • Insight: Be aware that this compound can form complexes with metal ions (e.g., Fe³⁺, Zn²⁺, Ca²⁺, Mg²⁺, and rare-earth metals), which can alter its solubility and biological activity. These complexes are often soluble in DMSO but insoluble in water, methanol, or ethanol [4] [5]. If working with metal-containing buffers, consider the potential for complex formation.

Experimental Workflow for Solubility Optimization

The following diagram outlines a systematic approach to optimizing a solvent mixture for this compound, based on the principles found in the search results.

Start Start: Define Solubility Goal S1 Select Base Solvent Systems Start->S1 S2 Prepare Binary Mixtures S1->S2 S3 Measure Equilibrium Solubility S2->S3 S4 Plot vs. Solubility Parameter (δ) S3->S4 S5 Identify Solubility Maxima S4->S5 S6 Validate & Characterize S5->S6

References

FAQ 1: What are the primary mechanisms of oxolinic acid resistance I might encounter?

Author: Smolecule Technical Support Team. Date: February 2026

Oxolinic acid, a quinolone antibiotic, inhibits bacterial DNA gyrase (subunit A), a type II topoisomerase essential for DNA supercoiling [1] [2]. The main resistance mechanisms are:

Mechanism Description Key Evidence
Target Site Mutation Mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene. This alters the drug target (DNA gyrase), reducing drug binding. In Erwinia amylovora, substitutions at codons 81 (G81C) and 83 (S83R) in GyrA are linked to resistance [3].
Reduced Drug Uptake Impaired permeability of the bacterial cell envelope, preventing the drug from reaching its intracellular target. In Bacillus subtilis, some resistant mutants (oxr) showed no altered gyrase; resistance was attributed to impaired uptake [4].
Efflux Pump Activity Overexpression of efflux pumps that actively export the antibiotic out of the cell. In bacteria from Chilean salmon farms, efflux pumps were a major mechanism for reduced susceptibility to quinolones [5].
Plasmid-Mediated Resistance Acquisition of mobile genes (e.g., qnr variants, aac(6')-Ib-cr) that protect the target or enzymatically modify the drug. The aac(6')-Ib-cr gene confers resistance by acetylating specific fluoroquinolones [6].

FAQ 2: How can I detect and monitor for this compound resistance?

A robust monitoring protocol is crucial for tracking resistance development. The following workflow and methods are recommended.

G start Sample Collection iso Bacterial Isolation and Identification start->iso ast Antimicrobial Susceptibility Testing (AST) iso->ast mic MIC Determination ast->mic epi Efflux Pump Inhibition Assay ast->epi pcr Molecular Analysis (QRDR Sequencing, PCR for PMQR) ast->pcr end Interpretation and Reporting mic->end epi->end pcr->end

Experimental Protocols:

  • Antimicrobial Susceptibility Testing (AST)

    • Method: Broth microdilution or agar dilution, following standards like those from CLSI.
    • Key Point: Determine the Minimum Inhibitory Concentration (MIC). Using ciprofloxacin or norfloxacin for screening is more effective for detecting some plasmid-mediated mechanisms (e.g., qnr, aac(6')-Ib-cr) than nalidixic acid [6].
    • Data Interpretation: Establish a local epidemiological cut-off value (COwt). Isolates with an this compound MIC >1 μg/mL can be classified as "non-wild type" (resistant) [7].
  • Efflux Pump Inhibition Assay

    • Method: Perform MIC testing in parallel with and without an efflux pump inhibitor (EPI) like Phe-Arg-β-naphthylamide (PABN).
    • Data Interpretation: A ≥4-fold decrease in the MIC of this compound in the presence of the EPI indicates a significant role of efflux pumps in the resistance phenotype [5].
  • Molecular Analysis of Resistance Mechanisms

    • QRDR Sequencing: Amplify and sequence the gyrA and gyrB genes. Primers for gyrA in E. amylovora have been used: F: 5′-CACCGGTCA ATATCGAAGAAGAGT-3′, R: 5′-TACCCACGGCGAT... [3].
    • PCR for Plasmid-Mediated Genes: Use multiplex PCR to screen for qnrA, B, S and aac(6')-Ib-cr genes [6].

FAQ 3: What strategies can be used to mitigate and manage resistance?

Managing resistance requires a multi-faceted approach that leverages scientific findings and practical stewardship.

Strategy Technical Rationale Implementation Example
Antibiotic Stewardship & Rotation Reduces continuous selective pressure that enriches for resistant mutants. In Israeli pear orchards, OA was introduced after streptomycin resistance emerged. Rotating OA with non-quinolone antibiotics (e.g., oxytetracycline) or non-chemical controls can delay resistance [3] [8].
Leverage Fitness Costs Many target gene mutations (e.g., in gyrA) impair bacterial growth or virulence in the absence of the drug. OA-resistant E. amylovora mutants showed lower in vitro growth and reduced virulence in apple fruits [3]. Withdrawing OA use can help susceptible, more fit strains outcompete resistant ones.
Sentinel Monitoring Early detection allows for proactive management before resistance becomes widespread. Use mollusks, seawater, or sediment as environmental sentinels to monitor for non-wild-type E. coli resistant to OA, providing early warning [7].

Key Experimental Data for Reference

For your experimental planning and data comparison, here are key quantitative findings from recent studies.

Table 1: Documented Mutations in GyrA Conferring this compound Resistance

Bacterial Species Amino Acid Substitution Associated Fitness Cost Source/Year
Erwinia amylovora Ser83 → Arginine (S83R) Reduced growth in nutrient media; lower virulence [3] (2022)
Erwinia amylovora Gly81 → Cysteine (G81C) Reduced growth in nutrient media; lower virulence [3] (2022)

Table 2: Epidemiological Cut-off Values (COwt) for E. coli This data can help define non-wild-type (resistant) populations in environmental monitoring.

Antimicrobial COwt (μg/mL) Indicator Bacteria Context Source/Year
This compound 1 E. coli Marine environment, Chile [7] (2025)
Flumequine 2 E. coli Marine environment, Chile [7] (2025)

References

What Are the Key GyrA Mutations Conferring Oxolinic Acid Resistance?

Author: Smolecule Technical Support Team. Date: February 2026

Mutations within the Quinolone Resistance-Determining Region (QRDR) of the GyrA subunit are a primary mechanism for oxolinic acid resistance. The specific amino acid at position 83 is critical [1] [2].

The table below summarizes the impact of different amino acid substitutions at codons 81 and 83 of GyrA on this compound resistance and bacterial fitness in Burkholderia glumae.

Amino Acid Substitution MIC Impact & Resistance Level Reported In Fitness on Host Plants
Ser83 → Arg83 Moderate resistance (MIC: 50 μg/ml) [1] Field isolates [1] Retained (causes disease) [2]
Ser83 → Ile83 High resistance (MIC: ≥100 μg/ml) [1] Field isolates [1] Retained (causes disease) [2]
Gly81 → Cys81 Confers resistance [2] In vitro mutants [2] Significantly reduced [2]
Gly81 → Asp81 Confers resistance [2] In vitro mutants [2] Significantly reduced [2]
Asp82 → Gly82 Confers resistance [2] In vitro mutants [2] Significantly reduced (also delays in vitro growth) [2]

How Do These Mutations Cause Resistance?

This compound, a quinolone antibiotic, targets DNA gyrase, a tetrameric enzyme (GyrA₂GyrB₂) essential for bacterial DNA supercoiling [1]. The drug inhibits the activity of this enzyme, preventing bacterial proliferation [1].

The QRDR is a specific region within the GyrA subunit where quinolone drugs bind. Amino acid substitutions in this region, particularly at the highly conserved position 83, alter the enzyme's structure. This reduces the binding affinity of this compound to its target, allowing the bacteria to survive despite the presence of the antibiotic [1] [2].

How to Investigate this compound Resistance in Your Lab

Here is a general workflow for identifying and confirming GyrA-mediated this compound resistance.

Start Start: Suspected Resistance MIC_Test Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Test PCR Amplify gyrA QRDR by PCR MIC_Test->PCR Sequence Sequence PCR Product PCR->Sequence Analyze Analyze Sequence for Mutations (e.g., Codon 83) Sequence->Analyze Confirm Confirm Causality via Genetic Recombination Analyze->Confirm

Experimental Protocol 1: Determine Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Preparation: Prepare a two-fold serial dilution of this compound in an appropriate agar or broth medium (e.g., Peptone-Yeast medium for B. glumae) [1] [2].
  • Inoculation: Spot approximately (1.0 \times 10^2) freshly grown bacterial cells onto each concentration plate or into each broth well [2].
  • Incubation: Incubate at the optimal temperature for the bacterium (e.g., 30°C for B. glumae) for 1-2 days [1] [2].
  • Interpretation: The MIC is defined as the lowest antibiotic concentration that completely inhibits bacterial growth [2].
Experimental Protocol 2: Sequence the gyrA QRDR
  • DNA Extraction: Isolate genomic DNA from your bacterial strain.
  • PCR Amplification: Design primers to amplify the region of the gyrA gene encoding the QRDR. A standard PCR protocol is used [2].
  • Sequencing: Purify the PCR product and perform DNA sequencing using an automated sequencer [2].
  • Analysis: Compare the obtained sequence with that of a known susceptible (wild-type) strain. Pay close attention to codons corresponding to positions 81 and 83 in B. glumae [1] [2].
Experimental Protocol 3: Confirm Causality by Genetic Recombination

To definitively prove that a specific GyrA mutation is responsible for resistance, you can introduce the mutant allele into a susceptible strain and vice-versa.

  • Cloning: Clone the entire gyrA gene from a resistant isolate into a suicide vector [1].
  • Allelic Exchange: Introduce the vector into a wild-type, OA-susceptible strain via electroporation. Select for recombinants where the mutant gyrA has replaced the native gene via homologous recombination (e.g., using a sacB counter-selection system) [1] [2].
  • Phenotypic Testing: Determine the MIC of the recombinant strain. If the previously susceptible strain becomes resistant, the mutation is confirmed to be causal [1].

FAQs for Your Technical Support Center

Q: Why are Ser83Arg and Ser83Ile the most common mutations found in field isolates, while other mutations are possible? A: While in vitro experiments can select for various QRDR mutations (e.g., at Gly81 or Asp87), many of these confer a fitness cost, impairing the bacterium's ability to grow and cause disease in a host plant [2]. The Ser83Arg and Ser83Ile substitutions appear to confer strong resistance without this significant fitness cost, allowing them to survive and thrive in real-world conditions [1] [2].

Q: Are there other mechanisms of resistance besides GyrA mutations? A: Yes. While GyrA is the primary target, bacteria can also employ:

  • Efflux Pumps: Overexpression of efflux systems can pump the antibiotic out of the cell [1] [3].
  • Membrane Impermeability: Changes in the outer membrane can reduce drug uptake [1] [3].
  • Mutations in Other Targets: In some bacteria, mutations in a second topoisomerase, topoisomerase IV (encoded by parC and parE), can contribute to higher-level resistance [1].

References

What the Research Says about Oxolinic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Oxolinic acid (OA) is a first-generation quinolone antibiotic. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV enzymes, which leads to fragmentation of bacterial DNA [1]. It is used in both research and aquaculture settings [1].

However, the search results do not provide a direct, detailed protocol for its storage conditions. One study mentions that it was administered to fish in experiments without specifying how the stock compound was stored [1]. Another study investigates its photodegradation in water under solar irradiation, confirming that light is a key factor that breaks it down [2].

Recommended Handling and Storage Practices

Based on the known properties of this compound and general practices for handling lab chemicals, you can establish these guidelines. You should validate these conditions with your specific supplier's documentation.

Aspect Recommended Practice
General Stability Stable under recommended handling conditions. [2]
Light Sensitivity Photosensitive. Decomposes under direct light, especially solar irradiation. [2]
Recommended Storage Store in a cool, dark place. Prioritize use of amber glass vials or containers to protect from light.
Handling Allow the reagent to reach room temperature before opening the container to prevent moisture condensation.

The following diagram summarizes the key factors affecting this compound stability and the resulting recommendations, based on the available information.

This compound Stability This compound Stability Key Finding Key Finding This compound Stability->Key Finding Primary Concern Primary Concern This compound Stability->Primary Concern Photodegradation under solar light Photodegradation under solar light Key Finding->Photodegradation under solar light Light Exposure Light Exposure Primary Concern->Light Exposure Recommended Practice 1 Store in amber glass or opaque containers Light Exposure->Recommended Practice 1 Recommended Practice 2 Keep in a cool, dark place Light Exposure->Recommended Practice 2

Troubleshooting and Proactive Measures

For a technical support context, here are key points to address:

  • If a precipitate is observed in a solution: Filter the solution through a 0.22 μm syringe filter before use in sterile experiments.
  • If experimental results show inconsistent antibacterial activity: Consider light exposure as a factor. Review the storage history of the stock solution and prepare fresh solutions protected from light.
  • Proactive measures:
    • Always note the opening date on the container and monitor long-term stability in your specific solvent (e.g., DMSO).
    • For long-term stock solutions, consider storing aliquots at -20 °C or below to minimize degradation.
    • Consult the Certificate of Analysis (CoA) from your supplier, as it is the most reliable source for specific storage temperature and shelf-life data.

How to Obtain Definitive Storage Specifications

For definitive, lot-specific storage protocols, you should:

  • Consult the supplier's Certificate of Analysis (CoA) for your specific batch of this compound.
  • Refer to the Safety Data Sheet (SDS), which often contains a section dedicated to safe storage conditions.
  • Perform your own stability tests by comparing the HPLC profile and biological activity of a newly purchased batch with an older stock sample.

References

oxolinic acid variability plasma concentrations fish

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Oxolinic Acid

The table below summarizes key pharmacokinetic parameters from various fish species, which are crucial for anticipating concentration variability.

Species Dose (mg/kg) Matrix Cmax Tmax (h) Elimination Half-life (t₁/ᵦ, h) Key Findings on Variability
Lumpfish [1] 25 Plasma 2.12 μg/mL 10.3 21 Moderate absorption; tissue-specific Cmax & Tmax (e.g., head kidney Cmax: 4.68 μg/g)
Silver Pompano [2] 12 Plasma 99.77 μg/kg 6 - Rapid absorption & distribution; extensive tissue uptake (tissue/plasma ratios: 4.6 to 17.12)
Rainbow Trout (Farmed) [3] 50 (over 6 days) Plasma 0.156 ± 0.152 mg/L (mean) - - High variability (97% CV) in farmed vs. lab fish; 85% of moribund fish had levels below LOQ

Troubleshooting Guide: FAQs on Plasma Concentration Variability

Here are answers to common experimental challenges based on the research.

Q1: Why do I observe such high variability in plasma OA concentrations between individual fish in my trial?

Several factors identified in studies can contribute to this:

  • Feeding Status and Health: A farm-based study on rainbow trout found a dramatic difference between healthy and moribund fish. Among moribund fish, 85% had OA levels below the limit of quantification (0.005 mg/L), likely because they had ceased feeding. In contrast, 95% of healthy fish from the same cage had detectable levels (>0.015 mg/L) [3]. Always monitor and record the feeding behavior and health status of each fish.
  • Species-Specific Pharmacokinetics: As shown in the table above, parameters like Cmax and Tmax differ significantly between species (e.g., Silver Pompano vs. Lumpfish). Do not extrapolate doses or sampling times between species without pharmacokinetic data [2] [1].
  • Pathogen Susceptibility (MIC): The effectiveness of a dose depends on the minimum inhibitory concentration (MIC) for the target pathogen. For Aeromonas salmonicida in lumpfish, MICs for OA showed a bimodal distribution, ranging from 0.06 to 15 μg/mL [1]. A dose effective for one bacterial strain may be sub-therapeutic for another.
Q2: What is the recommended withdrawal period for OA in edible tissues to ensure food safety?
  • A study in Silver Pompano recommended a withdrawal period of 31.2 hours (or 37.7°C-days) after a 7-day in-feed administration of the therapeutic dose. The drug was found to drop below detectable limits in edible tissues within 24 hours, and the recommended period includes a 30% safety margin [2].
Q3: How can I improve the accuracy of my OA concentration measurements in plasma and tissues?
  • Analytical Method Selection: Using a highly sensitive and specific method is key. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern standard, as used in recent pharmacokinetic studies for its precision [2] [1].
  • Alternative Method: A well-developed microbiological assay using Vibrio anguillarum can also be used, with a reported sensitivity of 0.125 μg/mL for OA in Atlantic salmon plasma [4].

The following diagnostic workflow can help you systematically identify the cause of variability in your experiments:

Start High Variability in Plasma OA Concentrations Step1 Check Fish Health & Feeding Status Start->Step1 Step2 Verify Species-Specific Pharmacokinetics Start->Step2 Step3 Confirm Analytical Method Accuracy Start->Step3 Step4 Review Dosing Protocol & Feed Preparation Start->Step4 CauseA Probable Cause: Non-feeding/Moribund Fish Step1->CauseA CauseB Probable Cause: Incorrect Sampling Time Step2->CauseB CauseC Probable Cause: Method Sensitivity/Precision Step3->CauseC CauseD Probable Cause: Dose Inhomogeneity Step4->CauseD GuideA Guidance: Separate and record health status; ensure active feeding. CauseA->GuideA GuideB Guidance: Align Tmax (e.g., 6-12h) with species-specific PK data. CauseB->GuideB GuideC Guidance: Use LC-MS/MS for specific quantification. CauseC->GuideC GuideD Guidance: Ensure uniform drug coating in medicated feed. CauseD->GuideD

Key Experimental Protocols

For your reference, here are summaries of the core methodologies used in the cited studies.

  • Protocol: Pharmacokinetic Study in Lumpfish [1]
    • Administration: Single oral dose of 25 mg/kg OA via medicated feed.
    • Sampling: Plasma, muscle, liver, and head-kidney samples were collected from 6 fish at each time point (3, 6, 12, 24, 48, 96, 144, 192, and 240 h post-administration).
    • Analysis: Drug concentrations were quantified using LC-MS/MS. An internal standard (FLU-13C3) was used, and analytes were extracted with 0.5% formic acid in acetonitrile.
  • Protocol: Microbiological Assay for OA [4]
    • Principle: A disk diffusion assay based on the AOAC method.
    • Test Organism: A lawn of Vibrio anguillarum ATCC 19264.
    • Sensitivity: The modified assay achieved a sensitivity of 0.125 μg/mL for this compound in Atlantic salmon plasma.

References

Technical Support Guide: Oxolinic Acid Resistance Fitness Costs in Bacterial Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Oxolinic Acid and Resistance Significance

This compound (OA) is a first-generation quinolone antibiotic that has been used clinically for urinary tract infections and in agricultural settings for controlling bacterial diseases in plants and aquatic species. OA belongs to the broader class of quinolone antibiotics that primarily target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for maintaining DNA topology. These enzymes regulate DNA supercoiling, which is critical for fundamental cellular processes including DNA replication, transcription, and repair. By inhibiting these enzymes, OA effectively halts bacterial proliferation and leads to cell death.

The fitness costs associated with antibiotic resistance represent a crucial area of investigation for both clinical management and drug development. When bacteria develop resistance to antibiotics like this compound, they often incur biological trade-offs that may reduce their overall fitness compared to susceptible strains in the absence of the antibiotic. Understanding these fitness costs provides valuable insights for designing effective antibiotic treatment strategies, predicting the spread of resistant strains, and developing new therapeutic approaches that exploit these vulnerabilities. This technical support guide provides comprehensive methodologies and troubleshooting advice for researchers investigating the fitness costs of this compound resistance in bacterial pathogens.

Table: Overview of this compound Properties and Applications

Property Description
Chemical Class First-generation quinolone antibiotic
Molecular Weight 261.23 g/mol
Primary Targets DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE)
Mechanism of Action Inhibition of DNA replication by stabilizing enzyme-DNA cleavage complexes
Clinical Applications Treatment of urinary tract infections (historical)
Agricultural Uses Control of fire blight in orchards; treatment of aquatic infections in aquaculture

Understanding this compound Resistance Mechanisms

Primary Genetic Determinants of Resistance
  • Target site mutations: The most common mechanism of this compound resistance involves point mutations in the quinolone resistance-determining regions (QRDRs) of target genes. Research has demonstrated that specific mutations in gyrA at codons 81 and 83 result in amino acid substitutions (glycine to cysteine and serine to arginine, respectively) that confer resistance to OA by reducing the antibiotic's binding affinity to its target. These mutations prevent OA from effectively stabilizing the cleaved DNA-enzyme complex, thereby allowing DNA replication to proceed despite the presence of the antibiotic. Additional mutations in gyrB, parC, and parE may contribute to higher-level resistance or complement gyrA mutations, though gyrA mutations appear to be the primary drivers of OA resistance in most bacterial species.

  • Efflux pump activation: Some bacterial pathogens develop resistance through the upregulation of efflux systems that actively export this compound out of the cell before it can reach its target sites. These multidrug efflux pumps, such as AcrAB-TolC in Enterobacteriaceae, can recognize a broad range of antibiotic classes and contribute to multidrug resistance phenotypes. The activation of these systems often occurs through mutations in regulatory genes that control efflux pump expression, leading to constitutive overexpression and reduced intracellular antibiotic accumulation.

  • Emergence and selection: this compound resistance can emerge rapidly under selective pressure. A study monitoring Erwinia amylovora populations in Korean apple orchards found that while no resistant strains were detected in field isolates (0 out of 516 isolates), spontaneous mutants could be selected in laboratory settings through progressive exposure to increasing OA concentrations. This demonstrates that while resistance may carry fitness costs that limit its persistence in natural environments, the genetic potential for resistance exists and can be selected under appropriate conditions [1].

Experimental Assessment of Resistance
  • Determination of MIC values: The minimum inhibitory concentration (MIC) provides a fundamental measurement of bacterial susceptibility to this compound. Standard protocols involve broth microdilution methods according to CLSI guidelines, with OA concentrations typically ranging from 0.06 to 128 μg/mL. Resistant strains typically exhibit MIC values that are 4- to 16-fold higher than those of wild-type isolates. For example, in the case of E. amylovora, spontaneous OA-resistant mutants were selected on media containing OA at concentrations >19.14 μM (5 μg/mL), compared to susceptible wild-type strains that cannot grow at this concentration [1].

  • Screening methods: Efficient screening for OA resistance can be performed using agar plate assays containing a critical concentration of this compound (typically 5 μg/mL for Enterobacteriaceae). Isolates capable of growth on these selective media after incubation at appropriate temperatures (e.g., 27°C for plant pathogens or 37°C for human pathogens) are considered resistant. This method allows for high-throughput screening of multiple isolates and has been successfully used to survey resistance prevalence in natural populations [1].

Fitness Costs Associated with this compound Resistance

Virulence and Pathogenesis Trade-offs

Research has consistently demonstrated that this compound resistance often imposes significant fitness costs on bacterial pathogens, which may limit the dissemination of resistant strains in the absence of antibiotic selection pressure. A comprehensive study on E. amylovora revealed that OA-resistant mutants exhibited reduced virulence in infection models compared to their wild-type counterparts. When inoculated into immature apple fruits, OA-resistant mutants caused significantly smaller lesions and displayed slower disease progression, indicating impaired pathogenic capability. This attenuation suggests that the genetic changes conferring resistance may interfere with the expression or function of virulence factors necessary for successful host colonization and tissue damage [1].

The relationship between resistance and virulence reduction appears to be mediated by the specific resistance mechanism involved. Mutations in gyrA that confer OA resistance may simultaneously affect the regulation of virulence genes or the efficiency of secretion systems required for pathogenicity. Additionally, the metabolic burden of maintaining resistance mechanisms, such as expressing efflux pumps at high levels, may divert cellular resources away from virulence factor production. These trade-offs create a biological cost that potentially limits the persistence of resistant strains in natural environments when antibiotic selection pressure is removed, offering a possible explanation for the relatively low frequency of OA-resistant E. amylovora isolates observed in field surveys [1].

Growth Kinetics and Competitive Fitness
  • In vitro growth assessment: Systematic evaluation of OA-resistant mutants typically reveals impaired growth characteristics under optimal laboratory conditions. When grown in nutrient-rich media such as tryptic soy broth, OA-resistant strains often exhibit prolonged lag phases and reduced maximum growth rates compared to wild-type strains. These growth deficiencies suggest that the mutations conferring resistance may interfere with normal DNA replication efficiency or overall metabolic activity. The measurement of growth kinetics should be performed using standardized methods such as optical density monitoring at 600 nm or direct viable cell counts over a 24-48 hour period to capture differences throughout all growth phases [1].

  • Competition assays: To quantitatively assess the fitness costs of resistance, direct competition experiments between resistant mutants and their isogenic wild-type counterparts can be performed. These assays typically involve co-culturing the strains in antibiotic-free media and monitoring the population dynamics over multiple generations. The relative fitness is calculated using the formula: W = [Mf/Mi] / [Wf/Wi], where Mi and Wi are the initial proportions of mutant and wild-type strains, and Mf and Wf are their final proportions after a defined period of growth. Resistant mutants typically exhibit fitness values below 1.0, indicating a competitive disadvantage in the absence of antibiotic selection [1].

  • Stability of resistance: The persistence of resistance traits in bacterial populations is influenced by their associated fitness costs. Resistant strains with high fitness costs may rapidly revert to susceptibility when maintained in antibiotic-free environments due to the emergence of compensatory mutations or the outgrowth of susceptible revertants. To evaluate resistance stability, serial passage of resistant strains in drug-free media should be performed over 50-100 generations, with periodic assessment of MIC values to detect any changes in susceptibility. Understanding resistance stability helps predict the dynamics of resistant populations in natural settings and informs strategies for antibiotic cycling or withdrawal [1].

fitness_cost_pathway OA This compound Exposure Mutation Resistance Mutation (gyrA 81/83) OA->Mutation Selective Pressure Growth Impaired Growth Kinetics Mutation->Growth Fitness Cost Virulence Reduced Virulence in Host Mutation->Virulence Pathogenicity Impact Competition Competitive Disadvantage Growth->Competition Population Dynamics Reversion Potential Reversion to Susceptibility Competition->Reversion Without Antibiotic

Experimental Protocols and Methodologies

Resistance Induction and Mutant Selection

The progressive antibiotic exposure method provides a reliable approach for generating isogenic OA-resistant mutants in the laboratory. This technique involves sequential passaging of bacterial strains on media containing incrementally increasing concentrations of this compound, mimicking the gradual selection pressure that may occur in clinical or agricultural settings. The step-by-step methodology is as follows:

  • Initial exposure: Begin with a log-phase culture of the wild-type strain grown in appropriate broth medium. Spread approximately 10^8-10^9 CFUs onto agar plates containing OA at a concentration equal to 0.5× the MIC of the wild-type strain.

  • Sequential selection: Incubate plates at the optimal growth temperature for 48-72 hours. Select individual colonies that emerge and use these to inoculate fresh media containing OA at 2× the previous concentration. Repeat this process, doubling the OA concentration with each passage until reaching the desired resistance level (typically 4-8× the original MIC).

  • Stabilization and purification: Once the target resistance level is achieved, passage the resistant isolates several times on antibiotic-free media to allow for stabilization of any compensatory mutations, then single-colony purify and preserve at -80°C in appropriate cryopreservation medium.

This method was successfully employed to generate OA-resistant E. amylovora mutants (designated OX15, OX20, OX40, and OX52) capable of growing at concentrations greater than 19.14 μM (5 μg/mL) of OA, compared to the susceptible wild-type parent strain [1].

Molecular Characterization of Resistance Mutations
  • Gene amplification and sequencing: To identify specific mutations associated with OA resistance, polymerase chain reaction (PCR) amplification of the quinolone resistance-determining regions of target genes should be performed. Primers should be designed to amplify conserved regions of gyrA, gyrB, parC, and parE based on the specific bacterial species being studied. For E. amylovora, the following primer sets have been successfully used: EagyrA (F: 5′-CACCGGTCAATATCGAAGAAGAGT-3′, R: 5′-TACCCACGGCGATCCCAGAAGAAC-3′) and EagyrB (F: 5′-TCGGCGGTTGAGCAGCAGATG-3′, R: 5′-GCAGCGTGGCACCGTCAAGAG-3′) [1].

  • Sequencing and analysis: Purified PCR products should be sequenced using Sanger sequencing or next-generation approaches. Sequence alignment with wild-type references will identify nucleotide changes, and translation to amino acid sequences will reveal substitutions. Particular attention should be paid to known hotspots for quinolone resistance, including codons 81 and 83 in gyrA, which have been directly associated with OA resistance in E. amylovora [1].

  • Confirmation of causality: To verify that identified mutations are responsible for the resistance phenotype, genetic complementation experiments should be performed. This involves introducing the wild-type version of the mutated gene into the resistant strain on a plasmid vector and demonstrating restoration of susceptibility. Alternatively, site-directed mutagenesis can be used to introduce the specific mutation into a susceptible strain to confer resistance.

Fitness Cost Assessment Methods

Table: Methodologies for Evaluating Fitness Costs of this compound Resistance

Assessment Type Methodology Key Parameters Interpretation
In Vitro Growth Kinetics Optical density monitoring in nutrient broth Lag phase duration, generation time, maximum cell density Impaired growth indicates metabolic burden of resistance
Virulence Assay Host infection model (e.g., immature apple fruits) Lesion size, bacterial load, disease progression Reduced virulence suggests compromised pathogenicity
Competition Experiments Co-culture of resistant and wild-type strains Relative proportions over generations Fitness cost quantified as competitive disadvantage
Metabolic Profiling Substrate utilization assays Growth on different carbon sources Impaired metabolic flexibility indicates physiological constraints

Troubleshooting Common Experimental Issues

FAQ 1: No viable resistant mutants obtained after progressive OA exposure

Solution: Several factors can affect the success of resistance selection:

  • Ensure adequate cell density (≥10^9 CFU) on selection plates to increase probability of rare resistance mutations
  • Verify OA stock solution integrity by testing against known susceptible and resistant control strains
  • Adjust concentration increments to smaller steps (1.5× rather than 2×) if rapid resistance development fails
  • Extend incubation time to 96 hours for slower-growing bacteria before concluding no growth occurred
  • Consider adding subinhibitory concentrations of OA to liquid culture for 2-3 generations before plating to pre-adapt cells
FAQ 2: Inconsistent fitness cost observations between replicates

Solution: Inconsistencies often stem from methodological variations:

  • Standardize inoculation procedures by using precisely adjusted cell suspensions (e.g., via optical density and verification plating)
  • Implement multiple control strains in each experiment to control for day-to-day experimental variation
  • Ensure consistent passage history for all tested strains, as fitness costs may diminish with compensatory evolution during storage
  • Use larger population sizes in competition assays (starting with ≥10^7 cells of each strain) to minimize drift effects
  • Maintain consistent environmental conditions throughout experiments, as fitness costs may be environment-dependent
FAQ 3: Resistant strains reverting to susceptibility during fitness measurements

Solution: Reversion indicates significant fitness costs and can be managed by:

  • Including OA in maintenance media at low concentrations (0.25-0.5× MIC) during strain preparation before fitness assays
  • Using freshly prepared stocks from single colonies with verified resistance before each experiment
  • Performing parallel experiments with and without low-level OA selection to quantify reversion rates
  • Considering alternative resistance mechanisms if reversion occurs too rapidly for meaningful experiments
FAQ 4: Discrepancy between in vitro and in vivo fitness costs

Solution: Differences between laboratory and host environment observations are common:

  • Verify that infection models use appropriate inoculation routes and doses for the pathogen-host system
  • Assess whether host environments may provide niches where resistance costs are mitigated
  • Evaluate potential compensatory mutations that might arise specifically during host adaptation
  • Consider that some resistance mechanisms may affect specific virulence factors differently than general growth

experimental_workflow cluster_fitness Fitness Assessment Methods Start Wild-Type Strain Characterization MIC MIC Determination (Broth microdilution) Start->MIC MutantSelect Resistance Induction (Progressive OA exposure) MIC->MutantSelect Seq Molecular Characterization (PCR & Sequencing) MutantSelect->Seq Fitness Fitness Cost Assessment Seq->Fitness Data Data Integration & Analysis Fitness->Data Growth Growth Kinetics (OD measurements) Fitness->Growth Compete Competition Assays (Co-culture) Fitness->Compete Virulence Virulence Testing (Host model) Fitness->Virulence Stability Resistance Stability (Serial passage) Fitness->Stability

Conclusion and Research Implications

The investigation of fitness costs associated with this compound resistance provides valuable insights for managing antibiotic resistance in both clinical and agricultural settings. The experimental approaches outlined in this technical guide enable systematic evaluation of how resistance mutations impact bacterial growth, virulence, and competitive ability. Key findings from current research indicate that OA resistance often imposes significant fitness costs, potentially limiting the persistence and spread of resistant strains in the absence of antibiotic selection pressure. However, the potential for compensatory evolution that reduces these costs without diminishing resistance underscores the need for continued vigilance in antibiotic stewardship and resistance monitoring.

Future research directions should focus on elucidating the precise molecular mechanisms linking specific gyrase mutations to impaired bacterial fitness, exploring whether these relationships hold across diverse bacterial pathogens and resistance mutations. Additionally, investigation into combination therapies that might exploit the vulnerabilities of resistant strains could lead to more effective treatment approaches. The methodologies and troubleshooting guidance provided here will support researchers in generating reliable, reproducible data on OA resistance fitness costs, contributing to our broader understanding of resistance evolution and control.

References

oxolinic acid pre-post infection application timing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism of action of oxolinic acid? this compound is a quinolone antibiotic that acts by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and recombination. This inhibition disrupts bacterial DNA supercoiling, prevents cell division, and leads to bacterial cell death. Its action is considered bactericidal [1] [2].

  • What is the recommended dosing protocol for this compound in fish? Dosing varies significantly by species. Common protocols involve oral administration via medicated feed.

    • In lumpfish, a single dose of 25 mg/kg body weight has been used in pharmacokinetic studies [3].
    • In Nile tilapia, a dose of 12 mg/kg biomass per day for 7 consecutive days is reported as the recommended treatment dose, with studies showing this regimen induces reversible biological effects [4].
    • In pompano, a higher dose of 30 mg/kg body weight per day for 10 days has been utilized in residue depletion studies [5].
  • How long does it take for this compound to reach peak concentration in fish tissues? The time to peak concentration (Tmax) is species-dependent. The table below summarizes key pharmacokinetic parameters from a study in lumpfish held at 12°C [3]:

Tissue This compound Tmax (hours) Flumequine Tmax (hours)
Plasma 10.3 7.7
Muscle 11.1 10.2
Liver 9.2 10.3
Head Kidney 10.0 6.0
  • What is the withdrawal period for this compound in farmed fish? The withdrawal period is the time required for drug residues to fall below the Maximum Residue Limit (MRL), which is 100 μg/kg for this compound in finfish [5]. This period depends on species, water temperature, and dosage.
    • In pompano at 30°C given 30 mg/kg/day for 10 days, residues in muscle fell below the MRL after 15 days post-treatment [5].
    • In Nile tilapia, a study noted that residues persisted in the kidney even 35 days after dosing, especially in overdosed groups, highlighting the need for extended withdrawal periods depending on the tissue and dose [4].

Pharmacokinetic Properties & Species Variation

This compound exhibits significant species-dependent pharmacokinetics, which is critical for designing effective treatment regimens. The following table compares its bioavailability and elimination half-life across various species [2].

Species Bioavailability (%) Elimination Half-Life (t₁/₂β)
Atlantic Salmon (Seawater) 21.4 - 40% 10 - 20 hours
Rainbow Trout (Freshwater) > 90% ~69 hours
Atlantic Halibut 15% 52 hours
Atlantic Cod 55% 84 hours
Gilthead Sea Bream 28% 12 hours

Experimental Protocols & Troubleshooting

Sample Protocol: Oral Administration and Tissue Sampling

This methodology is adapted from published studies on lumpfish and tilapia [3] [4].

  • Medicated Feed Preparation: The drug can be administered via top-dressing.

    • Weigh the required amount of this compound (e.g., for a target dose of 12-25 mg/kg fish).
    • Dissolve the drug in a small volume of a carrier like soybean oil (e.g., 5 mL per kg of feed).
    • Mix the drug-carrier solution thoroughly with the basal pellet feed in an airtight container to ensure even distribution.
    • Spread the medicated feed and dry it overnight under a fan. Store in an airtight container at room temperature [4].
  • Fish Administration:

    • Acclimate fish to experimental tanks. Starve fish for 24-48 hours prior to dosing to ensure feed intake.
    • Administer the medicated feed at a specific percentage of body weight (e.g., 1-2%) [3] [4].
    • Monitor and remove uneaten feed after a set period (e.g., 1 hour) to ensure accurate dosing.
  • Tissue Sampling:

    • At predetermined time points post-administration (e.g., 3, 6, 12, 24, 48, 96 hours), euthanize fish humanely.
    • Collect samples of plasma, muscle, liver, and kidney.
    • Blood should be drawn from the caudal vein using heparinized syringes. Plasma is isolated by centrifugation (e.g., ~2,000 g for 10 minutes) [3].
    • All tissue samples should be immediately frozen and stored at -20°C or lower until analysis [3].
Sample Analysis: HPLC Detection of this compound

The following table outlines a representative HPLC method for detecting this compound residues in fish muscle [5].

Parameter Specification for this compound Analysis
Extracting Solution Acetonitrile
Mobile Phase Acetonitrile-Methanol-0.1M Citric Acid system
Flow Rate 0.5 mL/min
Column Reverse Phase ODS (C18)
Detector Fluorescence Detector (Excitation: 337 nm, Emission: 365 nm)
Retention Time 5.0 - 5.6 minutes
Limit of Quantification (LOQ) 0.06 μg/g
Common Experimental Issues & Solutions
  • Problem: High variability in drug concentration between individual fish.

    • Solution: Ensure homogeneous preparation of medicated feed. Consider using a paste formulation for more accurate dosing in small fish. Extend the acclimation period and confirm that all fish are consuming the medicated feed [3].
  • Problem: Low drug bioavailability.

    • Solution: Bioavailability is heavily influenced by water chemistry. Note that the presence of divalent cations like Ca²⁺ and Mg²⁺ (abundant in seawater) can complex with this compound, reducing its absorption. The drug's weak acid nature (pKa 6.9) also means it is highly ionized at seawater pH (8.1), further limiting uptake [6] [2].
  • Problem: Development of antibiotic resistance.

    • Solution: Always base treatment on Minimum Inhibitory Concentration (MIC) data for the target pathogen. Pharmacokinetic-pharmacodynamic (PK/PD) indices like Cmax/MIC and AUC/MIC should be used to calculate efficient doses that minimize resistance development [3]. Perform antimicrobial susceptibility testing (e.g., MIC analysis) against bacterial isolates from your study system.
  • Problem: Oxidative stress and tissue damage in experimental subjects.

    • Solution: Studies in tilapia show that the recommended dose (12 mg/kg) causes reversible oxidative stress and histopathology. An overdose (36 mg/kg) led to irreversible damage in kidney, liver, and gills. Adhere strictly to recommended doses and monitor biomarkers like malondialdehyde (MDA) and total nitric oxide (TNO) if studying drug toxicity [4].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of this compound and the development of bacterial resistance.

A This compound Administration B Inhibition of DNA Gyrase A->B C Disruption of DNA Supercoiling B->C D Blockage of Bacterial DNA Replication C->D E Bacterial Cell Death D->E F Resistance Mechanisms D->F Selective Pressure E->F Selective Pressure G Mutations in target enzyme (DNA gyrase) F->G H Reduced drug accumulation F->H I Emergence of Resistant Bacteria G->I H->I

The efficacy of this compound can be compromised by resistance. A study on Aeromonas salmonicida from lumpfish showed a bimodal distribution in susceptibility to this compound, indicating the presence of both susceptible and resistant subpopulations, which underscores the need for susceptibility testing before treatment [3].

References

oxolinic acid vs streptomycin fire blight efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Resistance Profile Comparison

Feature Oxolinic Acid Streptomycin
Chemical Class Quinolone Aminoglycoside
Primary Mechanism of Action Inhibits DNA gyrase (Topoisomerase II) [1] Inhibits protein synthesis at the 30S ribosomal subunit [2]
Typical Formulation Wettable Powder (WP) [1] Wettable Powder (WP), Soluble Granule (SG) [1]
Resistance Acquisition Rapid increase in MIC; resistance develops quickly with exposure [1] Rapid increase in MIC; resistance is a common and widespread problem [1] [3] [4]
Genetic Basis of Resistance Amino acid substitution in GyrA protein [1] Amino acid substitution in RpsL protein [1]
Reported Field Efficacy Not specifically quantified in results >90% bloom blight control; >80% in spray strategies [4]

Molecular Mechanisms and Resistance Development

A 2024 laboratory study exposed Erwinia amylovora to escalating concentrations of these antibiotics to simulate resistance development. The research mapped the specific genetic mutations responsible and the resulting increase in Minimum Inhibitory Concentration (MIC) [1].

The experimental workflow and key findings on resistance are summarized in the diagrams below.

G Start Start: E. amylovora TS3128 culture Step1 Cycle 1: Expose to 1/512 dilution of agrochemical Start->Step1 Step2 Transfer to next tube with 2x higher concentration Step1->Step2 Step3 Incubate 48h at 27°C Step2->Step3 Decision Growth OD₆₀₀ > 1? Step3->Decision Decision->Step2 No, go back Step4 Record MIC for cycle Decision->Step4 Yes Step5 Use culture from highest concentration with growth for next cycle Step4->Step5 Next cycle Step5->Step1 Next cycle DNA DNA extraction and whole-genome sequencing Step5->DNA For resistant strains End Repeat for multiple cycles DNA->End

Diagram 1: Experimental workflow for inducing antibiotic resistance in E. amylovora through stepwise exposure to increasing concentrations of agrochemicals [1].

Diagram 2: Comparative molecular mechanisms of resistance for this compound and streptomycin in E. amylovora [1].

The same study found that E. amylovora acquired resistance in the order of this compound first, then streptomycin, and finally oxytetracycline, which was the slowest to develop resistance [1].

Detailed Experimental Protocol

The following methodology is adapted from the 2024 study that provided the comparative resistance data [1].

  • Bacterial Strain & Culture Conditions: Erwinia amylovora isolate TS3128 was cultured in Tryptic Soy Broth (TSB) and incubated overnight at 27°C with agitation (200 rpm).
  • Agrochemical Preparation: Commercial formulations of antibiotics were used. Stock solutions were prepared at 100 times the recommended field dosage and serially diluted two-fold in TSB to create a concentration gradient.
  • Stepwise Resistance Induction:
    • A 100 μL aliquot of the overnight bacterial culture was inoculated into a series of tubes containing the antibiotic dilutions.
    • Tubes were incubated for 48 hours at 27°C with shaking.
    • A 100 μL sample from the tube with the highest antibiotic concentration that showed bacterial growth (OD₆₀₀ > 1) was transferred to a fresh series of tubes with the same concentration range.
    • This process constituted one "cycle." MIC was recorded for each cycle, and bacterial cells were collected for DNA extraction and sequencing to identify mutations.

Practical Implications and Alternatives

The high efficacy of streptomycin is well-documented, with one study reporting over 90% control of bloom blight [4]. However, the major drawback is the widespread emergence of resistant E. amylovora strains, which has been reported for decades in the United States, Israel, and other regions [1] [3]. This has led to a search for alternatives.

  • Mixed Formulations: Some agrochemicals combine antibiotics (e.g., streptomycin + oxytetracycline). While resistance acquisition was slower with these mixes, the study warns that gene mutations can still emerge sequentially for both antibiotics, potentially leading to multi-drug resistant isolates [1].
  • Non-Antibiotic Options: Due to resistance concerns, research into alternatives is active. These include:
    • Potassium Aluminum Sulfate (LMA): Showed high efficacy (85%) in preventing bloom blight [4].
    • Biological Control: Antagonistic bacteria like Leuconostoc mesenteroides (Mg-7) have demonstrated control efficiencies of over 60% in detached leaf assays and effective field control [5].
    • Anti-Virulence Agents: Compounds like Tizoxanide represent a novel strategy. They do not kill the pathogen but inhibit its virulence (e.g., Type III Secretion System), reducing disease without applying the same selective pressure for resistance [6].

References

oxolinic acid vs flumequine aquaculture applications

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Efficacy Comparison

The table below summarizes key experimental data for oxolinic acid and flumequine, primarily from a 2019 study on lumpfish (Cyclopterus lumpus L.) held at 12°C and given a single oral dose of 25 mg/kg [1] [2].

Parameter This compound (OA) Flumequine (FLU)
Plasma PK (Lumpfish) [1] [2]
Peak Plasma Concentration (C~max~) 2.12 μg/mL 2.77 μg/mL
Time to C~max~ (T~max~) 10.3 hours 7.7 hours
Elimination Half-Life (t~1/2β~) 21 hours 22 hours
Area Under Curve (AUC~0-24h~) 34.0 h·μg/mL 50.3 h·μg/mL
Tissue Distribution C~max~ (Lumpfish) [1] [2]
Muscle 4.01 μg/g 4.16 μg/g
Liver 3.04 μg/g 4.01 μg/g
Head Kidney 4.68 μg/g 7.48 μg/g
In Vitro Efficacy (vs. Aeromonas salmonicida) [1] [2]
MIC Range (28 isolates) 0.06 - 15 μg/mL 0.024 - 6.25 μg/mL
Field Trial (Atlantic Salmon) [3]
Appetite Suppression (10 g/kg feed) Not Reported Observed
Dosing Strategy Effective with daily or every-other-day dosing More suitable for every-other-day dosing to avoid appetite suppression

Detailed Experimental Protocols

Understanding the methodology behind the data is crucial for its evaluation. Here are the protocols from the key studies cited.

Pharmacokinetic Study in Lumpfish [1] [2]

This study provides the core comparative data in the table above.

  • Fish and Housing: Lumpfish (mean weight 113.5 ± 25.0 g) were kept in flow-through seawater tanks at 12°C and a salinity of 34‰. They were starved for 2 days before and 1 day after drug administration.
  • Drug Administration: A single oral dose of 25 mg/kg body weight was administered. OA was delivered via commercially medicated feed (5 g/kg), while FLU feed (5.2 g/kg) was produced in-house by coating pellets.
  • Sampling: At multiple time points post-administration (up to 240 hours for OA and 168 hours for FLU), samples of plasma, muscle, liver, and head kidney were collected from six fish per point.
  • Analysis: Tissue concentrations of OA and FLU were determined using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive method.
Field Dosage Regime Experiment in Atlantic Salmon [3]

This study investigated practical dosing regimens in a real-world farm setting during a furunculosis outbreak.

  • Trial Design: The study compared daily and every-other-day (sequential) dosing regimes in commercial seawater farms.
  • Medicated Feed: The fish were fed commercial medicated feeds ("Akvaletter") containing either 5 g/kg OA, 5 g/kg FLU, or 10 g/kg FLU.
  • Monitoring: Researchers measured drug concentrations in plasma, muscle, and liver and observed fish behavior and appetite.
  • Key Finding: The 10 g/kg FLU feed caused a noticeable loss of appetite when administered daily, a problem not observed with the sequential dosing regime or with OA.

Interpretation of Key Differences for Application

The experimental data reveals critical differences that can guide clinical decisions.

G Oral Administration Oral Administration This compound (OA) This compound (OA) Oral Administration->this compound (OA) Flumequine (FLU) Flumequine (FLU) Oral Administration->Flumequine (FLU) OA_PK Moderate Absorption & Distribution This compound (OA)->OA_PK PK in Lumpfish FLU_PK Faster Absorption & Better Distribution Flumequine (FLU)->FLU_PK PK in Lumpfish OA_Conclusion Suitable for daily or alternate-day dosing OA_PK->OA_Conclusion Higher MIC in some strains FLU_Challenge FLU_Challenge FLU_PK->FLU_Challenge Potential appetite suppression at high daily doses FLU_Conclusion Preferred for alternate-day dosing, watch for palatability FLU_Challenge->FLU_Conclusion

The diagram above summarizes the application logic derived from the experimental data. Flumequine's faster absorption and generally superior tissue distribution, especially in the key immune organ head kidney, may contribute to potent efficacy [1] [2]. However, its potential to suppress appetite at higher concentrations is a significant practical constraint [3]. This compound remains a reliable choice, particularly when a well-tolerated daily regimen is necessary.

Advanced Delivery System for Flumequine

Recent research is focused on overcoming the limitations of traditional drug administration. A 2022 study developed Flumequine-loaded titanate nanotubes (FLUM@TiNTs) as a novel delivery system [4] [5].

  • Improved Efficacy: This nano-formulation demonstrated a sustained drug release over 5 days and drastically reduced the viability of E. coli to about 5% after 5 days, compared to about 75% with free FLU.
  • Enhanced Absorption: Ex vivo experiments on sea bass intestine showed the nanotube delivery increased the intestinal permeation of FLU by 12-fold, which could improve systemic drug levels and reduce the amount of antibiotic needed [4].

References

oxolinic acid rare-earth complexes vs free ligand cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Profile Comparison

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for oxolinic acid and its rare-earth complexes after a 72-hour exposure, as reported in a 2020 study. A lower IC₅₀ value indicates greater potency [1] [2] [3].

Table 1: Cytotoxicity (IC₅₀, μM) of this compound and Its Rare-Earth Complexes

Compound MDA-MB-231 (Human Breast Adenocarcinoma) LoVo (Human Colon Adenocarcinoma) HUVEC (Normal Human Umbilical Vein Endothelial Cells)
This compound (Hoxo) 491.60 ± 24.58 390.33 ± 19.52 > 500
[Y(oxo)(OH)(H₂O)] (Y oxo) 144.87 ± 7.24 125.77 ± 6.29 241.66 ± 12.08
[La(oxo)(OH)(H₂O)] (La oxo) 185.94 ± 9.30 148.10 ± 7.41 313.33 ± 15.67
[Sm(oxo)(OH)(H₂O)]·H₂O (Sm oxo) 113.91 ± 5.70 109.33 ± 5.47 216.66 ± 10.83
[Eu(oxo)(OH)(H₂O)] (Eu oxo) 141.87 ± 7.09 124.23 ± 6.21 236.66 ± 11.83
[Gd(oxo)(OH)(H₂O)]·0.5H₂O (Gd oxo) 132.90 ± 6.65 116.41 ± 5.82 223.33 ± 11.17
[Tb(oxo)(OH)(H₂O)]·0.5H₂O (Tb oxo) 127.84 ± 6.39 118.30 ± 5.92 226.66 ± 11.33

Key Findings from the Data:

  • Enhanced Potency: All the rare-earth complexes are 3 to 4 times more cytotoxic than this compound alone against the tested cancer cell lines (MDA-MB-231 and LoVo) [1].
  • Selectivity Profile: The complexes show a degree of selectivity towards cancer cells. While they are toxic to the normal HUVEC cells, their IC₅₀ values for these cells are approximately 1.5 to 2 times higher than for the cancer cell lines, suggesting a potentially wider therapeutic window compared to the free ligand [1].
  • Most Active Complexes: The Samarium (Sm) complex consistently appears to be the most potent across the cancer cell lines [1].

Detailed Experimental Protocols

The data presented in Table 1 was generated using standardized and reliable experimental methods. Here is a detailed breakdown of the key protocols cited in the study.

Table 2: Key Experimental Methodologies

Method Application in the Study Critical Specifics
Complex Synthesis Preparation of rare-earth this compound complexes. Microwave-assisted reaction at 150°C; 1:2 metal-to-ligand molar ratio; complexes obtained as powders soluble in DMSO [1] [2].
Cell Viability Assay (MTT Assay) Determination of IC₅₀ values. 72-hour incubation of cells with compounds; measurement of formazan crystal formation to assess mitochondrial activity in living cells [1].

| DNA Binding Studies | Evaluation of interaction with calf-thymus DNA. | Techniques: UV-Vis spectroscopy, competitive studies with ethidium bromide. Findings: Complexes bind DNA with affinity (Kb) ranging from 9.33 × 10⁴ to 10.72 × 10⁵ M⁻¹, likely via groove-binding [1] [2]. | | Serum Protein Binding | Assessment of interaction with carrier proteins. | Techniques: Fluorescence spectroscopy. Findings: Complexes bind strongly to Human Serum Albumin (HSA) and apo-Transferrin, which may influence their transport and distribution in the body [1] [2]. |

Proposed Mechanism of Action

The enhanced cytotoxicity of the rare-earth complexes is attributed to their ability to interact with critical biological macromolecules more effectively than the free ligand. The following diagram illustrates the proposed workflow from complex formation to the induction of cell death.

mechanism start This compound (Free Ligand) complex Rare-Earth Complex Formation start->complex Coordination Chemistry DNA_binding DNA Interaction (Groove Binding) complex->DNA_binding Disruption of DNA Function protein_binding Serum Protein Binding (HSA) complex->protein_binding Transport in Bloodstream cellular_effects Cellular Effects DNA_binding->cellular_effects Inhibition of Replication/Transcription outcome Cell Death (Apoptosis) cellular_effects->outcome

Mechanism Workflow

The proposed mechanism of action involves several key steps [1] [2] [4]:

  • Complex Formation: this compound acts as a bidentate ligand, coordinating to the rare-earth metal ion (Y³⁺, La³⁺, Sm³⁺, etc.) through the keto and carboxylate oxygen atoms. This coordination is crucial for the subsequent biological activity [1].
  • DNA Interaction: The complexes bind to the DNA double helix, primarily through groove-binding interactions. This binding can disrupt essential cellular processes like DNA replication and transcription, leading to cell stress [1] [2].
  • Serum Protein Binding: The complexes exhibit a strong affinity for serum proteins like Human Serum Albumin (HSA). This interaction is a key determinant for the pharmacokinetics of the drug, influencing its transport, stability, and bioavailability in the bloodstream [1] [2].
  • Cytotoxic Outcome: The culmination of these interactions—particularly the disruption of DNA function—triggers a cascade of cellular events that ultimately result in the observed cancer cell death (apoptosis) [1].

Conclusion and Research Implications

  • Significantly increased potency compared to the free ligand.
  • A potential for selective toxicity, as indicated by the differential activity between cancer and normal cells.
  • A multi-faceted mechanism likely involving DNA binding and protein interactions.

For your ongoing research, the Samarium (Sm³⁺) complex presents a particularly promising candidate for further in-depth studies, given its superior performance in the cited research [1].

References

oxolinic acid comparison other quinolone antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Structural Classification and Properties

Quinolone antibiotics share a bicyclic core structure but are classified into generations based on their chemical modifications and resulting spectrum of activity. The table below summarizes this classification.

Generation Representative Drugs Key Structural Features Spectrum of Activity
First Nalidixic Acid, Oxolinic Acid, Flumequine [1] [2] [3] Basic 4-quinolone nucleus; no fluorine atom [4]. Primarily Gram-negative bacteria [5].
Second Ciprofloxacin, Enrofloxacin, Norfloxacin [6] [5] [3] Addition of a fluorine atom at C6 (making them fluoroquinolones) and a piperazine ring at C7 [6] [5]. Expanded spectrum, including improved Gram-positive and some Gram-negative activity (e.g., Pseudomonas aeruginosa) [5] [3].
Third/Fourth Levofloxacin, Moxifloxacin, Pradofloxacin [5] [3] Modifications at C8 (e.g., methoxy group) and on the C7 substituent [3]. Broader Gram-positive and anaerobic activity [5] [3].

Mechanism of Action and Resistance

All quinolones share a common primary mechanism, though their specific interactions and resistance profiles can vary.

Mechanism of Bactericidal Action

Quinolones are bactericidal agents that target two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [6] [7] [3].

  • DNA gyrase is primarily responsible for introducing negative supercoils into DNA, crucial for DNA replication and transcription in bacteria [6].
  • Topoisomerase IV plays a key role in separating intertwined daughter chromosomes after DNA replication [6].

Quinolones corrupt these enzymes by binding to the enzyme-DNA complex and stabilizing it, which prevents the resealing of DNA breaks. This action converts the topoisomerases into cellular toxins that generate permanent double-stranded DNA breaks, leading to bacterial cell death [6] [7].

The following diagram illustrates this process and its consequences:

G Start Quinolone Antibiotic A Enters Bacterial Cell Start->A B Binds DNA Gyrase/Topo IV Complexed with DNA A->B C Stabilizes Cleavage Complex Prevents DNA Re-ligation B->C D Formation of Persistent Double-Stranded DNA Breaks C->D E Chromosome Fragmentation D->E F Bacterial Cell Death E->F

Mechanisms of Resistance

Bacterial resistance to quinolones is a growing concern and primarily occurs through three mechanisms [6] [3]:

  • Target-Mediated Resistance: The most common form. Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) reduce the binding affinity of quinolones to their targets [6]. In Gram-negative bacteria, mutations in gyrA are more common, whereas in Gram-positive bacteria, topoisomerase IV is often the primary target [3].
  • Plasmid-Mediated Resistance: Less common, but involves mobile genetic elements that produce proteins that protect the target enzymes or actively pump the drug out of the cell [6].
  • Chromosome-Mediated Resistance: Involves mutations that lead to reduced membrane permeability (e.g., porin loss) or overexpression of efflux pumps, both of which decrease intracellular drug concentration [6] [3].

Comparative Pharmacokinetic Data

Pharmacokinetic properties can vary significantly between quinolones and across species. The following tables summarize key parameters from experimental studies.

Table 1: Pharmacokinetics in Lumpfish (Oral dose: 25 mg/kg, 12°C) [8] This study is relevant for veterinary research in aquaculture.

Parameter This compound Flumequine
Peak Plasma Concentration (Cmax) 2.12 μg/mL 2.77 μg/mL
Time to Cmax (Tmax) 10.3 hours 7.7 hours
Elimination Half-Life (t₁/₂β) 21 hours 22 hours
Area Under Curve (AUC) 60.9 h·μg/mL 104.3 h·μg/mL
Bioavailability (F) Data not provided in study Data not provided in study

Table 2: Pharmacokinetics in Atlantic Salmon (Oral administration, 10.2°C) [1] This classic study provides a direct comparison of four quinolones under identical conditions.

Parameter This compound (25 mg/kg) Flumequine (25 mg/kg) Sarafloxacin (10 mg/kg) Enrofloxacin (10 mg/kg)
Bioavailability (F) 30.1% 44.7% 2.2% 55.5%
Volume of Distribution (Vdss) 5.4 L/kg 3.5 L/kg 2.3 L/kg 6.1 L/kg
Elimination Half-Life 18.2 hours ~24 hours ~24 hours 34.2 hours

Key PK/PD Insights:

  • Bioavailability: Enrofloxacin showed the highest oral absorption in salmon, followed by flumequine and this compound, while sarafloxacin was very poorly absorbed [1].
  • Tissue Penetration: A large volume of distribution (Vdss) indicates good penetration into tissues. All four quinolones, particularly enrofloxacin, showed good tissue penetration in salmon [1].
  • Drug Elimination: this compound had the shortest elimination half-life in salmon, while enrofloxacin was eliminated much more slowly [1]. This suggests enrofloxacin could allow for less frequent dosing.

Experimental Protocols for Key Data

For researchers looking to replicate or design similar studies, here are the core methodologies from the cited works.

1. Protocol: Single-Dose Pharmacokinetic Study in Fish [1] [8]

  • Administration: A single oral dose is administered via medicated feed. The dose is typically normalized to mg per kg of fish body weight (e.g., 25 mg/kg).
  • Sampling: Multiple fish are serially sampled over a period covering the absorption, distribution, and elimination phases. Key samples include plasma, muscle, liver, and head-kidney.
  • Sample Analysis: Concentrations of the drug in tissues and plasma are quantified using highly specific methods, most commonly Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [8].
  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the concentration-time data using non-compartmental or compartmental modeling.

2. Protocol: Determining Minimum Inhibitory Concentration (MIC) [8]

  • Purpose: To measure the susceptibility of a bacterial pathogen to an antibiotic.
  • Method: The broth microdilution method is standard. A standardized inoculum of bacteria is exposed to serial two-fold dilutions of the antibiotic in a 96-well plate.
  • Incubation: The plate is incubated at the optimal temperature for the bacterial strain (e.g., 15°C for fish pathogens like Aeromonas salmonicida for 48 hours) [8].
  • Endpoint: The MIC is defined as the lowest concentration of antibiotic that completely prevents visible growth of the bacteria.

Conclusion and Key Comparisons

  • This compound is a first-generation agent with moderate bioavailability and a shorter elimination half-life, making it primarily effective against Gram-negative bacteria.
  • Fluoroquinolones like enrofloxacin and ciprofloxacin generally offer superior bioavailability, broader spectrum of activity, and longer half-lives.
  • The primary target for quinolones can differ by bacterial type, influencing resistance patterns.
  • Pharmacokinetics are highly species-dependent, a critical consideration for veterinary drug development.

References

oxolinic acid binding affinity DNA vs other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

DNA Binding Affinity of Oxolinic Acid Complexes

The table below summarizes quantitative DNA binding data for this compound and its metal complexes from experimental studies.

Compound DNA Binding Constant (Kb) Experimental Conditions Proposed Binding Mode
This compound (Hoxo) Not prominently reported in provided data
[Tb(oxo)(OH)(H2O)]·0.5H2O ( 1.07 \times 10^6 , M^{-1} ) CT DNA, Tris-HCl buffer, pH ~7.2 [1] Groove binding [1]
[Sm(oxo)(OH)(H2O)]·H2O ( 9.33 \times 10^4 , M^{-1} ) CT DNA, Tris-HCl buffer, pH ~7.2 [1] Groove binding [1]
Other Rare-Earth Complexes (Y, La, Eu, Gd) ( 1.56 \times 10^5 - 6.03 \times 10^5 , M^{-1} ) [1] CT DNA, Tris-HCl buffer, pH ~7.2 [1] Groove binding [1]
[Zn(oxo)2(1,10-phen)] High affinity (specific Kb not listed) CT DNA, Tris-HCl buffer [2] Intercalation [2]
[Mn(oxo)2(1,10-phen)] High affinity (specific Kb not listed) CT DNA, 5 mM Tris-HCl/50 mM NaCl buffer, pH 7.2 [3] Intercalation [3]

Experimental Protocols for DNA Binding Studies

The following workflow outlines the standard methodologies used in the cited studies to determine the DNA binding affinity and mode of interaction.

G Start Sample Preparation UV UV-Vis Spectroscopy Start->UV Fluor Fluorescence Competitive Assay Start->Fluor Visco Viscosity Measurements Start->Visco Electro Electrophoretic Mobility Assay Start->Electro Data Data Analysis UV->Data Fluor->Data Visco->Data Electro->Data

Detailed Methodology:

  • Sample Preparation:

    • DNA Stock: Calf Thymus DNA (CT DNA) is commonly used. Its concentration is determined spectrophotometrically using the extinction coefficient at 260 nm [1] [2] [3].
    • Compound Solution: The compound (metal complex or ligand) is dissolved in an appropriate solvent like DMSO, ensuring the final DMSO concentration does not affect DNA structure [1].
  • UV-Vis Spectroscopy (for Binding Constant Kb):

    • Procedure: Titrate a fixed concentration of the test compound with increasing amounts of CT DNA.
    • Measurement: Record the absorption spectrum after each addition. A phenomenon called hypochromism (decrease in absorbance) and/or a red-shift (bathochromic shift) in the compound's absorption band indicates binding to DNA [1] [3].
    • Analysis: The DNA binding constant ((K_b)) is calculated using the Wolfe-Shimmer equation or similar methods, based on the changes in absorbance [1].
  • Competitive Binding with Ethidium Bromide (EB):

    • Procedure: EB is a classic DNA intercalator that fluoresces intensely when bound to DNA. The test compound is added to a pre-formed DNA-EB complex.
    • Measurement: The decrease in fluorescence intensity is monitored as the test compound displaces EB from the DNA.
    • Analysis: The extent of fluorescence quenching ((K_{sv}), Stern-Volmer constant) indicates the compound's ability to compete with EB and intercalate into DNA [2] [3].
  • Viscosity Measurements:

    • Procedure: The viscosity of a DNA solution is measured upon the addition of the test compound.
    • Analysis: Classical intercalation causes a significant increase in the overall DNA chain length and, consequently, its viscosity. Groove binders or electrostatic interactions typically cause less pronounced or no change in viscosity. This serves as a critical test to confirm intercalation [3].
  • Electrophoretic Mobility Assay:

    • Procedure: Plasmid DNA is incubated with the test compound and then run on an agarose gel.
    • Analysis: If the compound binds to DNA (especially via intercalation), it can alter the DNA's supercoiling and thus its mobility through the gel, providing visual evidence of interaction [3].

Comparison with Other Antibiotics

Direct, side-by-side experimental comparisons of DNA binding constants between this compound complexes and other major antibiotic classes are not extensively covered in the provided search results. However, the following contextual information is available:

  • Mechanism vs. Binding: It is crucial to distinguish between a drug's primary mechanism of action and its DNA binding affinity.

    • This compound's Primary Mechanism: It is a quinolone antibiotic that primarily acts by inhibiting bacterial DNA gyrase (topoisomerase II), stabilizing a covalent enzyme-DNA complex that leads to double-stranded DNA breaks and cell death [4] [5] [6]. Its direct DNA binding is not its main antibacterial mechanism.
    • Other DNA-Targeting Antibiotics: Other classes, such as anthracyclines (e.g., doxorubicin) and actinomycins (e.g., actinomycin D), are well-known to function primarily through strong intercalation into DNA. These typically have DNA binding constants ((K_b)) on the order of (10^6) to (10^7 , M^{-1}) or higher, which is generally stronger than the values reported for this compound metal complexes [1].
  • Role of Metal Complexation: The studies highlight that forming metal complexes with this compound is a strategy for drug repositioning, creating new chemical entities with potentially altered biological activities. These complexes often exhibit enhanced DNA binding affinity and cytotoxicity compared to the parent this compound drug, suggesting potential for applications beyond their original antibacterial use, such as in anticancer research [1] [7].

Key Research Gaps and Future Directions

Based on the available data, here are some areas where further research would be valuable:

  • Systematic Comparisons: There is a need for studies that directly and systematically compare the DNA binding affinities of this compound and its complexes with other intercalating antibiotics under identical experimental conditions.
  • Expanded Antibiotic Spectrum: Research could be extended to include comparisons with other important antibiotic classes known to interact with DNA, such as the aforementioned anthracyclines.

References

Serum Albumin Binding of Oxolinic Acid Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The interaction with serum albumin is a critical parameter in drug development. The table below summarizes the quantitative binding data for Oxolinic Acid and its metal complexes, providing a direct comparison of their affinity for serum proteins.

Compound Name Protein Target Binding Constant (K, M⁻¹) Citation
This compound (Hoxo) Bovine Serum Albumin (BSA) / Human Serum Albumin (HSA) Fluorescence quenching observed; specific K value not reported [1]
[Ni(oxo)₂(H₂O)₂] Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA) "Relatively high binding constant values" (specific value not provided) [2]
[Mn(oxo)₂(phen)] Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA) Higher than free this compound [3] [4]
[Mn(erx)₂(phen)] (Enrofloxacin Complex) Human Serum Albumin (HSA) / Bovine Serum Albumin (BSA) Higher than free Enrofloxacin [3] [4]
Rare-earth complexes (e.g., Y³⁺, Sm³⁺) Human Serum Albumin (HSA) More avidly than Apo-Transferrin [5] [6]

Experimental Insights and Methodologies

The data in the table above were obtained through standardized experimental protocols. Here is a summary of the key methodologies used in these studies:

  • General Synthesis of Complexes: Metal complexes were typically synthesized by reacting a metal salt (e.g., NiCl₂, MnCl₂, or rare-earth salts) with the sodium salt of deprotonated this compound. Reactions were often carried out under aerobic conditions, sometimes in the presence of auxiliary nitrogen-donor ligands like 1,10-phenanthroline (phen), and involved techniques like microwave-assisted heating [5] [3] [2].

  • Protein Binding Studies: The primary method used to investigate the interaction with serum albumin (HSA/BSA) was fluorescence spectroscopy [3] [1] [4]. The typical workflow is as follows:

A Prepare protein solution (BSA/HSA) B Add increasing concentrations of the compound (quencher) A->B C Measure fluorescence emission at each concentration B->C D Analyze data using Stern-Volmer equation C->D E Calculate binding constant (K) and quenching constant D->E

  • Characterization of Complexes: To confirm the structure of the newly synthesized metal complexes, researchers employed a range of techniques, including:
    • FT-IR Spectroscopy: To identify coordination via shifts in key vibrational bands (e.g., C=O of carboxylate and pyridone) [5] [6].
    • UV-Vis Spectroscopy: To observe changes in absorption spectra upon complexation [5] [6].
    • X-ray Crystallography: For definitive determination of molecular structure, as seen with the [Ni(oxo)₂(bipy)] complex [2].
    • Elemental Analysis and Mass Spectrometry: To verify chemical composition [5].

Key Interpretations of the Data

From the compiled data, several key trends emerge that are relevant for drug development:

  • Enhanced Binding from Complexation: The formation of metal complexes significantly enhances the binding affinity for serum albumin compared to this compound alone [3] [4]. This suggests that metallo-drug strategies can be used to modulate the pharmacokinetic profile of a drug candidate.
  • Specificity Between Serum Proteins: Some complexes, particularly those with rare-earth metals, show a preference for binding to Human Serum Albumin (HSA) over Apo-Transferrin [5] [6]. This highlights the importance of testing against human proteins and the potential for targeted delivery.
  • Role of Auxiliary Ligands: The presence of heterocyclic co-ligands like 1,10-phenanthroline in the metal complex structure appears to be associated with strong binding to albumin [3] [4]. This indicates that the overall geometry and hydrophobicity of the complex are critical factors.

References

oxolinic acid spectrum coverage vs tetracyclines

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum & Properties Comparison

The following table synthesizes data from recent research to provide a direct comparison.

Feature Oxolinic Acid (First-Generation Quinolone) Tetracyclines (e.g., Oxytetracycline)
Spectrum Coverage Primarily Gram-negative bacteria [1] [2] [3] Broad-spectrum: Gram-positive & Gram-negative bacteria, Chlamydia, mycoplasmas, Rickettsiae [4]
Mechanism of Action Inhibits bacterial DNA gyrase (topoisomerase II), blocking DNA replication [2] [3]. Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit [1].
Commonly Affected Pathogens Escherichia coli, Pseudomonas aeruginosa, Aeromonas salmonicida (fish pathogen) [2] [5] [3] Wide range of Gram-positive and Gram-negative bacteria [4]
Primary Use Cases Aquaculture (fish farming), historical use for human urinary tract infections [1] [2] [5] Human & veterinary medicine; used in livestock, aquaculture, and for crops [6] [4]

Mechanism of Action Pathways

The fundamental difference in how these two drug classes act on bacterial cells is illustrated below. This compound directly targets DNA replication, while tetracyclines disrupt the protein synthesis machinery.

cluster_bacterial_cell Bacterial Cell OA This compound Gyrase DNA Gyrase (Topoisomerase II) OA->Gyrase  Inhibits Tet Tetracycline Ribosome 30S Ribosomal Subunit Tet->Ribosome  Binds & Blocks DNA Bacterial DNA DNA->Gyrase Supercoiling Protein Protein Synthesis Gyrase->Protein Transcription Ribosome->Protein Translation

Pharmacokinetic Profile in Aquaculture

Pharmacokinetic data reveals significant variations between species, which is critical for designing effective treatment regimens in aquaculture [1] [5].

Species Bioavailability (%) Elimination Half-Life (Hours)
This compound
Atlantic Salmon 21.4 - 40% [1] 10 - 20 h [1]
Atlantic Cod 55% [1] 84 h [1]
Gilthead Sea Bream 14% [1] 12 h [1]
Lumpfish Moderate (Cmax: ~2.12 μg/mL) [5] 21 h [5]
Oxytetracycline
Channel Catfish ~1% [1] Data not fully available in search results
Common Carp ~0.6% [1] Data not fully available in search results
Rainbow Trout ~7-9% [1] Data not fully available in search results

Analytical Methodologies

For your experimental protocols, here are summaries of common analytical techniques used to detect and quantify these compounds in various matrices.

  • HPLC Analysis in Mussel Shells: A method for determining OA and OTC in blue mussel shells used a C18 column with a mobile phase of phosphoric acid and acetonitrile. Detection was via fluorescence for OA and UV for OTC. The method was rapid, with retention times of 2.2 minutes for OTC and 6.3 minutes for OA, and allowed processing of about 20 samples per day [7].
  • LC-MS/MS Analysis in Water and Tissue: Modern multi-residue analysis often uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Water Analysis: A large-volume direct-injection (LVDI) UHPLC-MS/MS method can simultaneously analyze 69 antibiotics, including quinolones and tetracyclines, in bottled water. This method achieves low limits of detection (< 1 ng/L for most compounds) [6].
    • Tissue Analysis: Pharmacokinetic studies in fish (e.g., lumpfish) use LC-MS/MS with internal standards. Samples are homogenized, extracted with acidified acetonitrile, concentrated, and then analyzed. This provides high sensitivity for determining drug concentrations in plasma, muscle, liver, and kidney [5].

Research Frontiers and Synergies

Current research explores new applications and combinations for these established drugs, particularly through "drug repositioning" [2].

  • Metal Complexes for New Applications: this compound can form complexes with rare-earth metal ions (e.g., Y³⁺, Sm³⁺, Eu³⁺). These complexes have shown DNA-binding affinity and cytotoxic activity against human cancer cell lines (e.g., breast and colon adenocarcinoma), opening a potential pathway for their use as anticancer agents [2].
  • Simultaneous Environmental Monitoring: Advanced analytical methods are being developed to monitor both drug classes in the environment simultaneously. This is crucial for understanding the ecological impact and spread of antibiotic resistance [6].

References

oxolinic acid mammalian cytotoxicity vs antibacterial efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Repurposing Potential

Oxolinic acid is a first-generation quinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication and transcription [1] [2] [3]. This inhibition leads to double-strand DNA breaks and bacterial cell death [4]. Its primary activity is against Gram-negative bacteria [1] [5].

Research into "drug repositioning" has explored this compound's potential anticancer properties. Studies on rare-earth metal complexes of this compound suggest these compounds can interact with DNA and serum proteins, and exhibit pro-apoptotic and antiproliferative properties in vitro, indicating a potential for inducing cell death in mammalian cancer cells [4].

Comparative Efficacy and Cytotoxicity Data

The tables below summarize experimental data on the antibacterial efficacy and mammalian cytotoxicity of this compound and its metal complexes.

Antibacterial Activity Table 1: In vitro antibacterial activity of this compound and its metal complexes against various bacterial strains. Data is presented as zone of inhibition (mm) from disc diffusion assays (100 μg/disc).

Compound E. coli P. aeruginosa S. aureus S. epidermidis B. subtilis Reference
This compound (OA) alone 19 16 14 15 17 [6]
Ca(II)-OA Complex 28 24 25 27 26 [6]
Mg(II)-OA Complex 19 17 15 16 17 [6]
Zn(II)-OA Complex 20 18 16 17 18 [6]
Fe(III)-OA Complex 17 15 13 14 15 [6]
Standard Drug (Streptomycin) 26 23 25 24 25 [6]

Mammalian Cytotoxicity and DNA Binding Table 2: Cytotoxicity and biochemical activity of this compound and its rare-earth metal complexes. Cytotoxicity data (IC50 in μg/mL) from MTT assays after 72h exposure. DNA binding affinity (Kb) from competitive binding studies.

Compound LoVo (Human Colon Adenocarcinoma) MDA-MB-231 (Human Breast Adenocarcinoma) HUVEC (Normal Human Umbilical Vein Endothelial) DNA Binding Constant (Kb) Reference
This compound (OA) alone >500 >500 >500 Not Reported [4]
Sm(III)-OA Complex 112.8 138.5 301.8 9.33 × 10⁴ [4]
Eu(III)-OA Complex 124.5 151.9 338.5 1.07 × 10⁶ [4]
Gd(III)-OA Complex 144.5 173.5 388.5 4.27 × 10⁵ [4]

Key Experimental Protocols

For reproducibility, here are the methodologies from the cited studies.

  • Antibacterial Disc Diffusion Assay [6]: Antibacterial activity was evaluated using the Kirby-Bauer disc diffusion method. Briefly, bacterial suspensions were spread on agar plates. Filter paper discs impregnated with the test compounds (100 μg/disc) were placed on the agar. After incubation, the zones of inhibition were measured in millimeters. Streptomycin was used as a positive control.
  • In vitro Cytotoxicity (MTT) Assay [4]: The cytotoxic effects on mammalian cells were determined using the MTT colorimetric assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. MTT reagent was added, and living cells reduced it to purple formazan crystals, which were dissolved, and the absorbance was measured. The IC50 value (concentration that inhibits 50% of cell growth) was calculated.
  • DNA Binding Studies [4]: The interaction between the compounds and calf thymus DNA was investigated using UV-Vis spectroscopy. A solution of DNA was titrated into a solution of the compound, and the change in absorbance was recorded. The DNA binding constant (Kb) was calculated from the resulting data.

Research Workflow and Mechanism

The following diagram illustrates the experimental workflow for evaluating this compound and its complexes, from synthesis to biological testing:

Start Compound Preparation A This compound (OA) (Reference Standard) Start->A B Metal Complex Synthesis Start->B C Physicochemical Characterization A->C B->C D1 Antibacterial Assay (Disc Diffusion) C->D1 D2 Cytotoxicity Assay (MTT on Mammalian Cells) C->D2 D3 Biochemical Studies (e.g., DNA Binding) C->D3 E Data Analysis & Comparison D1->E D2->E D3->E

Key Insights for Researchers

  • Potentiation via Complexation: The data demonstrates that complexing this compound with specific metal ions can significantly enhance its biological activity. The Ca(II)-OA complex showed superior antibacterial activity, even surpassing the standard drug streptomycin in some cases [6]. Similarly, rare-earth complexes exhibited notable cytotoxicity against cancer cell lines, unlike the parent this compound which was non-cytotoxic [4].
  • Selectivity is Metal-Dependent: The cytotoxicity of metal complexes is not uniform. The Sm(III), Eu(III), and Gd(III) complexes showed a degree of selectivity, being more toxic to cancerous cell lines (LoVo, MDA-MB-231) than to normal HUVEC cells [4]. This suggests the possibility of engineering a therapeutic window.
  • Mechanistic Shift: The antibacterial effect is primarily via DNA gyrase inhibition. However, the cytotoxic effect of the complexes in mammalian cells is likely linked to their DNA binding affinity and potential to cause DNA damage, as indicated by the high DNA binding constants (Kb) [4]. This represents a different mechanism from its original antibacterial target.

Future Research Directions

  • Resistance Studies: Investigate the potential for cross-resistance or unique resistance pathways for OA-metal complexes compared to OA alone and modern fluoroquinolones.
  • In vivo Validation: The promising in vitro data for metal complexes needs to be followed up with in vivo pharmacokinetic, efficacy, and toxicity studies in animal models.
  • Broader Cytotoxicity Screening: Test the compounds against a wider panel of normal and cancerous cell lines to better understand their selectivity and safety profile.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM DIMETHYLFORMAMIDE

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

261.06372245 Da

Monoisotopic Mass

261.06372245 Da

Heavy Atom Count

19

LogP

0.94 (LogP)

Appearance

Solid powder

Melting Point

314-316 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0A22B22FT

GHS Hazard Statements

Aggregated GHS information provided by 218 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (99.54%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Infective Agents, Quinolone; Anti-Infective Agents, Urinary
DRUG HAS CHEMICAL STRUCTURE, MECHANISM OF ACTION, SPECTRUM OF ACTIVITY & POTENTIAL FOR TOXICITY THAT RESEMBLES NALIDIXIC ACID.
OXOLINIC ACID IS ALTERNATIVE FORM OF THERAPY FOR PENICILLIN-SENSITIVE OR CEPHALOSPORIN-SENSITIVE ADULT WHO HAS RECURRENT URINARY TRACT INFECTION CAUSED BY SUSCEPTIBLE ESCHERICHIA COLI OR PROTEUS MIRABILIS THAT IS NOT COMPLICATED BY BACTEREMIA.
...EXERTS IN VITRO ACTIVITY AGAINST MOST GRAM-NEGATIVE AEROBIC BACILLI THAT CAUSE BACTERIAL URINARY TRACT INFECTIONS. MAJORITY OF ESCHERICHIA COLI, KLEBSIELLA SP, ENTEROBACTER SP & PROTEUS SP ARE SUSCEPTIBLE. ... SALMONELLA, SHIGELLA & NEISSERIA (MENINGITIDIS, GONORRHEAE) ARE SUSCEPTIBLE...STAPHYLOCOCCUS AUREUS...
For more Therapeutic Uses (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB05 - Oxolinic acid

Mechanism of Action

...INTERFERENCE WITH DEOXYRIBONUCLEIC ACID (DNA) SYNTH. OXOLINIC ACID, HOWEVER, HAS DEMONSTRATED 10-FOLD GREATER /THAN NALIDIXIC ACID/ ABILITY TO INHIBIT DNA REPLICATION, WHICH IS PARALLELED BY ITS GREATER IN VITRO ACTIVITY FOR ENTEROBACTERIACEAE.

Pictograms

Irritant

Irritant

Other CAS

14698-29-4

Absorption Distribution and Excretion

AFTER INGESTION OF OXOLINIC ACID, 5-ETHYL-5,8-DIHYDRO-8 -OXO-1,3-DIOXOLO-[4,5-G]QUINOLINE-7-CARBOXYLIC ACID, BY HUMAN SUBJECTS, URINE CONTAINED SMALL QUANTITY OF BIOLOGICALLY-INACTIVE & UNIDENTIFIED OXOLINIC ACID COMPLEX, BUT NO UNCHANGED OXOLINIC ACID.
OF ORAL DOSE OF ANTIBACTERIAL, (14)C-OXOLINIC ACID, THERE WAS EXCRETED IN 24-HR URINE & FECES RESPECTIVELY, 27 & 41% BY RAT, 19 & 14% BY DOG, 49 & 37% BY RABBIT, & 35 & 10% BY MAN. BLOOD LEVELS OF (14)C PEAKED AFTER 4 HR IN DOG & MAN, & AFTER 6 HR IN RAT & RABBIT.
AFTER ORAL ADMIN...RAPIDLY ABSORBED FROM GI TRACT. PEAK SERUM CONCN OF BIOLOGICALLY ACTIVE UNCONJUGATED DRUG ARE ATTAINED IN 2-4 HR & RANGE FROM 1.8-3.6 UG/ML. LOWER SERUM LEVELS...OCCUR DURING 1ST 3 DAYS OF DOSING, SUGGESTING SLOW DISTRIBUTION... PROTEIN BINDING OF DRUG IS ABOUT 77-81%.
750 MG ADMIN TWICE/DAY FOR 7 DAYS STUDIED IN 10 HEALTHY WOMEN. WHEN TAKEN WITH FOOD, EXCRETION RETARDED BY 6 HR BUT 48 HR RECOVERY NOT DECR.
For more Absorption, Distribution and Excretion (Complete) data for OXOLINIC ACID (6 total), please visit the HSDB record page.

Metabolism Metabolites

YIELDS 1-ETHYL-1,4-DIHYDRO-7-HYDROXY-6-METHOXY-6-OXOQUINOLINE-3-CARBOXYLIC ACID IN RAT, RABBIT, DOG; YIELDS OXOLINOYL-BETA-D-GLUCURONIC ACID IN RAT, RABBIT, DOG; CREW, MC, MELGAR, MD, HAYNES, LJ, GALA, RL, & DICARLO, FJ, XENOBIOTICA, 1, 193 (1971). /FROM TABLE/
MAJOR URINARY METABOLITE WAS GLUCURONIDE OF OXOLINIC ACID...THIS COMPD WAS BIOLOGICALLY ACTIVE WHEREAS ALMOST ALL DRUG GLUCURONIDES ARE BIOLOGICALLY INERT...

Wikipedia

Oxolinic_acid

Drug Warnings

PSEUDOMONAS AERUGINOSA & ACINETOBACTER CALCOACETICUS (VAR LIVOFFI & VAR ANITRATUS) ARE UNIFORMLY RESISTANT...
WHEN BACTERIAL RESISTANCE DEVELOPS...IT IS USUALLY RAPID. THEREFORE, IF FOLLOW-UP CULTURES INDICATE THAT URINE IS NOT STERILE WITHIN 48-72 HR, TREATMENT CAN PROBABLY BE CONSIDERED FAILURE SINCE ORGANISM BY THEN WILL HAVE DEVELOPED RESISTANCE. ... CROSS RESISTANCE TO NALIDIXIC ACID HAS BEEN REPORTED.
...HAS STIMULATORY EFFECT ON CNS, & SHOULD NOT BE PRESCRIBED FOR PT WITH KNOWN SEIZURE DISORDERS.
...HAS FAIRLY NARROW ANTIBACTERIAL SPECTRUM &, THEREFORE, BACTERIAL CULTURE & SENSITIVITY TESTS GENERALLY SHOULD BE PERFORMED PRIOR TO ITS USE.
For more Drug Warnings (Complete) data for OXOLINIC ACID (7 total), please visit the HSDB record page.

Biological Half Life

AFTER REPEATED DOSING, BIPHASIC EXCRETION PATTERN HAS BEEN OBSERVED. INITIAL PHASE IS RAPID WITH T/2 OF ABOUT 1.5 HR, & IS FOLLOWED BY SLOW PHASE WITH T/2 OF ABOUT 15 HR. URINARY CONCN OF UNCONJUGATED DRUG RANGE FROM 15-155 UG/ML IN PT WITH NORMAL RENAL FUNCTION.

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

KAMINSKY, MELTZER, US PAT 3,287,458 (1966 TO WARNER-LAMBERT) EIDEM, J MED CHEM, 11, 160 (1968).

Interactions

OXOLINIC ACID ANTAGONIZED HYPNOTIC ACTION OF SODIUM BARBITOL IN MICE & RATS. EFFECTS OF OXOLINIC ACID WERE ANTAGONIZED BY ALPHA-METHYLTYROSINE, PIMOZIDE, RESERPINE, & DIAZEPAM.

Dates

Last modified: 08-15-2023

Agreement between the categorization of isolates of Aeromonas salmonicida and Yersinia ruckeri by disc diffusion and MIC tests performed at 22℃

Sandrine Baron, Emeline Larvor, Eric Jouy, Isabelle Kempf, Sophie Le Bouquin, Claire Chauvin, Pierre-Marie Boitard, Matthieu Jamin, Alain Le Breton, Benoit Thuillier, Peter Smith
PMID: 33749839   DOI: 10.1111/jfd.13356

Abstract

Standard disc diffusion and MIC test procedure were used to investigate the susceptibility of two hundred and fifty-one isolates collected from infected fish in France to florfenicol, oxolinic acid and tetracycline. The tests were performed at 22 ± 2℃ and for the 177 Yersinia ruckeri they were read after 24-28 hr incubation and for the 74 Aeromonas salmonicida isolates they were read after 44-48 hr. Applying epidemiological cut-off values to the susceptibility data generated in these tests, the isolates were categorized as wild-type or non-wild-type. The agent-specific categories into each isolate were placed on the basis of the data generated by the two methods were in agreement in 98% of the determinations made. It is argued that, with respect to categorising isolates, disc diffusion and MIC methods can be considered as equally valid at this temperature and after both periods of incubation.


Oxolinic acid in aquaculture waters: Can natural attenuation through photodegradation decrease its concentration?

Vitória Loureiro Dos Louros, Carla Patrícia Silva, Helena Nadais, Marta Otero, Valdemar I Esteves, Diana L D Lima
PMID: 33370895   DOI: 10.1016/j.scitotenv.2020.141661

Abstract

Quinolones, such as oxolinic acid (OXA), are antimicrobials commonly used in aquaculture. Thus, its presence in the aquatic environment surrounding aquaculture facilities is quite easy to understand. When present in aquatic environment, pharmaceuticals may be subjected to several attenuation processes that can influence their persistence. Photodegradation, particularly for antibiotics, can have significant importance since these compounds may be resistant to microbial degradation. OXA photodegradation studies reported in literature are very scarce, especially using aquaculture waters, but are markedly important for an appropriate risk assessment. Results hereby presented showed a decrease on photodegradation rate constant from 0.70 ± 0.02 h
in ultrapure water to 0.42 ± 0.01 h
in freshwater. The decrease on photodegradation rate constant was even more pronounced when brackish water was used (0.172 ± 0.003 h
). In order to understand which factors contributed to the observed behaviour, environmental factors, such as natural organic matter and salinity, were studied. Results demonstrated that dissolved organic matter (DOM) may explain the decrease of OXA photodegradation observed in freshwater. However, a very sharp decrease of OXA photodegradation was observed in solutions containing NaCl and in synthetic sea salts, which explained the higher decrease observed in brackish water. Moreover, under solar radiation, the use of an
O
scavenger allowed us to verify a pronounced retardation of OXA decay, suggesting that
O
plays an important role in OXA photodegradation process.


Treatment of Francisella infections via PLGA- and lipid-based nanoparticle delivery of antibiotics in a zebrafish model

Lilia S Ulanova, Marina Pinheiro, Carina Vibe, Claudia Nunes, Dorna Misaghian, Steven Wilson, Kaizheng Zhu, Federico Fenaroli, Hanne C Winther-Larsen, Salette Reis, Gareth Griffiths
PMID: 28627489   DOI: 10.3354/dao03129

Abstract

We tested the efficiency of 2 different antibiotics, rifampicin and oxolinic acid, against an established infection caused by fish pathogen Francisella noatunensis ssp. orientalis (F.n.o.) in zebrafish. The drugs were tested in the free form as well as encapsulated into biodegradable nanoparticles, either polylactic-co-glycolic acid (PLGA) nanoparticles or nanostructured lipid carriers. The most promising therapies were PLGA-rifampicin nanoparticles and free oxolinic acid; the PLGA nanoparticles significantly delayed embryo mortality while free oxolinic acid prevented it. Encapsulation of rifampicin in both PLGA and nanostructured lipid carriers enhanced its efficiency against F.n.o. infection relative to the free drug. We propose that the zebrafish model is a robust, rapid system for initial testing of different treatments of bacterial diseases important for aquaculture.


Validation of a procedure to quantify oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC

Juan Peris-Vicente, Khaled Tayeb-Cherif, Samuel Carda-Broch, Josep Esteve-Romero
PMID: 28597925   DOI: 10.1002/elps.201700159

Abstract

The suitability of an analytical method to determine oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin in edible tissues, based on micellar liquid chromatography coupled with fluorescence detection, to be applied in chicken, turkey, duck, lamb, goat, rabbit and horse muscle, is described. The method was fully matrix-matched in-lab revalidated, for each antimicrobial drug and meat, following the guidelines of the EU Commission Decision 2002/657/EC. The permitted limits were the maximum residue limits stated by the EU Commission Regulation 37/2010. The results obtained for the studied validation parameters were in agreement with the guidelines: selectivity (the antibiotics were resolved), linearity (r
> 0.995), limit of detection (0.004-0.02 mg/kg), limits of quantification (0.01-0.05 mg/kg), calibration range (up to 0.5 mg/kg), recovery (89.5-105.0%), precision (<8.3%), decision limit, detection capability, ruggedness, stability and application to incurred samples. The method was found to be able to provide reliable concentrations with low uncertainty within a large interval, including the maximum residue limits, and then was useful to find out prohibited contaminated samples. The method did not require to be adapted for these matrices, and then it maintained its interesting advantages: short-time, eco-friendly, safe, inexpensive, easy-to-conduct, minimal manipulation and useful for routine analysis.


Determination of oxolinic acid, danofloxacin, ciprofloxacin, and enrofloxacin in porcine and bovine meat by micellar liquid chromatography with fluorescence detection

David Terrado-Campos, Khaled Tayeb-Cherif, Juan Peris-Vicente, Samuel Carda-Broch, Josep Esteve-Romero
PMID: 27979089   DOI: 10.1016/j.foodchem.2016.11.029

Abstract

A method was developed for the determination of oxolinic acid, danofloxacin, ciprofloxacin and enrofloxacin by micellar liquid chromatography - fluorescence detection in commercial porcine and bovine meat. The samples were ultrasonicated in a micellar solution, free of organic solvent, to extract the analytes, and the supernatant was directly injected. The quinolones were resolved in <22min using a mobile phase of 0.05M SDS - 7.5% 1-propanol - 0.5% triethylamine buffered at pH 3, running through a C18 column at 1mL/min using isocratic mode. The method was validated by the in terms of: selectivity, calibration range (0.01-0.05 to 0.5mg/kg), linearity (r
>0.9998), trueness (89.3-105.1%), precision (<8.3%), decision limit (<12% over the maximum residue limit), detection capability (<21% over the maximum residue limit), ruggedness (<5.6%) and stability. The procedure was rapid, eco-friendly, safe and easy-to-handle.


Use of micellar liquid chromatography to analyze oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey and validation according to the 2002/657/EC decision

K Tayeb-Cherif, J Peris-Vicente, S Carda-Broch, J Esteve-Romero
PMID: 26920300   DOI: 10.1016/j.foodchem.2016.02.007

Abstract

A micellar liquid chromatographic method was developed for the analysis of oxolinic acid, flumequine, marbofloxacin and enrofloxacin in honey. These quinolines are unethically used in beekeeping, and a zero-tolerance policy to antibiotic residues in honey has been stated by the European Union. The sample pretreatment was a 1:1 dilution with a 0.05M SDS at pH 3 solution, filtration and direct injection, thus avoiding extraction steps. The quinolones were eluted without interferences using mobile phase of 0.05M SDS/12.5% 1-propanol/0.5% triethylamine at pH 3, running at 1mL/min under isocratic room through a C18 column. The analytes were detected by fluorescence. The method was successfully validated according to the requirements of the European Union Decision 2002/657/EC in terms of: specificity, linearity (r(2)>0.995), limit of detection and decision limit (0.008-0.070mg/kg), lower limit of quantification (0.02-0.2mg/kg), detection capability (0.010-0.10mg/kg), recovery (82.1-110.0%), precision (<9.4%), matrix effects, robustness (<10.4%), and stability. The procedure was applied to several commercial honey supplied by a local supermarket, and the studied antibiotics were not detected. Therefore, the method was rapid, simple, safe, eco friendly, reliable and useful for the routine analysis of honey samples.


Environmental impact assessment of veterinary drug on fish aquaculture for food safety

Jin-Wook Kwon
PMID: 27443211   DOI: 10.1002/dta.2007

Abstract

The degradation of veterinary drugs approved for use in aquaculture is very important in the evaluation of the impact of these drugs on the environment and to ensure safe food production. The purpose of this study is to provide guidance on how the interpretation of environmental fate data can be used by applicants to aid in protecting the environment and for the basis for food production, by suggesting the correct interpretation of data as part of an effective registration process. Tests were performed using a modification of the Organisation for Economic Co-operation and Development (OECD) 308 guideline using erythromycin and oxolinic acid under combinations of aerobic and anaerobic conditions, with and without sediment, in sea water and fresh water. Estimated DT50 s of erythromycin in fresh and sea water ranged from 6.8 to 37.9 days and estimated DT90 s were from 22.6 to 125.9 days. Degradation was more rapid in fresh water than in sea water with the formation of three degradation products: anhydroerythomycin A, erythromycin A enol ether, and pseudoerythomycin A enol ether. Estimated DT50 s of oxolinic acid in fresh and sea water were from 10.3 to 63.0 days and estimated DT90 s were from 34.3 to 209.4 days which suggests that oxolinic acid is more persistent in the environment than erythromycin. Copyright © 2016 John Wiley & Sons, Ltd.


Synthesis, characterization and biological evaluation of (99m)Tc/Re-tricarbonyl quinolone complexes

Theocharis E Kydonaki, Evangelos Tsoukas, Filipa Mendes, Antonios G Hatzidimitriou, António Paulo, Lefkothea C Papadopoulou, Dionysia Papagiannopoulou, George Psomas
PMID: 26795497   DOI: 10.1016/j.jinorgbio.2015.12.010

Abstract

New rhenium(I) tricarbonyl complexes with the quinolone antimicrobial agents oxolinic acid (Hoxo) and enrofloxacin (Herx) and containing methanol, triphenylphosphine (PPh3) or imidazole (im) as unidentate co-ligands, were synthesized and characterized. The crystal structure of complex [Re(CO)3(oxo)(PPh3)]∙0.5MeOH was determined by X-ray crystallography. The deprotonated quinolone ligands are bound bidentately to rhenium(I) ion through the pyridone oxygen and a carboxylate oxygen. The binding of the rhenium complexes to calf-thymus DNA (CT DNA) was monitored by UV spectroscopy, viscosity measurements and competitive studies with ethidium bromide; intercalation was suggested as the most possible mode and the DNA-binding constants of the complexes were calculated. The rhenium complex [Re(CO)3(erx)(im)] was assayed for its topoisomerase IIα inhibition activity and was found to be active at 100μM concentration. The interaction of the rhenium complexes with human or bovine serum albumin was investigated by fluorescence emission spectroscopy (through the tryptophan quenching) and the corresponding binding constants were determined. The tracer complex [(99m)Tc(CO)3(erx)(im)] was synthesized and identified by comparative HPLC analysis with the rhenium analog. The (99m)Tc complex was found to be stable in solution. Upon injection in healthy mice, fast tissue clearance of the (99m)Tc complex was observed, while both renal and hepatobiliary excretion took place. Preliminary studies in human K-562 erythroleukemia cells showed cellular uptake of the (99m)Tc tracer with distribution primarily in the cytoplasm and the mitochondria and less in the nucleus. These preliminary results indicate that the quinolone (99m)Tc/Re complexes show promise to be further evaluated as imaging or therapeutic agents.


Photodegradation of Antibiotics by Noncovalent Porphyrin-Functionalized TiO

Massimiliano Gaeta, Giuseppe Sanfilippo, Aurore Fraix, Giuseppe Sortino, Matteo Barcellona, Gea Oliveri Conti, Maria Elena Fragalà, Margherita Ferrante, Roberto Purrello, Alessandro D'Urso
PMID: 32471075   DOI: 10.3390/ijms21113775

Abstract

Antibiotics represent essential drugs to contrast the insurgence of bacterial infections in humans and animals. Their extensive use in livestock farming, including aquaculture, has improved production performances and food safety. However, their overuse can implicate a risk of water pollution and related antimicrobial resistance. Consequently, innovative strategies for successfully removing antibiotic contaminants have to be advanced to protect human health. Among them, photodegradation TiO
-driven under solar irradiation appears not only as a promising method, but also a sustainable pathway. Hence, we evaluated several composite TiO
powders with H
TCPP, CuTCPP, ZnTCPP, and SnT4 porphyrin for this scope in order to explore the effect of porphyrins sensitization on titanium dioxide. The synthesis was realized through a fully non-covalent functionalization in water at room conditions. The efficacy of obtained composite materials was also tested in photodegrading oxolinic acid and oxytetracycline in aqueous solution at micromolar concentrations. Under simulated solar irradiation, TiO
functionalized with CuTCPP has shown encouraging results in the removal of oxytetracycline from water, by opening the way as new approaches to struggle against antibiotic's pollution and, finally, to represent a new valuable tool of public health.


Rare-Earth Metal Complexes of the Antibacterial Drug Oxolinic Acid: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies

Ana-Madalina Maciuca, Alexandra-Cristina Munteanu, Mirela Mihaila, Mihaela Badea, Rodica Olar, George Mihai Nitulescu, Cristian V A Munteanu, Marinela Bostan, Valentina Uivarosi
PMID: 33228104   DOI: 10.3390/molecules25225418

Abstract

"Drug repositioning" is a current trend which proved useful in the search for new applications for existing, failed, no longer in use or abandoned drugs, particularly when addressing issues such as bacterial or cancer cells resistance to current therapeutic approaches. In this context, six new complexes of the first-generation quinolone oxolinic acid with rare-earth metal cations (Y
, La
, Sm
, Eu
, Gd
, Tb
) have been synthesized and characterized. The experimental data suggest that the quinolone acts as a bidentate ligand, binding to the metal ion via the keto and carboxylate oxygen atoms; these findings are supported by DFT (density functional theory) calculations for the Sm
complex. The cytotoxic activity of the complexes, as well as the ligand, has been studied on MDA-MB 231 (human breast adenocarcinoma), LoVo (human colon adenocarcinoma) and HUVEC (normal human umbilical vein endothelial cells) cell lines. UV-Vis spectroscopy and competitive binding studies show that the complexes display binding affinities (K
) towards double stranded DNA in the range of 9.33 × 10
- 10.72 × 10
. Major and minor groove-binding most likely play a significant role in the interactions of the complexes with DNA. Moreover, the complexes bind human serum albumin more avidly than apo-transferrin.


Explore Compound Types